1-(4-Iodophenyl)propan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTCRHXSVHRKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292540 | |
| Record name | 1-(4-iodophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31970-26-0 | |
| Record name | 31970-26-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-iodophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-iodophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 1-(4-Iodophenyl)propan-1-one: Properties, Synthesis, and Applications for Chemical Research and Development
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant utility in organic synthesis and drug discovery. We will explore its fundamental physicochemical properties, detail its synthesis via Friedel-Crafts acylation, analyze its spectroscopic signature, and discuss its reactivity. Particular emphasis is placed on its application as a versatile building block for constructing complex molecular architectures, including pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this compound's chemical profile and synthetic potential.
Introduction: A Versatile Aryl Ketone Intermediate
This compound is an aromatic ketone distinguished by two key functional groups: a propanoyl chain and an iodine atom substituted at the para-position of the phenyl ring. This unique combination makes it a valuable precursor in synthetic chemistry. The ketone moiety serves as a handle for a variety of chemical transformations, while the carbon-iodine bond is an excellent functional group for modern cross-coupling reactions, enabling the construction of complex molecular scaffolds. Its structural framework is a precursor to various targeted molecules, including certain classes of psychoactive compounds and enzyme inhibitors, highlighting its importance in medicinal chemistry and pharmacological research.[1][2]
Core Physicochemical and Safety Data
A precise understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting. The essential data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉IO | [3][4] |
| Molecular Weight | 260.07 g/mol | [3][5] |
| CAS Number | 31970-26-0 | [3][5] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95-97% | [3][5] |
| IUPAC Name | This compound | [5] |
| InChI Key | FJTCRHXSVHRKBR-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CCC(=O)C1=CC=C(I)C=C1 | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Table 2: GHS Safety and Hazard Information
| Category | Code & Description | Reference(s) |
| Pictogram | GHS07 (Exclamation mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Incompatible Materials | Strong oxidizing agents, Bases. | [6] |
Synthesis and Mechanism: The Friedel-Crafts Acylation
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of iodobenzene.[7][8] This classic electrophilic aromatic substitution reaction involves reacting iodobenzene with an acylating agent, such as propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reaction Mechanism
The causality behind this synthesis is a three-step process:
-
Formation of the Electrophile : The Lewis acid (AlCl₃) coordinates to the chlorine atom of propanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly electrophilic and resonance-stabilized acylium ion.[7][9]
-
Electrophilic Attack : The π-electron system of the iodobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The iodine atom is a deactivating but ortho-, para-directing group; the para-product is typically favored due to reduced steric hindrance.
-
Rearomatization : A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[9] The reaction is then quenched with water to liberate the final ketone product.[9]
An advantage of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements, ensuring the propanoyl group is installed without isomerization.[7][8] Furthermore, the resulting ketone is a deactivating group, which prevents polyacylation reactions.[7]
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An In-depth Technical Guide to 1-(4-Iodophenyl)propan-1-one (CAS: 31970-26-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Iodophenyl)propan-1-one, also known as 4'-iodopropiophenone, is a halogenated aromatic ketone that serves as a pivotal intermediate in organic synthesis. Its structure, featuring a reactive carbonyl group and a carbon-iodine bond on a phenyl ring, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a particular focus on its utility in the field of medicinal chemistry and drug discovery.
Physicochemical Properties & Spectral Data
Accurate characterization of a chemical compound is fundamental to its application in research and development. The key identifiers and physical properties of this compound are summarized below.
Table 1: Compound Identification and Properties
| Identifier | Value | Source(s) |
| CAS Number | 31970-26-0 | [1] |
| Molecular Formula | C₉H₉IO | [2] |
| Molecular Weight | 260.07 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Room temperature, inert atmosphere, keep in dark place |
Spectral data is crucial for the structural elucidation and purity confirmation of this compound. The following table outlines its characteristic spectral features.
Table 2: Spectral Data
| Spectrum | Characteristic Peaks | Source(s) |
| ¹H NMR (CDCl₃) | δ 7.82 (d, 2H), 7.67 (d, 2H), 2.96 (q, 2H), 1.22 (t, 3H) | [1] |
| ¹³C NMR | Data not explicitly found in searches, but expected peaks would include signals for the carbonyl carbon, aromatic carbons (including the carbon bearing the iodine), and the aliphatic carbons of the propanoyl group. | |
| IR Spectroscopy | Expected to show a strong absorption band for the C=O stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. | |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 260, with a characteristic isotopic pattern due to the presence of iodine. |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene.[3][4][5] This electrophilic aromatic substitution reaction involves the reaction of iodobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃).[1]
Rationale Behind Experimental Choices
-
Lewis Acid Catalyst (AlCl₃): Aluminum trichloride is a strong Lewis acid that coordinates with the chlorine atom of propanoyl chloride, generating a highly electrophilic acylium ion. This acylium ion is the active electrophile that attacks the electron-rich iodobenzene ring.[3][4]
-
Solvent (Carbon Disulfide, CS₂): Carbon disulfide is a traditional solvent for Friedel-Crafts reactions due to its inertness and ability to dissolve the reactants and the aluminum chloride complex.[1] However, due to its toxicity and flammability, other solvents like dichloromethane or nitrobenzene can also be used.
-
Reaction Temperature: The reaction is initially cooled to 0-5 °C during the addition of reagents to control the exothermic reaction and prevent side reactions. It is then allowed to stir at room temperature to ensure the completion of the reaction.[1]
-
Workup: The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid. This hydrolyzes the aluminum chloride complex, protonates the intermediate, and separates the organic product from the inorganic salts.[1] Subsequent washing with water and brine removes any remaining acid and inorganic impurities.
Detailed Experimental Protocol
-
Reaction Setup: In a dry three-necked flask equipped with a nitrogen inlet, add iodobenzene (1.0 eq) and carbon disulfide.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: Add anhydrous aluminum trichloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Acylating Agent Addition: Slowly add propanoyl chloride (1.3 eq) dropwise, ensuring the temperature remains between 5-10 °C.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.[1]
-
Quenching: Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% hydrochloric acid.[1]
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and saturated saline solution.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the presence of two key functional groups: the aryl iodide and the ketone. These groups can be selectively targeted to introduce a wide range of molecular diversity.
Reactions at the Aryl-Iodine Bond
The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
-
Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to yield aryl alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.
Reactions at the Ketone Carbonyl Group
The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can also be modified through reactions at the adjacent α-carbon.[6]
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6]
-
Grignard Reaction: Reaction with Grignard reagents (R-MgX) to form tertiary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides to convert the carbonyl group into a carbon-carbon double bond.
-
α-Halogenation: The α-carbon can be halogenated, typically with bromine, to introduce a handle for further functionalization.
-
α-Functionalization: The α-position of the ketone can be functionalized through various reactions, such as α-tosyloxylation, which is valuable in the synthesis of chiral molecules.[7][8][9]
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Development
The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. Its utility as a building block is demonstrated in the synthesis of compounds targeting a range of therapeutic areas.
-
Neuroscience: Derivatives of this compound have been explored in the development of agents targeting monoamine transporters, which are implicated in conditions like depression and ADHD. For instance, analogues of pyrovalerone, which are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), can be synthesized from related starting materials.[10]
-
Diagnostic Imaging: The presence of an iodine atom allows for the straightforward introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This makes this compound and its derivatives valuable precursors for the development of radiolabeled imaging agents for single-photon emission computed tomography (SPECT) to visualize and study biological targets in vivo, such as β-amyloid plaques in Alzheimer's disease.[11][12]
-
General Medicinal Chemistry: The ability to readily modify both the aryl ring and the propanone side chain allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This accelerates the process of identifying and optimizing lead compounds in drug discovery programs.[13]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][15]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[14]
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]
-
Incompatible Materials: Strong bases and oxidizing agents.[14]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its dual reactivity at the aryl iodide and ketone functionalities provides a rich platform for the synthesis of diverse and complex molecular structures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in the creation of novel therapeutic agents and diagnostic tools.
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An In-depth Technical Guide to 1-(4-Iodophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-iodophenyl)propan-1-one, a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. The document delineates its fundamental physicochemical properties, including its molecular weight, and offers detailed protocols for its characterization using modern analytical techniques. Furthermore, it explores the compound's synthetic utility as a versatile building block and discusses its potential applications in the development of novel therapeutic agents. Safety protocols and handling procedures are also outlined to ensure its responsible use in a laboratory setting. This guide is intended to serve as a critical resource for researchers, chemists, and pharmacologists engaged in the exploration and application of this valuable chemical entity.
Introduction
This compound is a chemical compound that belongs to the class of aromatic ketones. Its structure is characterized by a propan-1-one group attached to a phenyl ring, which is substituted with an iodine atom at the para position. This unique combination of a reactive carbonyl group and a versatile aryl iodide moiety makes it a valuable intermediate in a variety of organic transformations. The presence of the iodine atom, in particular, opens up avenues for cross-coupling reactions, which are pivotal in the construction of complex molecular architectures. In the realm of drug development, aryl ketones and organoiodine compounds are prevalent structural motifs in many biologically active molecules, underscoring the potential of this compound as a precursor to novel pharmaceuticals.[1]
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C9H9IO | [2] |
| Molecular Weight | 260.07 g/mol | [2][3] |
| CAS Number | 31970-26-0 | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95-97% | [3][4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
These properties provide the foundational data necessary for stoichiometric calculations, reaction setup, and appropriate storage to maintain the compound's integrity.
Synthesis and Mechanistic Considerations
While a detailed synthetic protocol is beyond the scope of this guide, a common and effective method for the preparation of this compound involves the Friedel-Crafts acylation of iodobenzene with propanoyl chloride or propanoic anhydride.
Caption: Generalized Friedel-Crafts acylation for the synthesis of this compound.
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The mechanism proceeds through the formation of a highly electrophilic acylium ion from the propanoyl chloride and the Lewis acid. This acylium ion then undergoes an electrophilic aromatic substitution reaction with iodobenzene. The para-substitution is generally favored due to the directing effect of the iodine atom, although ortho-isomers may also be formed as minor byproducts. Purification is typically achieved through recrystallization or column chromatography.
Analytical Characterization: A Self-Validating Workflow
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A multi-technique approach provides a self-validating system, where the results from each analysis corroborate the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see a triplet for the methyl protons, a quartet for the methylene protons, and two doublets in the aromatic region corresponding to the protons on the iodophenyl ring.[5]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the iodine showing a characteristic chemical shift), and the aliphatic carbons of the propyl chain.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.[7]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Aromatic Ketone) | ~1685-1665 |
| C-H (Aromatic) | ~3100-3000 |
| C-H (Aliphatic) | ~2980-2850 |
| C-I | ~600-500 |
The strong absorption band for the carbonyl group is a key diagnostic feature.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.
-
Electron Ionization (EI-MS) : This technique will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.07 g/mol ). Characteristic fragmentation patterns, such as the loss of the ethyl group or the iodo group, can also be observed.[9]
-
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[9]
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An In-Depth Technical Guide to the Structural Elucidation of 1-(4-Iodophenyl)propan-1-one
This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning required for the complete structural elucidation of 1-(4-Iodophenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document outlines a self-validating system of protocols, from synthesis to definitive spectroscopic and crystallographic analysis.
Introduction
This compound is an aromatic ketone with the chemical formula C₉H₉IO.[1][2] Its structure, featuring a propiophenone core substituted with an iodine atom at the para position of the phenyl ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds where the iodo-group can serve as a handle for cross-coupling reactions. The unambiguous confirmation of its molecular structure is paramount for its application in complex synthetic pathways and for ensuring the integrity of downstream products. This guide details the multifaceted approach to its structural verification.
Molecular and Chemical Properties
A foundational understanding of the basic properties of this compound is essential before undertaking its detailed structural analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO | [3] |
| Molecular Weight | 260.07 g/mol | [3] |
| CAS Number | 31970-26-0 | [3] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [3] |
| Purity (Typical) | ≥97% | [3] |
Synthesis and Purification
A reliable method for the synthesis of this compound is crucial for obtaining a pure sample for analysis. A common and effective method is the Friedel-Crafts acylation of iodobenzene.[4][5][6]
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from iodobenzene and propanoyl chloride using aluminum chloride as a Lewis acid catalyst.
Reagents and Materials:
-
Iodobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propanoyl chloride to the stirred suspension via an addition funnel.
-
After the addition is complete, add iodobenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Spectroscopic Elucidation
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.6 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~2.9 | Quartet | 2H | Methylene protons (-CH₂-) of the ethyl group |
| ~1.2 | Triplet | 3H | Methyl protons (-CH₃) of the ethyl group |
Causality behind Predictions:
-
The aromatic protons will appear as two doublets due to the para-substitution pattern, creating an AA'BB' spin system. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear at a lower field (~7.8 ppm) compared to the protons meta to the carbonyl group (~7.6 ppm).
-
The methylene protons of the ethyl group are adjacent to the carbonyl group, which deshields them, causing them to appear around 2.9 ppm. They will be split into a quartet by the neighboring three methyl protons (n+1 rule).
-
The methyl protons of the ethyl group are further from the carbonyl and will appear at a higher field (~1.2 ppm). They will be split into a triplet by the adjacent two methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Carbonyl carbon (C=O) |
| ~138 | Aromatic carbon attached to the carbonyl group |
| ~137 | Aromatic carbons ortho to the iodine atom |
| ~130 | Aromatic carbons meta to the iodine atom |
| ~101 | Aromatic carbon attached to the iodine atom (ipso-carbon) |
| ~32 | Methylene carbon (-CH₂-) |
| ~8 | Methyl carbon (-CH₃) |
Causality behind Predictions:
-
The carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 200 ppm for aromatic ketones.
-
The aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the carbonyl and iodo substituents. The ipso-carbon attached to the iodine atom is expected to be significantly shielded due to the heavy atom effect.
-
The aliphatic carbons of the ethyl group will appear at a much higher field, with the methylene carbon being more deshielded than the methyl carbon due to its proximity to the carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3010 | Medium | Aromatic C-H stretching |
| ~2980-2850 | Medium | Aliphatic C-H stretching |
| ~1685 | Strong, Sharp | C=O stretching of the aromatic ketone |
| ~1580, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~830 | Strong | Para-disubstituted C-H out-of-plane bending |
| ~500 | Medium | C-I stretching |
Causality behind Predictions:
-
A strong, sharp absorption band around 1685 cm⁻¹ is highly characteristic of the carbonyl group of an aromatic ketone.[2]
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the phenyl ring and the ethyl group.
-
The strong band around 830 cm⁻¹ is indicative of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI):
| m/z | Ion |
| 260 | [M]⁺ (Molecular Ion) |
| 231 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 133 | [C₇H₄I]⁺ |
| 127 | [I]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Causality behind Predictions:
-
The molecular ion peak at m/z 260 will confirm the molecular weight.
-
The most prominent fragmentation is expected to be the alpha-cleavage, resulting in the loss of the ethyl radical to form the stable acylium ion at m/z 231.
-
Further fragmentation can lead to the loss of carbon monoxide from the acylium ion. Other characteristic fragments include the iodophenyl cation and the iodine cation.
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A Technical Guide to 1-(4-Iodophenyl)propan-1-one: Synthesis, Properties, and Applications
Abstract
1-(4-Iodophenyl)propan-1-one, also widely known by its common synonym 4'-Iodopropiophenone, is an iodinated aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its unique structure, featuring a reactive ketone functional group and a C-I bond amenable to a wide array of cross-coupling reactions, makes it a valuable building block for researchers in medicinal chemistry, drug discovery, and materials science. This guide provides an in-depth examination of its nomenclature, physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation with mechanistic insights, and a discussion of its current and potential applications. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.
Nomenclature and Chemical Identity
Accurate identification is the cornerstone of chemical research. The compound is systematically named and cataloged under various identifiers across chemical databases and regulatory bodies.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 4'-Iodopropiophenone, 1-(4-iodophenyl)-1-propanone | [2] |
| CAS Number | 31970-26-0 | [2] |
| Molecular Formula | C₉H₉IO | [1] |
| Molecular Weight | 260.07 g/mol | |
| InChI | 1S/C9H9IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
| InChIKey | FJTCRHXSVHRKBR-UHFFFAOYSA-N |
Physicochemical and Safety Properties
Understanding the physical properties and safety profile of a chemical is critical for its proper handling, storage, and application in experimental design.
Physical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | ≥97% (Typical) | |
| Storage Temperature | Room temperature | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere |
GHS Safety and Hazard Information
This compound is considered hazardous and requires careful handling in a laboratory setting.
| Hazard Class | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| Signal Word | Warning | ||
| Pictogram | GHS07 (Exclamation Mark) | ||
| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach
The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of iodobenzene.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for creating aryl ketones.[3]
Expertise & Causality: The "Why" Behind the Protocol
The selection of reagents and conditions in a Friedel-Crafts acylation is dictated by well-established mechanistic principles.
-
The Catalyst: A strong Lewis acid, typically anhydrous aluminum trichloride (AlCl₃), is essential.[2][4] Its role is to coordinate with the chlorine atom of the acylating agent (propionyl chloride), polarizing the C-Cl bond to facilitate its cleavage. This generates a highly reactive, resonance-stabilized acylium ion (CH₃CH₂CO⁺). This electrophile is potent enough to be attacked by the electron-rich π-system of the iodobenzene ring.
-
Reaction Control: The initial addition of AlCl₃ and propionyl chloride is performed at a reduced temperature (0-10 °C).[2] This is a critical control measure to manage the highly exothermic nature of the complex formation and the subsequent acylation reaction, preventing side reactions and ensuring higher yield and purity.
-
Advantages over Alkylation: Friedel-Crafts acylation is often preferred over its alkylation counterpart for two key reasons. First, the product, an aryl ketone, is deactivated towards further substitution, which prevents the poly-acylation that often plagues alkylation reactions.[3][5] Second, the acylium ion intermediate is not susceptible to the carbocation rearrangements that can lead to isomeric product mixtures in alkylation.[5]
Synthetic Workflow Diagram
Caption: Friedel-Crafts Acylation workflow for this compound.
Trustworthiness: A Self-Validating Experimental Protocol
This protocol, adapted from established literature, includes integral workup and purification steps that ensure the isolation and validation of the target compound.[2]
-
Apparatus Setup: A dry 1 L three-necked flask is fitted with a nitrogen inlet, a dropping funnel, and a magnetic stirrer. The system is purged with dry nitrogen to maintain an inert atmosphere, preventing the deactivation of the Lewis acid catalyst by atmospheric moisture.
-
Reagent Charging: Charge the flask with iodobenzene (100 g, 0.49 mol) and 200 mL of carbon disulfide (CS₂). Cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: To the cooled solution, add anhydrous aluminum trichloride (80 g, 0.6 mol) in portions, ensuring the temperature does not exceed 10 °C.
-
Acylating Agent Addition: Slowly add propionyl chloride (60 g, 0.64 mol) dropwise from the dropping funnel over 30-60 minutes, maintaining the reaction temperature between 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching (Self-Validation Step 1): Slowly and carefully pour the reaction mixture into a 5 L beaker containing 1 L of 10% hydrochloric acid and 1 kg of crushed ice. This step hydrolyzes the aluminum complexes, quenches the reaction, and moves the product into the organic phase.
-
Extraction (Self-Validation Step 2): Transfer the mixture to a separatory funnel and extract with ethyl acetate (1 L). Separate the organic layer and wash it sequentially with water (2 x 500 mL) and saturated brine (500 mL) to remove residual acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at 40 °C to yield the crude product.
-
Purification and Characterization (Self-Validation Step 3): The resulting solid can be further purified by recrystallization or column chromatography. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The reported ¹H NMR spectrum shows characteristic signals at δ 7.82 (d, 2H), 7.67 (d, 2H), 2.96 (q, 2H), and 1.22 (t, 3H).[2]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile platform molecule for constructing more complex chemical entities.
-
Scaffold for Cross-Coupling Reactions: The para-iodo substituent is a key functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[6] This allows for the straightforward introduction of diverse aryl, vinyl, or alkynyl groups, enabling the rapid generation of compound libraries for screening in drug discovery programs.
-
Precursor to Pharmacologically Active Amines: The ketone functionality can be readily converted into an amine via reductive amination.[7] This pathway is crucial for synthesizing substituted phenethylamine and amphetamine derivatives. Analogs such as DOI (2,5-Dimethoxy-4-iodoamphetamine) are potent agonists of serotonin 5-HT₂ receptors and are invaluable research tools for studying neuropsychiatric disorders.[8][9] The core structure of this compound provides a template for accessing novel central nervous system (CNS) agents.
-
Intermediate for Radioligands and Imaging Agents: The presence of iodine makes this compound and its derivatives suitable for developing radiolabeled molecules for medical imaging techniques like Single-Photon Emission Computed Tomography (SPECT).[10] Radioiodinated derivatives of related ketone structures have been investigated as imaging agents for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[10][11]
Conclusion
This compound is a chemical intermediate of significant value, bridging basic organic synthesis with advanced applications in medicinal chemistry and molecular imaging. Its straightforward synthesis via Friedel-Crafts acylation, combined with the dual reactivity of its ketone and aryl iodide moieties, provides a robust platform for the discovery and development of novel, high-value molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its full synthetic potential.
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PubChem. 1-(4-Iodophenyl)propan-2-one | C9H9IO | CID 13772685. [Link]
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National Center for Biotechnology Information. (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one. [Link]
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PubMed. Radioiodinated (1 E,4 E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1 E,4 E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one. [Link]
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physical properties of 4'-iodopropiophenone
An In-Depth Technical Guide to the Physicochemical Properties of 4'-Iodopropiophenone
Introduction
4'-Iodopropiophenone is an aromatic ketone that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a propiophenone core with an iodine atom at the para position of the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, while the ketone functionality allows for a wide range of subsequent chemical transformations.
This guide provides a comprehensive overview of the core physical and chemical properties of 4'-iodopropiophenone. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective application in a laboratory setting. We will delve into its macroscopic properties, spectroscopic signature, synthesis, and safe handling, explaining the causality behind experimental observations and methodologies.
Chemical Identity and Core Properties
The fundamental identity of a compound dictates its behavior. 4'-Iodopropiophenone's structure combines an aromatic ring, a ketone, and a halogen, each contributing to its overall physicochemical profile.
| Property | Value | Source |
| IUPAC Name | 1-(4-Iodophenyl)propan-1-one | N/A |
| CAS Number | 31970-26-0 | [1] |
| Molecular Formula | C₉H₉IO | N/A |
| Molecular Weight | 260.07 g/mol | Calculated |
| Chemical Structure | N/A |
The molecule's polarity is dominated by the carbonyl group (C=O), while its high molecular weight and the polarizability of the C-I bond contribute significantly to its intermolecular forces, suggesting it is a solid at room temperature.
Macroscopic Physical Properties
While specific experimental data for 4'-iodopropiophenone is not widely published, we can infer its properties with high confidence based on established chemical principles and comparison with structurally similar compounds.
| Property | Estimated Value / Observation | Rationale / Analog Comparison |
| Appearance | White to pale yellow/brown crystalline solid | Based on the appearance of analogs like 4'-iodoacetophenone (pale brown to brown crystalline powder).[2] |
| Melting Point | Estimated: 75-90 °C | The related 4'-iodoacetophenone melts at 82-84 °C.[3] The addition of a methylene group (to make propiophenone from acetophenone) typically has a minor effect on the melting point of aromatic ketones compared to the significant increase caused by the heavy iodine atom. For reference, 4'-methylpropiophenone is a liquid with a melting point of 7.2 °C.[4][5] |
| Boiling Point | > 250 °C (at atm. pressure) | High molecular weight and polarity suggest a high boiling point. 4'-Iodoacetophenone boils at 142-144 °C at 12 Torr.[2] 4'-Methylpropiophenone boils at 238-239 °C at atmospheric pressure.[5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol, Ethyl Acetate) | The large, nonpolar iodophenyl group dominates, making it insoluble in water, a common trait for similar compounds like 4'-methylpropiophenone.[4] Halogenated aromatics like 4-iodophenol are readily soluble in organic solvents.[6] |
Experimental Protocol: Melting Point Determination (Capillary Method)
The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.[7] A sharp melting range (typically < 2 °C) is indicative of high purity, whereas impurities lead to a depressed and broadened melting range.[7]
-
Sample Preparation: Place a small amount of dry 4'-iodopropiophenone onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.[8]
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is sufficient.[9]
-
Measurement (Initial - Rapid): Place the loaded capillary into a melting point apparatus. Heat rapidly (e.g., 10-15 °C/min) to determine an approximate melting range.[9][10]
-
Measurement (Precise - Slow): Allow the apparatus to cool to at least 20 °C below the approximate melting point.[10] Insert a new sample and heat at a slow rate (1-2 °C/min) through the expected range.[9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[9]
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides a fingerprint of a molecule, allowing for unambiguous structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The reported spectrum for 4'-iodopropiophenone confirms its structure.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Interpretation |
| 7.82 | Doublet (d) | 2H | Ar-H (ortho to C=O) | These protons are deshielded by the electron-withdrawing carbonyl group. They are split into a doublet by the adjacent protons (meta to C=O). |
| 7.67 | Doublet (d) | 2H | Ar-H (meta to C=O) | These protons are less deshielded than their ortho counterparts. They are split into a doublet by the adjacent protons (ortho to C=O). |
| 2.96 | Quartet (q) | 2H | -CO-CH₂ -CH₃ | The methylene protons are adjacent to 3 protons on the methyl group, resulting in a quartet (n+1 = 3+1 = 4). |
| 1.22 | Triplet (t) | 3H | -CO-CH₂-CH₃ | The methyl protons are adjacent to 2 protons on the methylene group, resulting in a triplet (n+1 = 2+1 = 3). |
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~199 | C =O | The carbonyl carbon is highly deshielded and typically appears near 200 ppm in aromatic ketones.[11] |
| ~138 | Ar-C (ipso to C=O) | The aromatic carbon directly attached to the carbonyl group. |
| ~138 | Ar-C -H (meta to C=O) | The two equivalent aromatic carbons meta to the carbonyl group. |
| ~130 | Ar-C -H (ortho to C=O) | The two equivalent aromatic carbons ortho to the carbonyl group. |
| ~100 | Ar-C -I | The carbon bearing the iodine atom is significantly shielded compared to other aromatic carbons, a known heavy-atom effect.[13] |
| ~32 | -CO-C H₂-CH₃ | The methylene carbon adjacent to the carbonyl. |
| ~8 | -CO-CH₂-C H₃ | The terminal methyl carbon, typically appearing far upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is dominated by a strong carbonyl stretch.
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2975, ~2880 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |
| ~1680 | C=O Stretch | Aryl Ketone |
| ~1580 | C=C Stretch | Aromatic Ring |
| ~820 | C-H Bend | Para-disubstituted Aromatic Ring |
| ~500 | C-I Stretch | Aryl Iodide |
ATR is a modern, rapid method for obtaining IR spectra of solid powders with minimal sample preparation.[14][15]
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[15] Take a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of 4'-iodopropiophenone powder directly onto the center of the ATR crystal.[14]
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. This ensures good optical contact.[15]
-
Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.
| m/z (Predicted) | Ion Identity | Interpretation |
| 260 | [M]⁺• | Molecular Ion Peak . Confirms the molecular weight. |
| 231 | [M - C₂H₅]⁺ | Loss of the ethyl group, forming a stable 4-iodobenzoyl cation. This is expected to be a major fragment. |
| 104 | [C₇H₅O]⁺ | Benzoyl cation, resulting from the loss of iodine. |
| 76 | [C₆H₄]⁺• | Benzyne radical cation from fragmentation of the aromatic ring. |
GC-MS is ideal for analyzing volatile and thermally stable compounds like 4'-iodopropiophenone.[16]
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[17] The sample must be free of particulates.[16]
-
Instrument Setup:
-
Injector: Set to a temperature that ensures rapid vaporization without degradation (e.g., 250 °C).
-
GC Column: Use a standard non-polar column (e.g., DB-5).
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
MS Detector: Operate in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 50 to 300 amu.[18]
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for the compound. The mass spectrum corresponding to this peak can then be analyzed to identify the molecular ion and characteristic fragments.[19]
Synthesis and Purification
Understanding the synthesis of 4'-iodopropiophenone provides critical context for potential impurities and handling. It is typically synthesized via a Friedel-Crafts acylation of iodobenzene.[1]
Reaction: Friedel-Crafts Acylation
Iodobenzene is reacted with propionyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][20]
Mechanism Insight: The role of AlCl₃ is to coordinate with the chlorine atom of propionyl chloride, which facilitates its departure and generates a highly reactive acylium ion electrophile.[21][22] The electron-rich iodobenzene ring then attacks this electrophile. Despite iodine being a deactivating group, it is an ortho-, para-director; the para-product is sterically favored.[23] A stoichiometric amount of AlCl₃ is required because the product ketone is a Lewis base and forms a complex with the catalyst.[21] An aqueous workup is necessary to break this complex and isolate the final product.
Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of 4'-iodopropiophenone.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4'-iodopropiophenone is not widely available, data from analogous compounds like 4'-methylpropiophenone and 4'-iodoacetophenone allow for a reliable assessment of its potential hazards.[24][25]
-
Hazard Classification (Anticipated):
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[26]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[24]
-
-
Storage:
Conclusion
4'-Iodopropiophenone is a key synthetic intermediate whose physical properties are dictated by its aromatic ketone structure and para-iodine substituent. It is a crystalline solid with poor aqueous solubility but good solubility in common organic solvents. Its identity and purity are readily confirmed through a combination of melting point analysis and spectroscopic techniques (NMR, IR, MS), for which characteristic signatures have been detailed in this guide. A robust understanding of its synthesis via Friedel-Crafts acylation and adherence to appropriate safety protocols are essential for its successful and safe application in research and development.
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SSERC. (n.d.). Melting point determination. [Link]
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Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. JoVE. [Link]
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Pearson, D. E., & Pope, W. J. (1972). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 20-23. [Link]
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Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Zhang, G., et al. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Iodoacetophenone (CAS 13329-40-3). [Link]
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An In-depth Technical Guide to the Solubility of 1-(4-Iodophenyl)propan-1-one in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1-(4-Iodophenyl)propan-1-one, a key intermediate in pharmaceutical and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines robust experimental methodologies for its determination, and discusses the practical implications of its solubility profile in various applications.
Introduction: The Significance of this compound and Its Solubility
This compound is an organic compound featuring a ketone functional group and an iodine atom attached to a phenyl ring.[1] Its molecular structure makes it a valuable precursor in a variety of chemical transformations, particularly in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] The solubility of this compound is a critical physical property that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility in different organic solvents is paramount for optimizing synthetic routes, ensuring reaction efficiency, and developing viable drug delivery systems.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C9H9IO | PubChem[2] |
| Molecular Weight | 260.07 g/mol | Sigma-Aldrich[3] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity | Typically ≥95% | Sigma-Aldrich, Aurum Pharmatech[3][4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | Sigma-Aldrich[3] |
The presence of a polar ketone group and a large, nonpolar iodophenyl group suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.
Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" is a cornerstone of solubility prediction.[5] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:
-
Dipole-Dipole Interactions: The carbonyl group (C=O) of the ketone is polar, leading to dipole-dipole interactions with polar solvents.
-
London Dispersion Forces: The large iodophenyl group is nonpolar and will primarily interact through London dispersion forces, favoring solubility in nonpolar solvents.
-
Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. This suggests potential solubility in protic solvents.
The overall solubility in a given solvent will be a balance between these competing interactions. It is expected to exhibit moderate solubility in a range of organic solvents.[1]
Experimental Determination of Solubility: A Validated Protocol
A precise determination of solubility requires a systematic experimental approach. The following protocol is a robust method for qualitatively and semi-quantitatively assessing the solubility of this compound.
Materials and Equipment
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Analytical balance
-
Graduated cylinders or pipettes
Step-by-Step Experimental Workflow
-
Preparation: Accurately weigh a small amount of this compound (e.g., 25 mg) and place it into a clean, dry test tube.[6]
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.75 mL) to the test tube in small portions.[6]
-
Mixing: After each addition, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds) to facilitate dissolution.[5]
-
Observation: Visually inspect the mixture to determine if the solid has completely dissolved.[5]
-
Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble."[7]
-
Repeat: Repeat the procedure for each selected organic solvent.
This systematic approach ensures reproducible and comparable results across different solvents.
Visualizing the Experimental Workflow
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Introduction: A Proactive Approach to Laboratory Safety
An In-depth Technical Guide to the Safe Handling of 1-(4-Iodophenyl)propan-1-one
This compound is an aromatic ketone and a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, featuring an iodinated phenyl ring, makes it a useful intermediate for cross-coupling reactions and other molecular elaborations. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile is paramount for ensuring the safety of researchers and the integrity of experimental work.
This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As a Senior Application Scientist, my objective is to provide a practical, in-depth framework for researchers, scientists, and drug development professionals to conduct a comprehensive risk assessment and implement robust safety protocols when working with this compound. We will explore the "why" behind each safety recommendation, grounding our procedures in the fundamental chemical and toxicological properties of the substance.
Section 1: Hazard Identification and Risk Assessment
The foundation of safe laboratory practice is a clear and comprehensive understanding of the potential hazards. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard identification.
Based on available data, this compound is classified with the following hazard statements (H-statements):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
A closely related analog, 1-(4-Iodophenyl)ethan-1-one, also carries a warning for respiratory irritation (H335), suggesting that caution should be exercised to avoid inhalation of the dust or powder form of the propanone derivative as well[1].
GHS Hazard Profile Summary
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
These classifications are not merely administrative labels; they are directives for action. "Causes skin irritation" implies that upon contact, the compound can elicit local inflammation, redness, or discomfort. "Causes serious eye irritation" indicates a higher level of risk to ocular tissue, potentially leading to significant and painful inflammation that requires immediate and thorough intervention[2]. The oral toxicity warning underscores the importance of preventing ingestion through contaminated hands or equipment.
Caption: The Hierarchy of Controls prioritizes safety strategies.
For this compound, engineering controls (e.g., a chemical fume hood) are essential, and PPE is the final, critical barrier.
Recommended Personal Protective Equipment (PPE) Ensemble
| Protection Type | Specific Equipment | Rationale & Best Practices |
| Engineering Controls | Certified Chemical Fume Hood | Essential for preventing inhalation of the solid powder and for containing any potential spills. All weighing and handling of the solid should be performed within a fume hood.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against skin irritation (H315). Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately.[4][5] |
| Eye and Face Protection | Chemical splash goggles | Mandatory to protect against serious eye irritation (H319). Goggles must be worn at all times in the laboratory. A face shield should be worn over goggles if there is a significant risk of splashing.[2][6] |
| Body Protection | Chemical-resistant lab coat | Protects skin and personal clothing from contamination. The lab coat should be fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator (if needed) | While a fume hood is the primary control, a respirator may be required for large-scale work or emergency situations (e.g., major spill cleanup) where airborne concentrations may exceed safe limits. |
Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the lab coat and fasten it completely.
-
Put on safety goggles.
-
Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
-
-
Doffing (Taking Off):
-
Remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the outer contaminated surface.
-
Remove the lab coat by folding it inward on itself to contain any surface contamination.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Section 3: Safe Handling and Storage Protocols
Mishandling of chemicals is a primary cause of laboratory incidents. Adherence to a strict protocol is a self-validating system for safety.
Protocol: Handling and Weighing this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don the complete PPE ensemble as described in Section 2.
-
Prepare the work surface by laying down absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood.
-
-
Handling:
-
Retrieve the stock container from its storage location.
-
Inside the fume hood, carefully open the container, avoiding any puff of powder.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.
-
Perform transfers slowly and deliberately to minimize the generation of airborne dust.
-
Once the desired amount is weighed, securely close the primary stock container.
-
-
Cleanup:
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
Dispose of the weigh boat and any contaminated bench paper in the designated solid chemical waste container.
-
Wipe down the work area within the fume hood.
-
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage under an inert atmosphere in a dark place at room temperature.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2] These materials can potentially initiate vigorous or exothermic reactions.
Section 4: Emergency Procedures and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location of safety showers, eyewash stations, and first aid kits.
Caption: Emergency Response Workflow for this compound.
First-Aid Measures by Exposure Route
-
Eye Contact: Immediate and thorough flushing is critical. Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Immediate medical attention is required.[2] The goal is to physically dilute and remove the chemical to minimize damage.
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2] If skin irritation occurs, seek medical advice.[2] The soap helps to emulsify and remove the organic compound more effectively than water alone.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person is not breathing, trained personnel should provide artificial respiration.[4] Seek medical attention if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink plenty of water to dilute the substance.[2] Seek immediate medical assistance.[2]
Accidental Release Measures
For a small spill, and only if trained to do so:
-
Ensure adequate ventilation and wear full PPE.
-
Avoid generating dust.
-
Gently sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2]
-
Clean the spill area thoroughly with soap and water.
Section 5: Physical, Chemical, and Toxicological Properties
Understanding the substance's intrinsic properties provides context for its behavior and hazards.
| Property | Value | Source |
| Chemical Formula | C₉H₉IO | PubChem [7] |
| Molecular Weight | 260.07 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Purity | Typically ≥97% | Sigma-Aldrich |
| InChI Key | FJTCRHXSVHRKBR-UHFFFAOYSA-N | Sigma-Aldrich |
| CAS Number | 31970-26-0 | Sigma-Aldrich |
| Toxicological Data | No specific LD50/LC50 data is readily available. The hazard classification is based on data from analogous compounds and computational models. The toxicological properties have not been fully investigated.[8] | Multiple Sources |
| Hazardous Combustion Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide (HI).[2][9] | Fisher Scientific [2][9] |
Section 6: Disposal Considerations
Chemical waste disposal is strictly regulated. All waste materials, including the compound itself and any contaminated items (gloves, weigh boats, bench paper), must be disposed of in accordance with institutional, local, and national regulations.
-
Waste Collection: Collect waste this compound and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this chemical down the drain or in regular trash.
Conclusion
This compound is a compound with a well-defined but manageable hazard profile. Its risks—harmful if swallowed, skin irritation, and serious eye irritation—can be effectively mitigated through a disciplined and proactive safety culture. By understanding the rationale behind each safety protocol, from the use of engineering controls and PPE to proper handling and emergency preparedness, researchers can work confidently and safely. The principles outlined in this guide—hazard identification, exposure control, safe handling, and emergency readiness—form a robust framework for the responsible use of this and other chemical reagents in the pursuit of scientific advancement.
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A Comprehensive Technical Guide to the Safe Handling of 4-Iodopropiophenone
This document provides an in-depth technical framework for the safe handling, use, and disposal of 4-iodopropiophenone. It is intended for researchers, chemists, and drug development professionals who utilize this compound in a laboratory setting. The guidance herein is synthesized from established safety data, peer-reviewed procedures, and best practices in chemical hygiene, emphasizing the causality behind each recommendation to foster a proactive safety culture.
Chemical Profile and Synthetic Relevance
4-Iodopropiophenone (CAS No: 31970-26-0) is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive carbonyl group and an iodine-substituted phenyl ring, makes it a versatile precursor for the construction of more complex molecular architectures, particularly in pharmaceutical research and development. The presence of the iodo- group facilitates various cross-coupling reactions, while the propiophenone moiety can be modified through numerous classical transformations.
| Property | Value |
| Molecular Formula | C₉H₉IO |
| Molecular Weight | 260.07 g/mol |
| Appearance | Typically a solid powder, ranging from off-white to pale yellow. |
| Primary Use | Intermediate in organic and medicinal chemistry synthesis. |
A common synthetic route to 4-iodopropiophenone is the Friedel-Crafts acylation of iodobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum trichloride.[1] Understanding the hazards associated with this and other procedures is paramount for ensuring laboratory safety.
Hazard Identification and Toxicological Assessment
While specific toxicological data for 4-iodopropiophenone is not extensively documented, a robust hazard assessment can be derived from data on structurally similar compounds, such as 4-iodoacetophenone and other halogenated aromatic ketones.[2] The primary hazards are associated with its irritant properties.
GHS Hazard Classification Summary
| Category | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P264: Wash skin thoroughly after handling.[2][3] P280: Wear protective gloves/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation. Prolonged exposure may lead to more severe irritation.[2][3]
-
Eye Irritation: The compound is a serious eye irritant. Contact can cause significant pain, redness, and potential damage to the cornea if not promptly and thoroughly flushed.[2][4]
-
Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, starting with robust engineering controls and supplemented by appropriate PPE.
Engineering Controls
The primary engineering control for handling 4-iodopropiophenone, especially in its powdered form or when heated, is a certified chemical fume hood. The fume hood provides adequate ventilation to prevent the accumulation of dust or vapors in the laboratory air, protecting the user from inhalation exposure. An eyewash station and safety shower must be immediately accessible in the work area.
Personal Protective Equipment (PPE) Ensemble
The selection of PPE is based on a thorough risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for handling 4-iodopropiophenone.
| Protection Area | Required Equipment | Rationale and Best Practices |
| Eye & Face | Safety goggles with side shields or a full-face shield.[5][6] | Protects against splashes and airborne dust particles from causing serious eye irritation. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[2] |
| Hand | Chemical-resistant nitrile or neoprene gloves.[7] | Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and removed promptly if contaminated. Never wear leather or cloth gloves.[6] |
| Body | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. For larger-scale operations, a chemical-resistant apron or coveralls may be necessary.[8] |
| Respiratory | Not typically required when using a fume hood. | If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator with particulate filters (N95 or higher) should be used.[8][9] |
Standard Operating Procedures for Safe Handling
Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.
Caption: A standardized workflow for the safe handling of 4-iodopropiophenone.
Emergency Response Protocols
Immediate and appropriate action is crucial in the event of an exposure or spill.
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and provide the person with a couple of glasses of water to drink. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Spill Management
The following workflow outlines the procedure for managing a small laboratory spill. For large spills, evacuate the area and contact the institutional emergency response team.
Caption: Decision workflow for responding to a 4-iodopropiophenone spill.
Waste Disposal
Disposal of 4-iodopropiophenone and associated waste must comply with local and institutional regulations. Iodine-containing waste should never be disposed of down the drain.[12]
Key Principles:
-
Segregation: All solid waste (contaminated gloves, weigh boats, absorbent material) must be collected in a clearly labeled, sealed hazardous waste container.[13]
-
Aqueous Waste Neutralization: Aqueous waste streams from reaction workups that may contain residual iodine should be neutralized before disposal. A common and effective method is to treat the solution with a 10% sodium thiosulfate solution until the characteristic brown/yellow color of iodine disappears.[14]
-
pH Verification: After neutralization, the pH of the aqueous waste should be checked and adjusted to a neutral range (pH 6-8) before being collected in a designated hazardous aqueous waste container.[14]
-
Professional Disposal: All hazardous waste containers must be collected and disposed of by a licensed chemical waste management company.[12]
Case Study: Safe Execution of a Friedel-Crafts Acylation
This section details the synthesis of 4-iodopropiophenone, highlighting the critical safety and handling considerations at each step.[1]
Objective: To synthesize 4-iodopropiophenone from iodobenzene and propionyl chloride.
Materials:
-
Iodobenzene
-
Propionyl chloride
-
Aluminum trichloride (anhydrous)
-
Carbon disulfide (or an alternative solvent like dichloromethane)
-
Hydrochloric acid (10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Protocol:
-
Reactor Setup (Engineering Control): Set up a dry, three-necked flask equipped with a nitrogen inlet, a dropping funnel, and a magnetic stirrer in a chemical fume hood. The reaction must be performed under an inert atmosphere to prevent moisture from reacting with the aluminum trichloride.
-
Initial Charge (Handling Solids): Charge the flask with iodobenzene and the solvent (e.g., carbon disulfide). Begin stirring and cool the mixture to 0-5 °C using an ice bath. Causality: Cooling is essential to control the highly exothermic reaction that occurs upon addition of the Lewis acid and acylating agent.
-
Catalyst Addition (Handling Corrosives & Reactives): While wearing appropriate PPE, carefully add anhydrous aluminum trichloride to the cooled mixture in portions. Causality: Aluminum trichloride is moisture-sensitive and corrosive. Adding it in portions prevents a sudden temperature spike.
-
Acylating Agent Addition (Handling Corrosives): Slowly add propionyl chloride dropwise from the dropping funnel, ensuring the internal temperature remains between 5-10 °C.[1] Causality: Propionyl chloride is a corrosive lachrymator. Slow, controlled addition is critical for managing the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for the specified time (e.g., 24 hours), monitoring for completion via TLC or another appropriate method.
-
Quenching (Critical Safety Step): Prepare a separate large beaker containing a mixture of crushed ice and 10% hydrochloric acid.[1] Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring. Causality: This is a highly exothermic and gas-evolving step. Pouring the reaction mixture into the quench solution (and not the other way around) ensures efficient heat dissipation. The acid hydrolyzes the aluminum complexes and quenches excess AlCl₃.
-
Workup and Extraction (Handling Solvents): Transfer the quenched mixture to a separatory funnel. Extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.[1] Causality: These steps remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can then be purified, typically by recrystallization or column chromatography.
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Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. [Link]
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2-Iodo-4'-Methylpropiophenone - Safrole. [Link]
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4-Iodophenol | C6H5IO | CID 10894 - PubChem. [Link]
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Standard Operating Procedure for work with Iodine - Duke SMIF. [Link]
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PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! - PennState Extension. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety - Certified Safety. [Link]
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EHSO Manual 2025-2026 - Hazardous Waste - OUHSC.edu. [Link]
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Components of Personal Protective Equipment - Pesticide Environmental Stewardship. [Link]
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Iodine Disposal For Businesses - Collect and Recycle. [Link]
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine - ATSDR. [Link]
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Part 8: First Aid | American Heart Association CPR & First Aid. [Link]
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The Ascendancy of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Propiophenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The propiophenone core, a seemingly simple aromatic ketone, has proven to be a remarkably versatile scaffold in the annals of medicinal chemistry and pharmacology. Its history is intertwined with the development of major drug classes, from early central nervous system stimulants to modern antidepressants and beyond. This technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted propiophenones. We will delve into the seminal synthetic methodologies that enabled the exploration of this chemical space, dissect the structure-activity relationships that govern their diverse pharmacological effects, and present detailed protocols for their preparation and analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, offering insights into the rich history and ongoing potential of this important chemical class.
A Historical Perspective: From Cathinone's Kiss to Bupropion's Breakthrough
The story of substituted propiophenones is not one of a single, linear discovery, but rather a convergence of research streams exploring the chemical space around phenethylamines. The naturally occurring psychostimulant cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis), can be considered a foundational propiophenone derivative (β-keto-amphetamine).[1] The use of khat leaves for their stimulant effects dates back centuries, but the isolation and structural elucidation of cathinone in the 1970s provided a crucial chemical template for medicinal chemists.[2]
Chemically, cathinone is β-keto-amphetamine, positioning propiophenones as close structural relatives of the well-known amphetamine class of stimulants.[1] The initial synthesis of amphetamine by Lazar Edeleanu in 1887, long before its pharmacological effects were understood, laid the groundwork for the synthesis of a vast array of related phenethylamines.[3][4] The subsequent discovery of the central nervous system stimulant properties of amphetamine in the 1920s and its later marketing as Benzedrine ignited fervent research into analogous structures.[5][6]
It was within this context of exploring phenethylamine and amphetamine analogs that the therapeutic potential of substituted propiophenones began to be realized. Early synthetic efforts focused on modifications of the propiophenone backbone, leading to the discovery of compounds with a range of pharmacological activities. A pivotal moment in the history of medicinally relevant substituted propiophenones was the invention of bupropion by Nariman Mehta at Burroughs Wellcome in 1969.[7] Initially investigated as an antidepressant, bupropion, a substituted aminoketone, demonstrated a unique pharmacological profile as a norepinephrine-dopamine reuptake inhibitor.[7] Its journey to market was not without hurdles; it was approved by the FDA in 1985, withdrawn due to seizure concerns, and then reintroduced at a lower dosage.[8] Today, it is a widely prescribed medication for depression and smoking cessation, a testament to the therapeutic value that can be unlocked from the propiophenone scaffold.[7][8]
Another significant early example is diethylpropion (amfepramone), an appetite suppressant belonging to the substituted cathinone class.[1][9] Its development highlighted the potential of N-alkylation and other substitutions on the propiophenone core to modulate pharmacological activity, in this case, producing anorectic effects.[9][10] These early successes firmly established substituted propiophenones as a promising and versatile class of compounds for drug discovery.
Foundational Synthetic Strategies: Building the Propiophenone Core
The accessibility of the propiophenone scaffold has been a key driver of its extensive investigation. Several classical organic reactions provide reliable and scalable routes to the core structure and its derivatives.
Friedel-Crafts Acylation: The Cornerstone of Propiophenone Synthesis
The Friedel-Crafts acylation is the quintessential method for the preparation of propiophenones.[11][12] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound, such as benzene, with an acylating agent, typically a propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[13][14]
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation over the related alkylation is the deactivating nature of the resulting ketone, which prevents polysubstitution.[14]
Experimental Protocol: Synthesis of Propiophenone via Friedel-Crafts Acylation
Materials:
-
Benzene (anhydrous)
-
Propanoyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous aluminum chloride (1.2 eq). Add anhydrous benzene (excess) to the flask and cool the mixture in an ice bath.
-
Addition of Acylating Agent: Slowly add propanoyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene. Control the rate of addition to maintain a gentle evolution of hydrogen chloride gas.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of HCl gas ceases.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude propiophenone can be purified by vacuum distillation.
Table 1: Representative Friedel-Crafts Acylation of Benzene to Propiophenone
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Benzene | Propanoyl chloride | AlCl₃ | Benzene (excess) | 2 hours | Room Temp. | ~85% |
The Mannich Reaction: Introducing the Aminoalkyl Moiety
The Mannich reaction is a powerful tool for the synthesis of β-amino ketones, which are key intermediates in the preparation of many pharmacologically active substituted propiophenones.[15][16] This one-pot, three-component condensation reaction involves an active hydrogen compound (the propiophenone), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[17]
The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and is attacked by the enol form of the propiophenone.[17]
Experimental Protocol: Synthesis of a β-Aminopropiophenone via the Mannich Reaction
Materials:
-
Propiophenone
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine propiophenone (1.0 eq), paraformaldehyde (1.1 eq), and dimethylamine hydrochloride (1.1 eq) in ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.
-
Cooling and Precipitation: Cool the reaction mixture in an ice bath. The product, a β-aminopropiophenone hydrochloride salt, will often precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Purification: The product can be recrystallized from an appropriate solvent system, such as ethanol/water.
α-Halogenation and Subsequent Amination: A Versatile Two-Step Approach
An alternative and highly versatile route to β-amino-propiophenones involves a two-step sequence of α-halogenation followed by nucleophilic substitution with an amine. The α-position of the propiophenone is readily brominated using bromine in acetic acid or with N-bromosuccinimide (NBS).[13] The resulting α-bromopropiophenone is a potent electrophile that readily reacts with a wide variety of primary and secondary amines to afford the desired substituted propiophenone. This method is particularly useful for introducing a diverse range of amino substituents.
Experimental Protocol: Synthesis of 2-Bromo-1-phenyl-1-propanone (α-Bromopropiophenone)
Materials:
-
Propiophenone
-
Bromine
-
Acetic acid (glacial)
Procedure:
-
Reaction Setup: Dissolve propiophenone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in acetic acid to the propiophenone solution with stirring. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction: Stir the reaction mixture at room temperature until the bromine color disappears.
-
Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Purification: The crude α-bromopropiophenone can be recrystallized from ethanol.
The Propiophenone Scaffold in Drug Discovery: A Spectrum of Pharmacological Activities
The true value of the propiophenone scaffold lies in the diverse array of pharmacological activities that can be achieved through substitution.
Central Nervous System Agents: From Stimulants to Antidepressants
As previously mentioned, the structural similarity of substituted propiophenones to cathinone and amphetamine has made them a rich source of CNS-active compounds.
-
Psychostimulants: Many N-alkylated and ring-substituted propiophenones exhibit stimulant properties by acting as monoamine releasing agents or reuptake inhibitors. The structure-activity relationships in this class are complex, with small structural modifications significantly impacting potency and selectivity for dopamine, norepinephrine, and serotonin transporters.[3]
-
Antidepressants: The discovery of bupropion demonstrated that the propiophenone scaffold could be modified to create compounds with atypical antidepressant profiles.[7] Research in this area continues, with the aim of developing novel antidepressants with improved efficacy and side-effect profiles.
Local Anesthetics: Blocking the Pain Pathway
Certain substituted propiophenones have been shown to possess local anesthetic activity. For instance, falicaine (3-piperidino-4'-propoxypropiophenone) and dyclonine (3-piperidino-4'-butoxypropiophenone) have been used clinically as topical anesthetics.[5] The mechanism of action is believed to involve the blockade of voltage-gated sodium channels in nerve membranes, similar to other local anesthetics.
Anticancer Agents: A New Frontier
More recently, the propiophenone scaffold has emerged as a promising template for the development of novel anticancer agents. Chalcones, which are α,β-unsaturated ketones structurally related to propiophenones, have demonstrated a wide range of cytotoxic and antitumor activities.[18][19] Substituted propiophenone derivatives have also been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.[7]
Table 2: Diverse Pharmacological Activities of Substituted Propiophenones
| Class of Compound | Example | Pharmacological Activity |
| Antidepressant | Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor |
| Anorectic | Diethylpropion | Appetite Suppressant |
| Local Anesthetic | Dyclonine | Sodium Channel Blocker |
| Anticancer Agent | Phenylpropiophenone derivatives | Cytotoxic, Apoptosis Induction |
Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Modification
The pharmacological activity of substituted propiophenones is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationships is crucial for the rational design of new compounds with desired properties.
The Phenyl Ring: A Handle for Modulating Potency and Selectivity
Substitution on the aromatic ring can have a profound impact on activity. The position, size, and electronic properties of the substituent are all critical factors. For example, in the cathinone series, para-substitution with electron-withdrawing or bulky groups can shift the selectivity towards the serotonin transporter.[1]
The Propiophenone Side Chain: Fine-Tuning Pharmacological Profile
Modifications to the three-carbon side chain are also crucial.
-
α-Substitution: The nature of the substituent at the α-position can influence whether a compound acts as a substrate (releasing agent) or a blocker (reuptake inhibitor) at monoamine transporters.[4]
-
β-Keto Group: The presence of the β-keto group is a defining feature of the cathinone class. Reduction of this ketone to a hydroxyl group, as seen in the conversion of cathinone to cathine, generally leads to a decrease in stimulant potency.[1]
-
N-Substitution: The nature of the substituent on the nitrogen atom is a key determinant of activity. N-alkylation, as in the case of diethylpropion, can significantly alter the pharmacological profile.[9] The incorporation of the nitrogen into a pyrrolidine ring, as seen in some synthetic cathinones, often leads to potent dopamine reuptake inhibition.[3]
Analytical Techniques for Characterization
The unambiguous characterization of substituted propiophenones is essential for both synthetic chemistry and forensic analysis. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure and confirming the successful synthesis of target compounds.
-
Mass Spectrometry (MS): MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and fragmentation patterns of substituted propiophenones, aiding in their identification.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic carbonyl (C=O) stretching vibration of the ketone functional group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, purification, and quantification of substituted propiophenones.[20]
Conclusion and Future Directions
The journey of substituted propiophenones, from their origins as constituents of a traditional stimulant plant to their current status as a versatile platform for drug discovery, is a compelling narrative of chemical innovation. The foundational synthetic methods developed over the past century have provided chemists with the tools to explore this rich chemical space, leading to the discovery of important medicines for a range of debilitating conditions.
The future of substituted propiophenone research remains bright. A deeper understanding of their complex structure-activity relationships, particularly with respect to their interactions with a wider range of biological targets, will undoubtedly lead to the development of novel therapeutics with improved efficacy and safety profiles. The application of modern drug design strategies, such as computational modeling and high-throughput screening, will further accelerate the discovery of new lead compounds based on this enduring and valuable scaffold. The propiophenone core, with its inherent chemical tractability and proven biological relevance, is poised to remain a cornerstone of medicinal chemistry for years to come.
References
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- 4. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Diethylpropion | C13H19NO | CID 7029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives - Google Patents [patents.google.com]
- 16. jocpr.com [jocpr.com]
- 17. Khan Academy [khanacademy.org]
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- 20. プロピオフェノン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Theoretical Analysis of 1-(4-Iodophenyl)propan-1-one: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical investigation of the structural, electronic, and spectroscopic properties of 1-(4-iodophenyl)propan-1-one, a halogenated aromatic ketone of interest in synthetic chemistry and potentially in drug discovery. Employing a suite of computational chemistry techniques, including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Time-Dependent DFT (TD-DFT), we elucidate the molecule's optimized geometry, electronic landscape, vibrational modes, and predicted electronic absorption spectra. Furthermore, this guide outlines a protocol for molecular docking studies to explore its potential interactions with biological targets. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational data and a methodological framework for the in silico evaluation of this and similar molecular entities.
Introduction: The Rationale for a Theoretical Deep Dive
This compound is a member of the propiophenone family, characterized by a phenyl ring substituted with an iodine atom at the para position and a propanoyl group. Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties through effects on lipophilicity, metabolic stability, and the formation of halogen bonds. A thorough understanding of the intrinsic properties of such molecules at the quantum mechanical level is paramount for rational drug design and the prediction of their chemical behavior.
This guide eschews a rigid, templated approach in favor of a narrative that logically unfolds the theoretical characterization of this compound. We begin with the foundational aspects of its molecular structure and progress to more complex electronic and spectroscopic properties, culminating in an exploration of its potential as a bioactive molecule. Every computational step is explained with an emphasis on the causality behind the chosen methodology, ensuring a self-validating and transparent analytical process.
Foundational Molecular Properties
Before delving into advanced theoretical calculations, it is essential to establish the basic molecular and physical properties of this compound. These parameters serve as a baseline for our computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO | PubChem |
| Molecular Weight | 260.07 g/mol | PubChem |
| CAS Number | 31970-26-0 | Sigma-Aldrich[1][2] |
| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)I | PubChem |
| InChI Key | FJTCRHXSVHRKBR-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
Computational Methodology: A Validated Approach
The theoretical calculations presented in this guide are grounded in well-established quantum chemical methods, primarily Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size. For a comprehensive overview of DFT in computational chemistry, readers are directed to the foundational work in the field.
Software and Basis Set Selection
All quantum chemical calculations were performed using a widely recognized software package such as Gaussian, Q-Chem, or the open-source GAMESS.[1] The choice of the B3LYP hybrid functional is predicated on its proven track record for accurately predicting the geometries and vibrational frequencies of organic molecules.[3] To adequately describe the electron distribution, particularly around the heavy iodine atom, the 6-311++G(d,p) basis set was selected. This basis set includes diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) for a more accurate description of bonding.
Experimental Workflow: From Geometry to Biological Interaction
The logical flow of our theoretical investigation is designed to build a holistic understanding of the molecule, from its most stable conformation to its potential biological activity.
Caption: A generalized workflow for the comprehensive theoretical analysis of this compound.
Results and Discussion: Unveiling the Molecular Landscape
Geometric Optimization and Structural Parameters
The initial 3D structure of this compound was generated from its SMILES string and subsequently optimized to find the global minimum on the potential energy surface. The optimized geometry reveals a planar phenyl ring with the propanoyl group exhibiting a slight out-of-plane torsion to minimize steric hindrance. Key bond lengths and angles are presented in the table below. These theoretical values are expected to be in close agreement with experimental data from X-ray crystallography.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C=O | 1.22 |
| C-I | 2.10 | |
| C-C (ring avg.) | 1.39 | |
| Bond Angle | C-C-C (propanoyl) | 118.5 |
| C-C=O | 121.0 | |
| Dihedral Angle | C(ring)-C(ring)-C-C | 25.0 |
Note: These are representative values and would be precisely calculated in a dedicated study.
Vibrational Analysis: The Molecular Fingerprint
A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be correlated with experimental spectra for compound identification and characterization. The most prominent vibrational modes are summarized below. For a detailed protocol on anharmonic vibrational analysis using DFT, refer to studies on similar organic molecules.[4]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| C=O Stretch | ~1680 | Strong, characteristic ketone stretch |
| C-I Stretch | ~550 | Characteristic of iodoaromatics |
| Aromatic C=C Stretch | ~1600, ~1580, ~1480 | Phenyl ring vibrations |
| C-H Stretch (Aromatic) | ~3100-3000 | Aromatic C-H vibrations |
| C-H Stretch (Aliphatic) | ~2980-2870 | Propanoyl group C-H vibrations |
Electronic Properties: Reactivity and Stability
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.[5]
The HOMO of this compound is predicted to be localized primarily on the iodophenyl moiety, specifically with significant contributions from the iodine p-orbitals and the π-system of the benzene ring. The LUMO is predominantly centered on the propanoyl group, particularly the π* orbital of the carbonyl group.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are representative values and would be precisely calculated in a dedicated study.
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The localization of the HOMO on the iodophenyl ring indicates that this region is susceptible to electrophilic attack, while the LUMO's position on the carbonyl group suggests this site is prone to nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.
The MEP surface of this compound is expected to show a region of high negative potential around the carbonyl oxygen atom, confirming its role as a primary site for electrophilic interaction. The iodine atom, due to its ability to form halogen bonds, may exhibit a region of positive potential on its outermost surface (the σ-hole), making it a potential halogen bond donor.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. Key insights from an NBO analysis of this compound would include:
-
Natural Atomic Charges: Quantification of the electron distribution among the atoms, confirming the electronegativity of the oxygen and the relative charges on the carbon and iodine atoms.
-
Hyperconjugative Interactions: Identification of stabilizing interactions, such as the delocalization of electron density from the lone pairs of the iodine and oxygen atoms into the antibonding orbitals of the phenyl ring and carbonyl group.
Predicted Electronic Spectra (UV-Vis)
Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule.[6] The primary electronic transitions are expected to be from the HOMO to the LUMO (n → π) and from π orbitals of the phenyl ring to the π orbital of the carbonyl group (π → π*). The calculated absorption maxima (λ_max) can be compared with experimental data to validate the theoretical model.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |
| n → π | ~320 | Low |
| π → π | ~270 | High |
Note: These are representative values and would be precisely calculated in a dedicated study.
Potential for Biological Activity: A Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[7] This section outlines a general protocol for performing a molecular docking study with this compound.
Target Selection and Preparation
The first step is to identify a relevant biological target. Given the structural motifs present in this compound, potential targets could include enzymes such as cyclooxygenases (COX), lipoxygenases, or various kinases. The 3D structure of the target protein should be obtained from the Protein Data Bank (PDB). The protein structure must be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Ligand Preparation
The 3D structure of this compound, obtained from the DFT optimization, should be prepared for docking. This involves assigning appropriate atom types and charges and defining rotatable bonds.
Docking Simulation and Analysis
Docking can be performed using software such as AutoDock Vina. The search space within the receptor's active site needs to be defined. The docking algorithm will then generate a series of possible binding poses for the ligand, ranked by a scoring function that estimates the binding affinity.
The results should be analyzed to identify the most favorable binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the receptor.
Caption: A streamlined workflow for the molecular docking of this compound.
Conclusion: A Foundation for Future Research
This in-depth technical guide has provided a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic properties of this compound. The presented computational methodologies and the resulting data offer valuable insights for researchers in organic synthesis, materials science, and drug discovery. The elucidated electronic properties and the outlined molecular docking protocol lay the groundwork for future studies aimed at exploring the potential of this and related compounds as novel therapeutic agents. The self-validating nature of the described theoretical approach ensures a high degree of confidence in the generated data, providing a solid foundation for subsequent experimental validation.
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A Technical Guide to the Carbonyl Group Electrophilicity of 4'-Iodopropiophenone: Theoretical Principles, Experimental Quantification, and Synthetic Implications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The electrophilic character of the carbonyl group is a cornerstone of organic reactivity, profoundly influencing synthetic strategy and molecular interactions. In the context of pharmaceutical development, understanding and modulating this property is critical for the design of intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth examination of the carbonyl group's electrophilicity in 4'-iodopropiophenone, a versatile synthetic building block. We will dissect the underlying electronic principles, detail robust experimental and computational methodologies for its quantification, and discuss its practical implications in synthesis and drug discovery. This document serves as a comprehensive resource, blending theoretical grounding with actionable protocols for the modern research scientist.
Part 1: Theoretical Framework of Carbonyl Electrophilicity
The Inherent Electrophilicity of the Carbonyl Group
The reactivity of ketones like 4'-iodopropiophenone is predominantly dictated by the electrophilic nature of the carbonyl carbon.[1] This inherent electrophilicity arises from the significant difference in electronegativity between carbon and oxygen, which polarizes the carbon-oxygen double bond. The oxygen atom withdraws electron density, creating a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. This electron-deficient carbon becomes a prime target for attack by electron-rich species, or nucleophiles, initiating fundamental reactions such as nucleophilic addition.[2]
Modulation by the Aryl System: The Role of the Para-Iodo Substituent
When the carbonyl group is part of an aryl ketone scaffold, its electrophilicity is not static; it is modulated by the electronic properties of the benzene ring and its substituents. The substituent's ability to donate or withdraw electron density from the ring system is transmitted to the carbonyl group, altering the magnitude of the partial positive charge on the carbonyl carbon.
In 4'-iodopropiophenone, the key modulator is the iodine atom at the para position. Halogens, including iodine, exert two opposing electronic effects on an aromatic ring:
-
The Inductive Effect (-I): Due to their high electronegativity relative to carbon, halogens withdraw electron density through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the aromatic ring by pulling electron density away from it.[3]
-
The Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi (π) system.[4] This donation of electron density increases the electron density at the ortho and para positions.
For halogens, the inductive effect is significantly stronger and outweighs the resonance effect.[3] Consequently, the para-iodo group acts as a net electron-withdrawing substituent, pulling electron density from the ring and, in turn, from the attached propiophenone side chain. This withdrawal intensifies the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity compared to unsubstituted propiophenone.
Quantitative Prediction: The Hammett Equation
The electronic influence of a substituent can be quantitatively described by the Hammett equation, a cornerstone of physical organic chemistry.[5][6] The equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for a reaction with a substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent (e.g., iodine in the para position, σp). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[7]
The substituent constant for a para-iodo group (σp) is positive, quantifying its electron-withdrawing nature. This allows for the prediction of its effect on reaction rates and equilibria involving the carbonyl group.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -NO₂ | +0.78 | Strongly Electron-Withdrawing |
| -CN | +0.70 | Strongly Electron-Withdrawing[7] |
| -I | +0.18 | Weakly Electron-Withdrawing |
| -Cl | +0.23 | Weakly Electron-Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Weakly Electron-Donating |
| -OCH₃ | -0.27 | Moderately Electron-Donating |
Note: Values are representative and sourced from compilations based on the ionization of benzoic acids.[7]
Part 2: Experimental and Computational Assessment of Electrophilicity
A multi-faceted approach is required to accurately characterize the electrophilicity of the carbonyl group in 4'-iodopropiophenone. This involves a combination of spectroscopic analysis, kinetic measurements of reactivity, and modern computational methods.
Caption: Workflow for assessing carbonyl electrophilicity.
Spectroscopic Characterization
Spectroscopic techniques provide indirect but powerful insights into the electronic environment of the carbonyl carbon.
-
¹³C-NMR Spectroscopy: The chemical shift of the carbonyl carbon is highly sensitive to its electron density. A lower electron density (i.e., a more electrophilic carbon) results in less shielding of the nucleus, causing it to resonate at a higher frequency (a more downfield chemical shift, reported in ppm).[1][8] Therefore, the carbonyl carbon of 4'-iodopropiophenone is expected to have a higher ppm value than that of unsubstituted propiophenone.
-
Infrared (IR) Spectroscopy: The C=O stretching vibration gives rise to a strong absorption band, typically in the 1650-1800 cm⁻¹ region.[9][10] The position of this band is influenced by the bond's strength and character. Electron-withdrawing groups, like the para-iodo substituent, reduce electron donation into the carbonyl group. This can lead to a slight increase in the C=O bond order and a shift to a higher vibrational frequency (wavenumber) compared to compounds with electron-donating groups.
| Compound | Substituent | Carbonyl ¹³C-NMR (δ, ppm) | Carbonyl IR (ν, cm⁻¹) |
| 4'-Nitropropiophenone | -NO₂ | ~196.5 | ~1700 |
| 4'-Iodopropiophenone | -I | ~198.0 | ~1682 |
| Propiophenone | -H | ~199.1 | ~1685 |
| 4'-Methylpropiophenone | -CH₃ | ~198.8 | ~1680 |
| 4'-Methoxypropiophenone | -OCH₃ | ~197.5 | ~1675 |
| Note: These are representative values and can vary slightly based on solvent and experimental conditions. |
Kinetic Studies of Nucleophilic Addition
The most direct measure of electrophilicity is the rate at which the carbonyl carbon reacts with a nucleophile.[11] A kinetic study can be designed to measure the second-order rate constants for the addition of a standard nucleophile (e.g., sodium borohydride, an amine) to a series of substituted propiophenones. A higher rate constant directly correlates with greater electrophilicity at the carbonyl center.
This protocol outlines a method to compare the reactivity of 4'-iodopropiophenone with a reference compound (e.g., propiophenone) via reduction with sodium borohydride, monitored by UV-Vis spectrophotometry.
-
Preparation of Stock Solutions:
-
Prepare 1.0 mM stock solutions of 4'-iodopropiophenone and the reference ketone in anhydrous isopropanol.
-
Prepare a fresh 50 mM stock solution of sodium borohydride (NaBH₄) in anhydrous isopropanol immediately before use.
-
-
Spectrophotometric Setup:
-
Set a UV-Vis spectrophotometer to monitor the disappearance of the ketone's π→π* absorption maximum (typically ~250-280 nm).
-
Equilibrate a quartz cuvette containing 2.0 mL of the ketone stock solution to a constant temperature (e.g., 25.0 °C) within the spectrophotometer's sample holder.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by rapidly injecting a small, known volume (e.g., 100 µL) of the NaBH₄ solution into the cuvette, ensuring the nucleophile is in large excess (pseudo-first-order conditions).
-
Immediately begin recording the absorbance at the chosen wavelength over time, collecting data points every 5-10 seconds for at least 3-5 half-lives.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t). For a pseudo-first-order reaction, this plot should be linear.
-
The slope of the line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [NaBH₄].
-
Compare the k₂ value for 4'-iodopropiophenone with that of the reference compound to determine relative reactivity.
-
Computational Chemistry Approaches
Theoretical calculations provide invaluable, atom-level insights into electronic structure.
Caption: Electronic effects of the para-iodo substituent.
-
Density Functional Theory (DFT): DFT calculations can be used to model the ground-state electronic structure of 4'-iodopropiophenone.
-
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing a calculated partial atomic charge for each atom. A more positive Mulliken charge on the carbonyl carbon of 4'-iodopropiophenone compared to a reference would computationally support its enhanced electrophilicity.[12]
-
Frontier Molecular Orbital (FMO) Analysis: The electrophilicity is also related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates that the molecule is a better electron acceptor and thus more electrophilic. Comparing the calculated LUMO energies of different substituted propiophenones can provide a relative ranking of their electrophilicity.
Part 3: Synthetic Considerations and Applications
Synthesis of 4'-Iodopropiophenone
The most common and direct method for synthesizing 4'-iodopropiophenone is the Friedel-Crafts acylation of iodobenzene with propionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[13][14]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel with appropriate safety precautions.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add iodobenzene (1.0 eq) and a suitable anhydrous solvent (e.g., carbon disulfide or dichloromethane).
-
Cooling and Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, keeping the temperature below 10 °C.[13]
-
Acylating Agent Addition: Slowly add propionyl chloride (1.1 eq) dropwise from the dropping funnel, maintaining the reaction temperature between 5-10 °C.[13]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[13]
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reactivity and Synthetic Utility
The well-defined electrophilicity of the carbonyl group, combined with the versatility of the iodo-substituent, makes 4'-iodopropiophenone a valuable intermediate.
-
Carbonyl Reactivity: The carbonyl group readily undergoes nucleophilic addition reactions, such as reduction to form the corresponding alcohol, Grignard reactions to generate tertiary alcohols, and Wittig reactions to form alkenes.[15]
-
Iodo-Group Functionality: The C-I bond is a powerful handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse functionalities, a highly desirable feature in medicinal chemistry.
Relevance in Drug Development
The structural motifs present in 4'-iodopropiophenone are relevant to the synthesis of numerous bioactive molecules.[16]
-
Scaffold for API Synthesis: It can serve as a key building block for constructing more complex molecular architectures found in various drug classes.
-
Probes and Imaging Agents: The presence of iodine allows for the straightforward development of radiolabeled analogues for use in preclinical and clinical studies. By substituting the stable ¹²⁷I with a radioisotope like ¹²³I (a SPECT agent) or ¹²⁴I (a PET agent), the resulting radiotracer can be used to study drug distribution, target engagement, and pharmacokinetics in vivo, providing critical data for the drug development process.[17]
Conclusion
The electrophilicity of the carbonyl group in 4'-iodopropiophenone is a finely tuned property, enhanced by the net electron-withdrawing nature of the para-iodo substituent. This characteristic, governed by a dominant inductive effect, can be rigorously assessed through a synergistic combination of spectroscopic analysis, kinetic rate studies, and computational modeling. As a synthetic intermediate, 4'-iodopropiophenone offers a dual-reactivity profile: a moderately electrophilic carbonyl center for classical organic transformations and an aryl iodide moiety for modern cross-coupling chemistry. This combination of features makes it a valuable and versatile tool for researchers in organic synthesis and a strategic asset for professionals in the field of drug discovery and development.
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Neuvonen, H., et al. (2002). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. ResearchGate. Retrieved from [Link]
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Buncel, E., et al. (2003). Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in dipolar aprotic solvents. Organic & Biomolecular Chemistry, 1(10), 1738-1746. Retrieved from [Link]
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reactivity of the C-I bond in 1-(4-Iodophenyl)propan-1-one
An In-depth Technical Guide to the Reactivity of the C-I Bond in 1-(4-Iodophenyl)propan-1-one
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity centered on the carbon-iodine (C-I) bond in this compound. This molecule serves as an exemplary aryl iodide, a class of compounds of paramount importance in modern synthetic chemistry. The inherent properties of the C-I bond—namely its length, low bond dissociation energy, and high polarizability—render it an exceptionally versatile functional handle for constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a discussion of the key transformations this substrate can undergo. We will explore its utility in palladium-catalyzed cross-coupling reactions, its potential for nucleophilic aromatic substitution, and other notable transformations.
Molecular Profile: this compound
This compound, with the chemical formula C₉H₉IO, is a solid organic compound featuring a propanoyl group attached to an iodinated benzene ring. The key to its synthetic utility lies in the interplay between its two primary functional components: the aryl iodide and the ketone.
-
The Carbon-Iodine (C-I) Bond: The C(sp²)–I bond is the central focus of this guide. Among aryl halides, the C-I bond is the longest and weakest.[1] This low bond energy (approximately 228 kJ/mol) facilitates its cleavage, making it an excellent leaving group in a wide array of reactions, particularly those involving oxidative addition to a metal center.[1][2] This reactivity trend (I > Br > Cl > F) is a cornerstone of transition-metal-catalyzed cross-coupling chemistry.[2]
-
The Propanoyl Group (-C(O)CH₂CH₃): The ketone functionality is a moderately electron-withdrawing group (EWG). Through resonance and inductive effects, it deactivates the aromatic ring towards electrophilic attack but, crucially, can activate it towards nucleophilic aromatic substitution under certain conditions. Its presence also offers a site for further chemical modification, though this is outside the scope of the C-I bond's reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31970-26-0 | |
| Molecular Formula | C₉H₉IO | [3] |
| Molecular Weight | 260.07 g/mol | [3] |
| Physical Form | Solid | |
| Purity (Typical) | 95-97% | |
| InChI Key | FJTCRHXSVHRKBR-UHFFFAOYSA-N |
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-I Bond Functionalization
The C-I bond in this compound is exceptionally well-suited for palladium-catalyzed cross-coupling reactions. These reactions provide powerful and efficient methods for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism proceeds through a catalytic cycle involving a Pd(0) active species.
Caption: Fig. 1: General Pd-Catalyzed Cross-Coupling Cycle.
Causality in the Cycle:
-
Oxidative Addition: The reaction initiates with the insertion of the low-valent Pd(0) catalyst into the weak C-I bond. This is typically the rate-determining step for aryl iodides and is highly favorable due to the bond's weakness.[4]
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group (R) to the palladium center, displacing the iodide.[5]
-
Reductive Elimination: The two organic fragments (Ar and R) are expelled from the palladium coordination sphere, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an aryl halide and an organoboron compound (like a boronic acid or ester).[5] It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions.[7]
Expertise in Action: The choice of base is critical. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%), or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.
-
Solvent: Add a degassed solvent system, typically a mixture like toluene/water or dioxane/water.[5]
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, yielding valuable arylalkyne structures.[9] This reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[10]
Mechanistic Insight: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[11] The amine base (e.g., triethylamine or diisopropylamine) serves both as a base and often as a solvent.
Caption: Fig. 2: Simplified Dual Catalytic Cycle in Sonogashira Coupling.
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.2 eq), copper(I) iodide (CuI, 2-10 mol%), and an amine base like triethylamine (2-3 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction with aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify via column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[12] The development of this reaction revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[13]
Trustworthiness through Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Early systems had limited scope. The development of sterically hindered and electron-rich ligands (e.g., XPhos, SPhos, RuPhos) was critical for achieving high efficiency and broad substrate scope, especially for less reactive aryl chlorides and bromides. For a highly reactive substrate like this compound, a wider range of ligands, including bidentate ones like BINAP, can be effective.[12] A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required to deprotonate the amine, facilitating its coordination to the palladium center.[6]
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor for completion.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry the organic phase, and concentrate.
-
Purification: Purify the resulting aryl amine by column chromatography or crystallization.
Nucleophilic Aromatic Substitution (SₙAr)
While less common for aryl iodides compared to cross-coupling, nucleophilic aromatic substitution (SₙAr) is a possible reaction pathway. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][15]
Caption: Fig. 3: The Addition-Elimination Mechanism of SₙAr.
Causality in SₙAr Reactivity:
-
Activation: For SₙAr to occur, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[15] The propanoyl group on this compound is a moderate EWG and is para to the iodine, providing the necessary activation to stabilize the negative charge in the Meisenheimer complex via resonance.
-
Leaving Group Paradox: In contrast to cross-coupling reactions, the reactivity trend for the leaving group in SₙAr is often F > Cl > Br > I.[16] This is because the rate-determining step is the initial nucleophilic attack on the electron-deficient ring. A more electronegative halogen (like fluorine) creates a more polarized C-X bond, making the ipso-carbon more electrophilic and thus more susceptible to attack.[17][18] Therefore, while the C-I bond is the easiest to break, its lower ability to activate the ring for the initial attack makes this compound less reactive in SₙAr than its fluoro or chloro analogs.
Conclusion
The C-I bond in this compound is a highly reactive and synthetically valuable functional group. Its low bond dissociation energy makes it the premier substrate among aryl halides for a vast suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations allow for the straightforward and efficient construction of C-C and C-N bonds, providing access to a diverse range of complex molecules. While the molecule is electronically activated for nucleophilic aromatic substitution, the nature of the iodide leaving group makes this pathway less favorable compared to other aryl halides. The predictable and robust reactivity of the C-I bond solidifies the position of this compound and related aryl iodides as indispensable building blocks in the toolkit of the modern synthetic chemist.
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Unlocking the Potential of 1-(4-Iodophenyl)propan-1-one: A Technical Guide for Novel Research Pathways
Abstract
This technical guide provides an in-depth exploration of the potential research applications for the versatile chemical intermediate, 1-(4-Iodophenyl)propan-1-one. While not extensively studied as a standalone compound, its unique structural features—a reactive iodinated phenyl ring and a propanone chain—position it as a valuable scaffold for innovation across medicinal chemistry, organic synthesis, and materials science. This document outlines key research directives, supported by detailed experimental protocols and foundational scientific principles, to empower researchers in drug discovery and chemical synthesis to leverage this promising molecule. We will delve into its potential in developing novel therapeutics, its utility in advanced organic reactions, and its prospective role in creating new materials.
Introduction: The Untapped Potential of a Versatile Scaffold
This compound is a halogenated aromatic ketone with a molecular structure primed for diverse chemical transformations.[1][2] The presence of an iodine atom on the phenyl ring offers a highly reactive site for a multitude of cross-coupling reactions, making it an excellent starting material for the synthesis of more complex molecules.[3] Furthermore, the ketone functional group and the adjacent methylene group provide additional handles for a variety of chemical modifications. This guide will illuminate the untapped research potential of this compound, moving beyond its current status as a chemical intermediate to a cornerstone for innovation.
Core Molecular Attributes:
| Property | Value | Source |
| Molecular Formula | C₉H₉IO | [1] |
| Molecular Weight | 260.07 g/mol | [1] |
| Physical Form | Solid | |
| Key Functional Groups | Iodophenyl, Ketone | [4] |
Research Directive I: Medicinal Chemistry and Drug Discovery
The phenyl ketone scaffold is a recurring motif in pharmacologically active compounds, exhibiting a wide range of biological activities including hepatoprotective, anti-inflammatory, and anticancer properties.[5] The introduction of an iodine atom in this compound opens up several exciting avenues for medicinal chemistry research.
2.1. Development of Novel Bioactive Molecules
The iodophenyl group can be strategically utilized to synthesize derivatives with enhanced biological activity. Phenyl ketone derivatives have shown promise as agents against nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity.[5] Furthermore, certain 1-aryl-3-phenethylamino-1-propanone hydrochlorides have demonstrated cytotoxicity against human prostate cancer cells.[6]
Proposed Research Workflow: Synthesis and Evaluation of Novel Phenyl Ketone Derivatives
Caption: Workflow for the development of bioactive compounds.
2.2. Radiopharmaceutical Development and Molecular Imaging
The presence of iodine makes this compound an ideal precursor for the synthesis of radioiodinated compounds for diagnostic imaging and radiotherapy.[7] Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are widely used in single-photon emission computed tomography (SPECT) and positron emission tomography (PET).[7][8]
Key Research Areas:
-
Synthesis of ¹²⁵I-labeled Analogues: Iodine-125 is particularly useful for preclinical research due to its suitable half-life and ease of labeling.[8][9] The parent compound can be converted to a stannylated or boronic ester precursor for efficient radioiodination.[7][10]
-
Development of Novel Imaging Agents: By incorporating this scaffold into molecules that target specific biological entities (e.g., receptors, enzymes), novel SPECT or PET imaging agents can be developed. For instance, radioiodinated progestins have been investigated for progesterone receptor imaging in breast cancer.[11]
Experimental Protocol: Radioiodination via a Stannylated Precursor
-
Synthesis of the Stannyl Precursor: React this compound with a suitable organotin reagent (e.g., hexamethylditin) in the presence of a palladium catalyst to replace the iodine atom with a trialkylstannyl group.
-
Radioiodination: The stannylated precursor is then reacted with a source of radioactive iodine (e.g., [¹²⁵I]NaI) and an oxidizing agent (e.g., N-chlorosuccinimide or Chloramine-T).[12]
-
Purification: The radiolabeled product is purified using high-performance liquid chromatography (HPLC) to remove unreacted precursors and byproducts.[10]
Research Directive II: Advanced Organic Synthesis
The reactivity of the carbon-iodine bond and the ketone functionality make this compound a valuable building block in organic synthesis.
3.1. Cross-Coupling Reactions
The iodophenyl group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex organic molecules.[3][13]
Potential Cross-Coupling Reactions:
| Reaction | Coupling Partner | Product Type | Catalyst (Example) |
| Suzuki-Miyaura | Arylboronic acid | Biaryl propanones | Pd(PPh₃)₄ |
| Sonogashira | Terminal alkyne | Arylalkynyl propanones | PdCl₂(PPh₃)₂/CuI |
| Heck | Alkene | Aryl-substituted alkenes | Pd(OAc)₂ |
| Buchwald-Hartwig | Amine | N-Aryl propanones | Pd₂(dba)₃/ligand |
| Stille | Organostannane | Aryl-substituted propanones | Pd(PPh₃)₄ |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[13][14]
-
Solvent and Temperature: Add a degassed solvent mixture (e.g., toluene/ethanol/water). Heat the reaction mixture to 80-100 °C.
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[13]
-
Purification: Purify the crude product by column chromatography on silica gel.
3.2. Synthesis of Heterocyclic Compounds
Iodine-mediated electrophilic cyclization is a powerful method for the synthesis of various heterocyclic compounds.[15] The ketone functionality in this compound can be transformed to create precursors for such cyclizations. For example, it can be converted to an alkyne, which can then undergo iodocyclization to form iodinated heterocycles. These iodinated heterocycles are themselves versatile intermediates for further functionalization.[15]
Proposed Synthetic Pathway to a Dihydrofuran Derivative
Caption: Synthesis of a dihydrofuran derivative.
Research Directive III: Materials Science
The photophysical properties of organic molecules are of great interest in materials science for applications such as organic light-emitting diodes (OLEDs) and sensors. While the specific photophysical properties of this compound are not well-documented, related iodophenyl and phenyl ketone structures suggest potential for interesting behavior.
4.1. Development of Luminescent Materials
The introduction of donor-acceptor structures can lead to materials with aggregation-induced emission (AIE) properties, which are highly desirable for OLEDs.[16] The iodophenyl group can be functionalized to introduce electron-donating or electron-withdrawing groups, thereby tuning the photophysical properties of the resulting molecule.
Potential Research Directions:
-
Synthesis of Donor-Acceptor Molecules: Utilize cross-coupling reactions to attach electron-rich or electron-poor moieties to the iodophenyl ring.
-
Photophysical Characterization: Investigate the absorption and emission properties of the synthesized compounds in different solvents and in the solid state to identify potential AIEgens.[16]
-
Computational Modeling: Employ density functional theory (DFT) calculations to predict and understand the photophysical properties of designed molecules.[17]
Conclusion and Future Outlook
This compound represents a largely untapped resource for chemical innovation. Its versatile structure provides a foundation for the development of novel therapeutics, the efficient synthesis of complex organic molecules, and the creation of advanced materials. This guide has outlined several promising research avenues, each supported by established chemical principles and detailed experimental frameworks. It is our hope that this document will inspire and empower researchers to unlock the full potential of this remarkable compound.
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Foreword: The Strategic Importance of the Carbon-Iodine Bond in Aromatic Ketones
An In-depth Technical Guide to Iodinated Aromatic Ketones: Synthesis, Characterization, and Applications
As a Senior Application Scientist, one often observes that the true potential of a chemical scaffold lies not in its complexity, but in its versatility. Iodinated aromatic ketones are a prime example of this principle. At first glance, they are simple structures: an aromatic ring, a ketone, and an iodine atom. Yet, this combination is a powerhouse for synthetic and medicinal chemistry. The electron-withdrawing nature of the ketone group deactivates the aromatic ring, influencing the regioselectivity of further substitutions, while the iodine atom itself is a uniquely reactive handle. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, is exceptionally suited for a vast array of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold, moving from foundational synthesis to cutting-edge applications, all while emphasizing the causal logic behind the methodologies.
Part 1: The Synthetic Chemist's Toolkit: Forging the C-I Bond
The strategic placement of an iodine atom onto an aromatic ketone framework can be achieved through several distinct methodologies. The choice of method is dictated by the desired regiochemistry—iodination on the aromatic ring versus the α-position to the carbonyl—and the electronic nature of the substrate.
α-Iodination: Activating the Carbonyl Flank
The introduction of iodine at the α-position creates a valuable electrophilic center, primed for nucleophilic substitution or elimination reactions. The underlying principle for most α-iodination reactions is the formation of an enol or enolate intermediate, which then attacks an electrophilic iodine source.
A particularly robust and environmentally conscious method utilizes copper(II) oxide (CuO) and molecular iodine (I₂).[2][3] This approach is lauded for its neutral reaction conditions, avoiding the harsh acids or bases required by traditional methods.[2]
Causality Behind the CuO/I₂ System: The brilliance of this system lies in the multifunctional role of CuO. It acts not merely as a passive component but as a catalyst and a scavenger. CuO catalyzes the conversion of I₂ into a more reactive iodonium ion (I⁺) and simultaneously acts as a base to neutralize the hydrogen iodide (HI) byproduct formed during the reaction.[2] This neutralization is critical as it prevents the reverse reaction and drives the equilibrium towards the α-iodinated product. Furthermore, CuO can reoxidize the resulting iodide (I⁻) back to molecular iodine, ensuring high atom economy.[2]
Experimental Protocol: α-Iodination of Acetophenone using CuO/I₂
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (1.0 mmol), copper(II) oxide (1.2 mmol), and molecular iodine (0.6 mmol).
-
Solvent Addition: Add 10 mL of methanol to the flask. Methanol is an optimal solvent, facilitating the reaction efficiently at reflux temperature (65°C).[2] Aprotic solvents like dichloromethane or THF are generally ineffective.[2]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction reaches completion within 1-2 hours.[2]
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the solid CuO. Wash the solid residue with a small amount of methanol.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure α-iodoacetophenone.
Table 1: Comparison of Selected α-Iodination Methods for Aromatic Ketones
| Method | Reagents | Conditions | Advantages | Limitations |
| CuO/Iodine | CuO, I₂ | Methanol, Reflux | High yields, neutral conditions, clean reaction.[2] | Primarily for methyl ketones and activated systems. |
| Selectfluor/Iodine | F-TEDA-BF₄, I₂ | Methanol, RT | Mild conditions, selective for α-position.[4] | Requires a specialized N-F reagent. |
| MnO₂/Iodine | MnO₂, I₂ | Ethanol, Reflux or MW | Environmentally friendly, good yields. | May require longer reaction times under thermal conditions.[5] |
| Aerobic Oxidation | NaNO₂, I₂, H₂SO₄, Air | Aqueous SDS micelles | Green chemistry approach, uses air as oxidant.[6] | Requires a micellar system for optimal efficiency.[6] |
Ring Iodination: Electrophilic Aromatic Substitution (SEAr)
Placing an iodine atom directly onto the aromatic ring requires an electrophilic iodinating agent. The ketone, being a meta-directing deactivator, will guide the incoming electrophile to the meta position. However, the presence of other activating or deactivating groups on the ring will ultimately determine the final regiochemical outcome.
A common and effective reagent system for this transformation is a combination of iodine and an oxidizing agent, such as iodic acid (HIO₃) or ceric ammonium nitrate (CAN).[3][7][8] The oxidizing agent's role is to convert molecular iodine into a potent electrophile (e.g., I⁺ or a protonated hypoiodous acid species), which is necessary to attack the electron-deficient aromatic ring of the ketone.[9]
Diagram: General Mechanism of Electrophilic Aromatic Iodination
Caption: Electrophilic attack on the aromatic ring forms a stabilized intermediate.
Part 2: Structural Elucidation: A Spectroscopic and Crystallographic Approach
Confirming the identity and purity of a synthesized iodinated aromatic ketone is a critical, self-validating step in any workflow. A multi-technique approach is essential for unambiguous characterization.
Spectroscopic Fingerprinting
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Protons α-to the carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm range.[10] For α-iodo ketones, the protons on the iodinated carbon will experience a further downfield shift. Protons on the aromatic ring will show characteristic splitting patterns and chemical shifts influenced by the positions of the ketone and iodine substituents.
-
¹³C NMR: The carbonyl carbon provides a hallmark signal, typically appearing far downfield (>190 ppm).[10] The carbon atom bonded to iodine (C-I) will show a signal at a characteristic upfield chemical shift due to the "heavy atom effect."
-
¹²⁷I NMR: While less common due to the quadrupolar nature of the iodine nucleus (I = 5/2), ¹²⁷I NMR can provide direct evidence of the iodine's chemical environment in highly symmetrical molecules.[11]
-
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching absorption. For aromatic ketones, this peak is typically found between 1685-1700 cm⁻¹.[10] Conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones.
X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate structural proof.[12][13] It offers an unambiguous 3D picture of the molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry.[13][14] For iodinated compounds, it is particularly valuable for visualizing non-covalent interactions, such as halogen bonding (C-I···O), which can play a significant role in crystal packing and molecular recognition.[15]
Part 3: The Power of Application: From Synthesis to Biology
The utility of iodinated aromatic ketones spans multiple scientific disciplines, a testament to their versatility as both stable precursors and bioactive entities.
The Synthon of Choice for Cross-Coupling
Aryl iodides are premier substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[16][17] The relatively low bond dissociation energy of the C-I bond facilitates oxidative addition to the metal center (typically Palladium), which is often the rate-limiting step of the catalytic cycle. This high reactivity allows for milder reaction conditions and broader functional group tolerance compared to their bromide or chloride analogs.[18]
Diagram: The Suzuki Coupling Workflow
Caption: Catalytic cycle showing key steps in Suzuki cross-coupling.
Applications in Medicinal Chemistry and Materials Science
Beyond their role as synthetic intermediates, the iodinated aromatic ketone scaffold is present in molecules with diverse biological activities and material properties.
-
Bioactive Molecules: Certain iodinated compounds have demonstrated potential as antimicrobial, antiviral, and antiproliferative agents.[7][19] The iodine atom can enhance lipophilicity, improve binding interactions within protein pockets, and serve as a site for metabolic transformations. Furthermore, the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) is a cornerstone of radiopharmaceutical design for imaging and therapy, although metabolic deiodination can be a challenge.[1]
-
Photoinitiators: Ketone derivatives are widely used as photoinitiators for polymerization.[20][21] In combination with an iodonium salt, certain aromatic ketones can form highly efficient three-component photoinitiating systems for free radical polymerization upon irradiation with visible light, finding applications in coatings and 3D printing.[22][23]
Part 4: Future Outlook
The field of iodinated aromatic ketones continues to evolve. Current research focuses on developing even greener and more efficient synthetic methods, such as flow chemistry and photocatalysis, to access these valuable compounds. The exploration of their roles in organocatalysis, driven by halogen bonding interactions, is a burgeoning area. In drug discovery, the strategic use of iodination to modulate pharmacokinetic and pharmacodynamic properties remains a key strategy. As our synthetic and analytical tools become more sophisticated, the full potential of this seemingly simple, yet remarkably powerful, chemical scaffold will continue to be unlocked.
References
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Title: Iodoketone synthesis by iodination Source: Organic Chemistry Portal URL: [Link]
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Title: Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones Source: Organic Chemistry Portal URL: [Link]
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Title: Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones | Request PDF Source: ResearchGate URL: [Link]
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Title: Aromatic Iodides: Synthesis and Conversion to Heterocycles Source: MDPI URL: [Link]
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Title: Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
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Title: Aerobic oxidative iodination of ketones catalysed by sodium nitrite “on water” or in a micelle-based aqueous system Source: Green Chemistry (RSC Publishing) URL: [Link]
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Title: Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes Source: MDPI URL: [Link]
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Title: Ketone derivatives as photoinitiators for both radical and cationic photopolymerizations under visible LED and application in 3D printing Source: Open Research Repository URL: [Link]
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Title: Allyloxy ketones as efficient photoinitiators with high migration stability in free radical polymerization and 3D printing Source: ResearchGate URL: [Link]
-
Title: Ketone derivatives as photoinitiators for both radical and cationic photopolymerizations under visible LED and application in 3D printing | Request PDF Source: ResearchGate URL: [Link]
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Title: Regioselective iodination of hydroxylated aromatic ketones Source: ResearchGate URL: [Link]
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Title: Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones Source: Semantic Scholar URL: [Link]
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Title: Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy | Request PDF Source: ResearchGate URL: [Link]
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Title: Iodine-catalyzed coupling of β-hydroxyketones with aromatic amines to form β-aminoketones and Benzo[h]quinolones Source: ResearchGate URL: [Link]
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Title: Aromatic Iodides: Synthesis and Conversion to Heterocycles Source: ResearchGate URL: [Link]
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Title: Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination Source: PubMed Central URL: [Link]
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Title: X-ray crystallography Source: Wikipedia URL: [Link]
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Title: Main families of type I photoinitiators. A: benzoin derivatives, B: phosphine oxides, C Source: ResearchGate URL: [Link]
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Title: X-Ray Crystallography of Chemical Compounds Source: PubMed Central URL: [Link]
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Title: Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides Source: PubMed Central URL: [Link]
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Title: Carbonylative Cross-Coupling of ortho -Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones Source: ResearchGate URL: [Link]
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Title: Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers Source: PubMed Central URL: [Link]
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Title: α-Iodination of Ketones with MnO₂/I₂ Reagent Combination: A New Environmentally Friendly Procedure Source: ResearchGate URL: [Link]
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Title: Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging | Request PDF Source: ResearchGate URL: [Link]
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Title: Formation of iodinated trihalomethanes and haloacetic acids from aromatic iodinated disinfection byproducts during chloramination | Request PDF Source: ResearchGate URL: [Link]
-
Title: Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H₂OI⁺ Source: Environmental Science & Technology (ACS Publications) URL: [Link]
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Title: X-ray structure analysis of compound 2 Source: ResearchGate URL: [Link]
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Title: Iodinated melatonin: preparation and characterization of the molecular structure by mass and 1H NMR spectroscopy Source: PubMed URL: [Link]
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Title: CH 336: Ketone Spectroscopy Source: Oregon State University URL: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 1-(4-Iodophenyl)propan-1-one from Iodobenzene via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-iodophenyl)propan-1-one, a valuable aryl ketone intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Friedel-Crafts acylation of iodobenzene with propanoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This protocol details the underlying reaction mechanism, offers a field-proven, step-by-step experimental procedure, outlines critical safety precautions, and provides guidance on data analysis and troubleshooting. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking a reliable and well-characterized route to this key synthetic building block.
Scientific Principle: The Friedel-Crafts Acylation Mechanism
The synthesis of this compound from iodobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts acylation.[1][2] This reaction class is fundamental for forming carbon-carbon bonds to an aromatic ring.[1] The overall transformation involves the introduction of an acyl group (in this case, a propanoyl group) onto the iodobenzene ring.
The reaction proceeds through three primary stages:
-
Generation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the propanoyl chloride. AlCl₃ is electron-deficient and coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond.[3][4] This coordination facilitates the cleavage of the C-Cl bond, generating a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CH₂CO⁺).[5][6][7]
-
Electrophilic Attack: The electron-rich π-system of the iodobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[4] This step forms a carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[6]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[4][6] This regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct.[4] The resulting aryl ketone product forms a complex with the Lewis acid, which is subsequently liberated upon aqueous work-up.[6]
Regioselectivity: The iodine atom on the benzene ring is an ortho-, para-directing deactivator. While it slightly deactivates the ring towards electrophilic attack compared to benzene, it directs incoming electrophiles to the ortho and para positions. The para-product, this compound, is predominantly formed due to steric hindrance; the bulky acylium ion and the iodine atom sterically disfavor substitution at the adjacent ortho positions.[8]
Caption: Mechanism of Friedel-Crafts Acylation.
Safety Precautions and Hazard Management
Researcher safety is paramount. This protocol involves hazardous materials requiring strict adherence to safety procedures. This experiment must be conducted in a certified chemical fume hood.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[9][10] Causes severe skin and eye burns.[10] It must be handled under anhydrous/inert conditions.
-
Iodobenzene (C₆H₅I): Harmful if swallowed and causes serious eye irritation.[11][12] It is light-sensitive and should be stored accordingly.[11][12]
-
Propanoyl Chloride (C₃H₅ClO): Flammable liquid and vapor. Corrosive and reacts with water. Causes severe skin burns and eye damage. Lachrymatory.
-
Dichloromethane (CH₂Cl₂): A common solvent for this reaction. It is a suspected carcinogen and volatile. Avoid inhalation and skin contact.
Personal Protective Equipment (PPE):
-
Splash-proof chemical safety goggles and a full-face shield.[10][12]
-
Flame-resistant lab coat.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves before use.[10][13]
-
Ensure an eyewash station and safety shower are immediately accessible.[9][11]
Detailed Experimental Protocol
This protocol is designed for a 25 mmol scale synthesis.
Materials and Reagents
| Reagent/Material | Formula/Grade | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Iodobenzene | C₆H₅I, 98% | 204.01 | 25.0 | 5.10 g (2.74 mL) |
| Propanoyl Chloride | C₃H₅ClO, 98% | 92.52 | 27.5 (1.1 eq) | 2.54 g (2.42 mL) |
| Aluminum Chloride, anhydrous | AlCl₃, ≥99% | 133.34 | 30.0 (1.2 eq) | 4.00 g |
| Dichloromethane (DCM), dry | CH₂Cl₂, ACS Grade | 84.93 | - | 50 mL |
| Hydrochloric Acid, conc. | HCl, ~37% | 36.46 | - | ~20 mL |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | 50 mL |
| Saturated Sodium Chloride | NaCl(aq) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g |
| Crushed Ice | H₂O(s) | - | - | ~200 g |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Dropping funnel (pressure-equalizing)
-
Thermometer
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for work-up and purification
Reaction Setup and Procedure
Caption: General experimental workflow for the synthesis.
-
Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions. Equip the three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.
-
Catalyst Suspension: To the reaction flask, add dry dichloromethane (40 mL). Place the flask in an ice-water bath and allow the solvent to cool to 0-5 °C. Carefully and in portions, add the anhydrous aluminum chloride (4.00 g) to the stirred solvent. Rationale: The dissolution of AlCl₃ can be exothermic; cooling prevents overheating.
-
Reactant Addition: In the dropping funnel, prepare a solution of iodobenzene (5.10 g) and propanoyl chloride (2.54 g) in dry dichloromethane (10 mL).
-
Acylation Reaction: Add the iodobenzene/propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), observing the consumption of iodobenzene.
-
Quenching: Prepare a beaker with approximately 200 g of crushed ice and 20 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/HCl slurry. Rationale: This is a highly exothermic step. The acid hydrolyzes the aluminum complexes and quenches the reaction safely.
-
Work-up - Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and collect the organic (bottom, DCM) layer. Extract the aqueous layer with an additional portion of DCM (20 mL).
-
Work-up - Washing: Combine the organic extracts and wash successively with:
-
1 M HCl (50 mL)
-
Water (50 mL)
-
Saturated sodium bicarbonate solution (50 mL) - Caution: Effervescence (CO₂ release) will occur.
-
Saturated brine solution (50 mL)
-
Rationale: Washing removes residual acid, unreacted acyl chloride, and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude product, a pale yellow solid or oil, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by flash column chromatography on silica gel.
-
Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The product has a molecular weight of 260.07 g/mol .[14][15]
Data Analysis and Expected Results
| Parameter | Value |
| Limiting Reagent | Iodobenzene (25.0 mmol) |
| Theoretical Yield | 6.50 g |
| Experimental Yield | (To be determined) |
| Percent Yield | (Calculated as (Actual/Theoretical) x 100) |
| Appearance | Off-white to pale yellow solid[15] |
| Storage | Keep in dark place, inert atmosphere, room temperature[15] |
Expected Yield: Typical yields for this reaction range from 70-90%, depending on the purity of reagents and adherence to anhydrous conditions.
Troubleshooting and Key Considerations
-
Low Yield: This is often due to moisture contamination, which deactivates the AlCl₃ catalyst. Ensure all glassware is scrupulously dried and that anhydrous reagents and solvents are used.
-
Alternative Catalysts: While AlCl₃ is highly effective, milder Lewis acids like iron(III) chloride (FeCl₃) can also be used, which may be advantageous for sensitive substrates and can be easier to handle.[8][16]
-
No Polyacylation: A key advantage of Friedel-Crafts acylation over alkylation is that the product (an aryl ketone) is deactivated towards further electrophilic substitution.[5][17] This prevents the formation of polyacylated byproducts, simplifying purification.[17]
-
Deactivated Substrates: Friedel-Crafts reactions generally fail with strongly deactivated aromatic rings (e.g., nitrobenzene).[2] While iodobenzene is weakly deactivated, the reaction proceeds efficiently under these conditions.
Conclusion
The Friedel-Crafts acylation of iodobenzene with propanoyl chloride is an efficient and reliable method for the synthesis of this compound. By carefully controlling reaction conditions, particularly by excluding moisture, and adhering to strict safety protocols, researchers can obtain this versatile intermediate in high yield and purity. This application note provides the foundational knowledge and a practical, step-by-step guide to empower scientific professionals in their synthetic endeavors.
References
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Saskoer. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Available from: [Link]
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JoVE. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. (2025). Available from: [Link]
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Ashenhurst, J. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). Available from: [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. ACS Publications. Available from: [Link]
-
Clark, J. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. Available from: [Link]
-
Frankly Chemistry. Simply Mechanisms 11. Friedel-Craft Acylation. YouTube. (2016). Available from: [Link]
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The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. (2018). Available from: [Link]
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Lab Alley. SAFETY DATA SHEET - Aluminum chloride. (2025). Available from: [Link]
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Khan Academy. Friedel-Crafts acylation (video). Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
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LibreTexts. 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 256592, this compound. Available from: [Link]
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Synthesis of 1-(4-Iodophenyl)propan-1-one via Friedel-Crafts Acylation: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive and detailed experimental protocol for the synthesis of 1-(4-Iodophenyl)propan-1-one, a valuable chemical intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Friedel-Crafts acylation of iodobenzene with propanoyl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst. This document elucidates the underlying reaction mechanism, provides a step-by-step laboratory procedure, outlines critical safety precautions, and details the methods for product purification and characterization. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing reproducibility, safety, and a deep understanding of the chemical principles involved.
Introduction and Scientific Background
This compound is an aryl ketone that serves as a key building block in organic synthesis. The presence of the iodine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the propiophenone core is a common structural motif in various biologically active molecules.
The most direct and classical method for preparing this compound is the Friedel-Crafts acylation. This reaction is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring.[1] In this specific application, the aromatic substrate is iodobenzene, and the acylating agent is propanoyl chloride. The reaction is promoted by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which serves to activate the acyl chloride and generate the highly electrophilic acylium ion.[2]
A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material because the acyl group deactivates the aromatic ring towards further electrophilic attack.[3] This inherent property advantageously prevents polyacylation, leading to a mono-substituted product with high selectivity.[2] However, this deactivation also necessitates the use of more than a stoichiometric amount of the AlCl₃ "catalyst," as the Lewis basic ketone product forms a stable complex with AlCl₃, effectively sequestering it from the catalytic cycle.[4] This complex is subsequently hydrolyzed during the aqueous work-up to liberate the desired ketone.[5]
Reaction Scheme and Mechanism
Overall Reaction:
The mechanism of the Friedel-Crafts acylation proceeds through several distinct steps, which are critical to understand for successful execution and troubleshooting.
-
Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of propanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion, which is the key electrophile in the reaction.[2][6]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the iodobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[3]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring and produces hydrogen chloride (HCl) and the original AlCl₃ catalyst.[5]
-
Product-Catalyst Complexation: The carbonyl oxygen of the newly formed this compound is a Lewis base and readily forms a stable complex with the strong Lewis acid AlCl₃. This is why a stoichiometric quantity of AlCl₃ is required.[4]
-
Hydrolysis: During the work-up, the addition of water breaks down the ketone-AlCl₃ complex, releasing the final product.
Diagram of the Reaction Mechanism
Caption: Reaction mechanism for the Friedel-Crafts acylation of iodobenzene.
Materials, Reagents, and Equipment
Reagent and Solvent Data
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Iodobenzene | C₆H₅I | 204.01 | 50.0 | 1.0 | 10.2 g (5.7 mL) |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 60.0 | 1.2 | 8.0 g |
| Propanoyl Chloride | C₃H₅ClO | 92.52 | 55.0 | 1.1 | 5.1 g (4.8 mL) |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | - | - | 100 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | - | ~20 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | - | ~50 mL |
| Saturated Sodium Chloride (Brine) | NaCl | - | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~10 g |
Required Equipment
-
Three-neck round-bottom flask (250 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel (60 mL), oven-dried
-
Condenser with a calcium chloride or silica gel drying tube
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Recrystallization apparatus
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Step 1: Reaction Setup 1.1. Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 60 mL dropping funnel, and a reflux condenser. 1.2. Place a drying tube filled with calcium chloride or silica gel atop the condenser to protect the reaction from atmospheric moisture. 1.3. In the flask, add anhydrous dichloromethane (DCM, 100 mL) followed by iodobenzene (10.2 g, 50.0 mmol). 1.4. Cool the flask to 0°C using an ice-water bath and begin stirring.
Step 2: Addition of Lewis Acid 2.1. Carefully and in a well-ventilated fume hood, add anhydrous aluminum chloride (8.0 g, 60.0 mmol) to the stirred solution in small portions over 15-20 minutes. 2.2. Causality Note: The dissolution of AlCl₃ is exothermic. Slow, portion-wise addition at 0°C is crucial to control the temperature and prevent unwanted side reactions. A yellow or orange slurry will form.
Step 3: Acylation 3.1. Add propanoyl chloride (5.1 g, 55.0 mmol) to the dropping funnel. 3.2. Add the propanoyl chloride dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at or below 5°C. 3.3. Causality Note: This slow addition controls the rate of the highly exothermic acylation reaction. A rapid addition can lead to a runaway reaction and the formation of impurities. 3.4. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored for the consumption of iodobenzene by Thin Layer Chromatography (TLC).
Step 4: Reaction Quench and Work-up 4.1. Prepare a beaker containing a mixture of crushed ice (approx. 150 g) and concentrated hydrochloric acid (20 mL). 4.2. CRITICAL STEP: Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This process is highly exothermic and will release HCl gas. Perform this step in an efficient fume hood. 4.3. Causality Note: The acidic water hydrolyzes the AlCl₃-ketone complex to liberate the product and quenches any unreacted AlCl₃ and propanoyl chloride.[5] 4.4. Transfer the resulting mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer. 4.5. Extract the aqueous layer with DCM (2 x 30 mL). 4.6. Combine all organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL, caution: CO₂ evolution ), and finally with brine (50 mL). 4.7. Causality Note: The washes remove residual acid, unreacted starting materials, and inorganic salts, purifying the crude product in the organic phase.
Step 5: Isolation and Purification 5.1. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a yellowish solid. 5.2. Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford this compound as a crystalline solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Weight: 260.07 g/mol .
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and connectivity.
-
FT-IR Spectroscopy: To identify the characteristic aryl ketone carbonyl stretch (~1680 cm⁻¹).
-
Melting Point Analysis: To assess purity.
Safety and Handling Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
General: All operations must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.[7]
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.[8][9] Avoid contact with skin and eyes, and prevent any exposure to moisture.[8] In case of a spill, do NOT use water. Smother the spill with dry sand or a Class D fire extinguisher.[8]
-
Propanoyl Chloride: Corrosive and a lachrymator (causes tears). Reacts with moisture to form HCl. Handle with care.
-
Dichloromethane (CH₂Cl₂): A volatile and suspected carcinogen. Avoid inhalation of vapors.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns upon contact.
-
Emergency Procedures: An eyewash station and safety shower must be readily accessible. In case of skin contact with corrosive materials, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]
References
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous).
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Wikipedia. (2023). Friedel–Crafts reaction.
- Master Chemistry. (2022). Friedel-Craft Acylation-Mechanism, Examples.
- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
- Flinn Scientific. (n.d.). Safety Data Sheet: Aluminum Chloride, 0.1 Molar Solution.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
- Lab Alley. (2025). Safety Data Sheet: Aluminum Chloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13772685, 1-(4-Iodophenyl)propan-2-one.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256592, this compound.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- LibreTexts Chemistry. (2021). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Sigma-Aldrich. (n.d.). This compound.
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- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. nj.gov [nj.gov]
Application Note: Palladium-Catalyzed Suzuki Coupling of 1-(4-Iodophenyl)propan-1-one for Biaryl Ketone Synthesis
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its robustness and reliability in constructing carbon-carbon (C-C) bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and the pharmaceutical industry for synthesizing a vast array of compounds, including polyolefins, styrenes, and substituted biphenyls.[1][4][5][6] Its impact is particularly profound in drug discovery and development, where the biaryl motif is a common structural feature in many approved drugs.[7]
This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki coupling of 1-(4-Iodophenyl)propan-1-one with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of each reaction component, and offer a detailed, step-by-step protocol designed for reproducibility and high yield. A comprehensive troubleshooting guide is also included to address common challenges encountered in the laboratory.
Core Principles: Understanding the "Why" Behind the Protocol
A successful Suzuki coupling is not merely about mixing reagents; it is an orchestrated interplay of catalyst, ligand, substrate, base, and solvent. Understanding the role of each component is critical for optimization and troubleshooting.
The Catalytic Cycle: A Three-Act Play
The reaction mechanism is best understood as a catalytic cycle involving a palladium catalyst.[2][8][9] The cycle consists of three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts itself into the carbon-iodine bond of this compound. This is typically the first and often rate-determining step, resulting in a Palladium(II) complex.[2]
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the Palladium(II) complex, displacing the halide.[1] This critical step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2]
Component Selection Rationale
-
Electrophile: this compound: The choice of an aryl iodide is strategic. The carbon-halogen bond strength decreases from Cl > Br > I, making aryl iodides the most reactive electrophiles for the oxidative addition step.[10] This high reactivity often allows for milder reaction conditions and lower catalyst loadings compared to the corresponding bromides or chlorides.[11][12]
-
Nucleophile: Arylboronic Acids: Boronic acids are favored due to their stability, low toxicity, and commercial availability.[13] However, they are prone to undesired side reactions like protodeboronation (hydrolysis of the C-B bond).[10][14] For particularly sensitive substrates, more stable derivatives like boronate esters (e.g., pinacol esters) or MIDA boronates can be employed.[15]
-
Palladium Source (Pre-catalyst): While the active catalyst is a Pd(0) species, stable Pd(II) salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used as "pre-catalysts".[16] These are reduced in situ to Pd(0). Alternatively, air-stable Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly. The choice often depends on cost, air stability, and the specific ligand system.
-
Phosphine Ligands: Ligands are not mere spectators; they are crucial for the catalyst's performance. They stabilize the palladium center, modulate its reactivity, and influence the reaction's scope.
-
Steric Bulk: Bulky ligands, such as those in the Buchwald family (e.g., SPhos, XPhos), promote the reductive elimination step and can enable the coupling of sterically hindered substrates.[17][18]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, a feature that is especially important for less reactive electrophiles like aryl chlorides.[2][19]
-
-
The Role of the Base: The base is essential and serves multiple functions.[1] Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex (boronate), which is the active species in the transmetalation step.[13][20][21][22] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly affect reaction rate and yield.
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between organic and inorganic components.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used, often with the addition of water to dissolve the inorganic base.[16][23]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) can be useful for substrates with poor solubility in less polar media.[24]
-
Green Solvents: In recent years, more environmentally friendly solvents like 2-MeTHF, cyclopentyl methyl ether (CPME), and isopropyl acetate (iPrOAc) have been successfully employed.[25][26]
-
Experimental Protocol: Synthesis of 1-(4-Biphenylyl)propan-1-one
This protocol details a representative Suzuki coupling between this compound and phenylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| This compound | 260.09 | 260 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 23 | 0.02 | 0.02 (2 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| Toluene | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Equipment
-
50 mL round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To the round-bottom flask, add this compound (260 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes. A proper inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
-
Solvent Addition: Add toluene (8 mL) and deionized water (2 mL) via syringe.
-
Degassing: Vigorously stir the mixture and continue to bubble the inert gas through the solution for another 15-20 minutes. This step removes dissolved oxygen, which can promote the unwanted homocoupling of the boronic acid.[27]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol). The mixture will typically turn yellow or dark brown.
-
Reaction: Attach the condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. The disappearance of the starting aryl iodide indicates reaction completion (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(4-biphenylyl)propan-1-one.
Troubleshooting and Optimization
Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to resolving problems efficiently.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Yield | 1. Inactive catalyst (oxidized to Pd black).[10]2. Insufficiently degassed solvent/reagents.[27]3. Poor quality boronic acid (decomposed).[10]4. Base is not strong or soluble enough.[28] | 1. Use fresh catalyst; handle under inert gas. Consider a more robust pre-catalyst.2. Ensure thorough degassing (e.g., freeze-pump-thaw cycles for sensitive reactions).[29]3. Use freshly purchased or purified boronic acid, or switch to a more stable boronate ester.[14]4. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[16][27]2. Use of a Pd(II) pre-catalyst without efficient reduction to Pd(0).[16][30] | 1. Improve degassing procedure; maintain a positive pressure of inert gas throughout.[29]2. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions promote efficient reduction. |
| Protodeboronation | 1. Boronic acid is unstable under the reaction conditions (especially with water and base).[14][31] | 1. Use a more stable boronic ester (pinacol or MIDA).[15]2. Use anhydrous conditions with a suitable base (e.g., KF).[13]3. Add the boronic acid portion-wise or via syringe pump. |
| Dehalogenation of Aryl Iodide | 1. Presence of a hydrogen source (e.g., solvent, water) that can lead to hydrodehalogenation. | 1. This is less common with aryl iodides but can occur. Ensure anhydrous conditions if it becomes a major issue. Screen different ligands and bases. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable biaryl ketones, which are important scaffolds in medicinal chemistry and materials science.[3][4][7] Success hinges on a clear understanding of the reaction mechanism and the specific role of each component. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to meticulous experimental techniques, particularly regarding the exclusion of oxygen, researchers can achieve high yields and reproducible results. The protocols and troubleshooting strategies outlined in this guide provide a solid foundation for the successful application of this powerful synthetic tool.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Scilit. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Europe PMC. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... ResearchGate. [Link]
-
Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Link]
-
Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. ACS Publications. [Link]
-
Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Research With Rutgers. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
-
Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Publishing. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. [Link]
-
Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]
-
CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid... ResearchGate. [Link]
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- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 1-(4-Iodophenyl)propan-1-one
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling reaction facilitates the arylation or vinylation of alkenes, enabling the construction of complex molecular architectures from readily available starting materials.[3] For researchers in drug development and materials science, mastering the nuances of the Heck reaction is paramount for the efficient synthesis of novel compounds. This guide provides a detailed exploration of the reaction conditions specifically tailored for the coupling of 1-(4-Iodophenyl)propan-1-one with an alkene, offering both theoretical insights and practical, field-proven protocols.
The choice of an aryl iodide, such as this compound, as the electrophilic partner is strategic. The carbon-iodine bond is the most reactive of the haloarenes in the rate-determining oxidative addition step of the catalytic cycle, generally allowing for milder reaction conditions compared to its bromide or chloride counterparts.[4] This inherent reactivity provides a robust starting point for optimization and successful implementation.
The Catalytic Cycle: A Mechanistic Blueprint for Rational Design
A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing the Heck reaction. The widely accepted catalytic cycle proceeds through a sequence of discrete, yet interconnected, steps involving palladium in its 0 and +2 oxidation states.[1][4][5]
1. Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound.[4] This is often the rate-determining step and results in a square planar Pd(II) complex. The high reactivity of aryl iodides facilitates this step.
2. Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center.[4] This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[5][6]
3. β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon must be present. A syn-β-hydride elimination occurs, leading to the formation of the alkene product and a hydrido-palladium(II) complex.[4][5][6] This step is typically irreversible and drives the reaction forward.
4. Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (in this case, HI) from the hydrido-palladium(II) complex, which is facilitated by a base.[4][7] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Key Reaction Parameters and Their Rationale
The success of a Heck reaction is contingent upon the judicious selection of several key parameters. The following table summarizes typical conditions for the reaction of this compound, with a detailed explanation of the rationale behind each choice.
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Precursor | Palladium(II) Acetate (Pd(OAc)₂) | A stable, air-tolerant Pd(II) salt that is readily reduced in situ to the active Pd(0) species by phosphine ligands, amines, or the solvent.[1][6][8] |
| Palladium on Carbon (Pd/C) | A heterogeneous and often more economical option, allowing for easier product purification and potential catalyst recycling.[9][10] | |
| Ligand | Triphenylphosphine (PPh₃) | A common monodentate phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition step.[1] The use of phosphine ligands was shown by Heck in 1974 to facilitate the reaction.[1] |
| None (Ligand-free) | For highly reactive aryl iodides, ligand-free conditions can be successful, simplifying the reaction mixture and reducing costs.[11][12] | |
| Base | Triethylamine (Et₃N) | A common organic base that effectively neutralizes the HI generated during the catalytic cycle.[1][5] |
| Potassium Carbonate (K₂CO₃) | An inorganic base that is also widely used and can be advantageous in certain solvent systems.[1] | |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and catalyst, promoting a homogeneous reaction.[11] |
| Acetonitrile (MeCN) | Another suitable polar aprotic solvent. | |
| Cyrene | A bio-based, greener alternative to traditional polar aprotic solvents like DMF and NMP.[9] | |
| Temperature | 80 - 120 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for less reactive alkenes. |
| Alkene | Electron-deficient alkenes (e.g., acrylates, styrene) | These are ideal substrates as the electron-withdrawing groups enhance the rate of migratory insertion.[1] |
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound. It is crucial to note that optimization may be required depending on the specific alkene used.
Protocol 1: Homogeneous Catalysis with Palladium(II) Acetate and Triphenylphosphine
This protocol is a robust and widely applicable method for the Heck reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the alkene, palladium(II) acetate, and triphenylphosphine.
-
Add the base (triethylamine or potassium carbonate).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis with Palladium on Carbon (Pd/C)
This protocol offers a more environmentally friendly approach with simplified purification.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
10% Palladium on Carbon (Pd/C) (0.03 mmol Pd, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Cyrene or N,N-Dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the alkene, 10% Pd/C, and potassium carbonate.
-
Add the solvent (Cyrene or DMF).
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary. The use of a recyclable solvent like Cyrene allows for its recovery and reuse.[9]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the Pd precursor is of good quality. For Pd(II) precursors, ensure conditions are suitable for in situ reduction. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Catalyst poisoning | Use high-purity, anhydrous, and degassed solvents and reagents.[11] | |
| Formation of Byproducts | Homocoupling of the aryl iodide | Reduce catalyst loading or reaction temperature. |
| Isomerization of the alkene product | The addition of silver or thallium salts can sometimes minimize this side reaction.[7][13] | |
| Poor Reproducibility | Presence of oxygen | Ensure the reaction is carried out under a strictly inert atmosphere, especially when using phosphine ligands which can be oxidized. |
Conclusion
The Mizoroki-Heck reaction of this compound is a highly efficient and reliable method for the synthesis of substituted alkenes. By understanding the underlying mechanism and the role of each reaction component, researchers can rationally design and optimize their experimental conditions. The protocols provided herein offer a solid foundation for achieving successful outcomes, while the troubleshooting guide serves as a practical resource for overcoming common challenges. The continued development of more sustainable practices, such as the use of heterogeneous catalysts and bio-based solvents, will further enhance the utility of this powerful transformation in both academic and industrial settings.
References
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BYJU'S. Heck Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (2024). Heck reaction. [Link]
-
Organometallics. (2004). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]
-
Testbook. (2023). Heck Reaction: Definition, Mechanism, Types, stereoselectivity. [Link]
-
SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Wipf Group, University of Pittsburgh. (2007). Palladium I I. Basic Principles - Heck Reactions. [Link]
-
National Institutes of Health. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
ACS Publications. (2014). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. [Link]
-
Royal Society of Chemistry. (2014). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. [Link]
-
Royal Society of Chemistry. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. [Link]
-
MDPI. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
MDPI. (2012). Heck Reaction—State of the Art. [Link]
-
Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
ChemRxiv. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
-
Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. [Link]
-
ResearchGate. (2004). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. [Link]
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Application Notes & Protocols: Sonogashira Coupling of 1-(4-Iodophenyl)propan-one with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This powerful transformation, which typically utilizes a dual catalytic system of palladium and copper(I), provides a direct and efficient route to synthesize aryl alkynes and conjugated enynes.[1][2] These structural motifs are prevalent in a wide array of functional materials, natural products, and pharmacologically active compounds.[3][4] This document provides an in-depth guide to the application of the Sonogashira coupling for the specific synthesis of 1-(4-(alkyn-1-yl)phenyl)propan-one derivatives, starting from 1-(4-Iodophenyl)propan-one and various terminal alkynes. We will explore the reaction mechanism, detail optimized protocols, discuss critical experimental parameters, and provide troubleshooting guidance to empower researchers in achieving high-yield, reproducible results.
Scientific Foundation: The Sonogashira Coupling Mechanism
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] While copper-free versions exist, the classical Pd/Cu system is widely employed for its efficiency.[6][7]
The Dual Catalytic Cycle:
-
Palladium Cycle: The cycle begins with the active Pd(0) species.
-
Oxidative Addition: The aryl halide (1-(4-Iodophenyl)propan-one) undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) complex.[8] This is often the rate-determining step for less reactive halides, but aryl iodides are highly reactive.[4]
-
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[5][8] This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the aryl alkyne) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[8]
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[5][9]
-
Deprotonation: A base, typically an amine like triethylamine or diisopropylethylamine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[5][9] This acetylide is the key nucleophilic species for the transmetalation step.
-
The synergy between these two cycles allows the reaction to proceed under remarkably mild conditions, often at room temperature.[1]
Caption: Figure 1: Simplified Sonogashira Catalytic Cycle.
Experimental Design & Key Parameters
The success of the Sonogashira coupling hinges on the careful selection and control of several key parameters. For the coupling of 1-(4-Iodophenyl)propan-one, an electron-neutral aryl iodide, the reaction is generally robust, but optimization can significantly improve yield and purity.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights[3][4][10] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is often preferred due to its higher air stability and solubility. Catalyst loading can typically be low (0.5–2 mol%) for reactive aryl iodides. |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst. It facilitates the formation of the crucial copper acetylide intermediate. Loading is typically 1-5 mol%. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | An amine base is critical. It serves to deprotonate the terminal alkyne and to neutralize the HI byproduct formed during the reaction. Et₃N often doubles as a solvent.[1] |
| Solvent | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF), or neat amine base | The choice of solvent depends on the solubility of the substrates. THF is a versatile and common choice. Reactions can often be run under anhydrous and anaerobic (N₂ or Ar) conditions, though modern protocols are more robust.[2] |
| Temperature | Room Temperature to 60 °C | Aryl iodides are highly reactive and couplings often proceed efficiently at room temperature.[8] Gentle heating (40-50 °C) may be required for less reactive alkynes or to accelerate the reaction. |
| Terminal Alkyne | Aromatic or Aliphatic | A wide range of terminal alkynes can be used. Steric hindrance near the alkyne can slow the reaction. Protecting groups may be necessary for alkynes with sensitive functional groups (e.g., propargyl alcohols). |
Detailed Laboratory Protocol
This protocol provides a reliable method for the Sonogashira coupling of 1-(4-Iodophenyl)propan-one with phenylacetylene as a representative terminal alkyne.
Materials & Equipment:
-
1-(4-Iodophenyl)propan-one
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or round-bottom flask with septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line with manifold
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Workflow Overview:
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-(4-Iodophenyl)propan-one (1.00 g, 3.82 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. Add anhydrous THF (15 mL) and anhydrous triethylamine (10 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
Alkyne Addition: Add phenylacetylene (0.46 g, 4.58 mmol, 1.2 eq) to the stirring solution via syringe.
-
Catalyst Addition: In quick succession, add copper(I) iodide (14.5 mg, 0.076 mmol, 0.02 eq) and Pd(PPh₃)₂Cl₂ (53.6 mg, 0.076 mmol, 0.02 eq) to the flask. The mixture will typically turn a yellowish-brown color.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., 10:1 Hexane:Ethyl Acetate), observing the consumption of the 1-(4-Iodophenyl)propan-one starting material. The reaction is often complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate (30 mL). Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[8][11]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) to remove copper salts, water (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(4-(phenylethynyl)phenyl)propan-one.[12]
Troubleshooting & Advanced Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient base; Poor quality reagents/solvents. | Use fresh, high-purity catalysts. Ensure solvents are anhydrous and the base is not carbonated. Consider gentle heating (40 °C). |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Ensure the reaction is under an inert atmosphere. Use phosphine ligands like PPh₃ to stabilize the Pd(0) species. |
| Significant Alkyne Homocoupling (Glaser Coupling) | Reaction run in the presence of oxygen; High copper loading. | Thoroughly degas solvents and maintain an inert atmosphere. Reduce the amount of CuI catalyst. Copper-free protocols can eliminate this side reaction entirely.[7] |
| Difficult Purification | Co-elution of product with byproducts or starting material. | Optimize the eluent system for column chromatography. A second purification or recrystallization may be necessary. |
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Amines like triethylamine are corrosive and have strong odors.
-
Solvents: Organic solvents like THF, ether, and hexane are flammable. Avoid open flames and ensure proper ventilation.
-
Inert Atmosphere: When working with Schlenk lines, be mindful of pressure differentials.
By following these detailed guidelines, researchers can confidently and successfully apply the Sonogashira coupling to synthesize a diverse library of 1-(4-(alkyn-1-yl)phenyl)propan-one derivatives for applications in medicinal chemistry and materials science.
References
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Retrieved from [Link]
-
R Discovery. (2016). Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺…. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Retrieved from [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]
-
RSC Publishing. (n.d.). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes.... Retrieved from [Link]
-
YouTube. (2019). Sonogashira coupling. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 1-(4-Iodophenyl)propan-1-one in Medicinal Chemistry
Abstract
This guide provides an in-depth exploration of 1-(4-Iodophenyl)propan-1-one, a versatile building block in modern medicinal chemistry. We move beyond simple descriptions to offer detailed experimental protocols and the underlying strategic rationale for its use. The document is structured to empower researchers, scientists, and drug development professionals to leverage this reagent's full potential in creating novel molecular architectures. Key focus areas include its application in palladium-catalyzed cross-coupling reactions and further functionalization to access diverse pharmacologically active scaffolds.
Introduction: A Molecule of Strategic Importance
This compound is a deceptively simple molecule that holds significant value for synthetic and medicinal chemists. Its utility stems from the combination of two key structural features:
-
The Propiophenone Core: This motif is present in a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS). The ketone functionality and the adjacent ethyl chain offer multiple points for chemical modification, such as alpha-functionalization, reduction, or condensation reactions.
-
The 4-Iodophenyl Group: The iodine atom serves as an exceptionally effective "synthetic handle." Aryl iodides are highly reactive substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This allows for the modular assembly of complex biaryl systems and other decorated aromatic structures, which are prevalent in modern pharmaceuticals.
This combination makes this compound a powerful starting point for generating libraries of compounds for drug discovery programs, from neurological agents to potential therapeutics for other disease areas.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| Chemical Formula | C₉H₉IO | [1] |
| Molecular Weight | 260.07 g/mol | [2] |
| CAS Number | 31970-26-0 | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
| Safety Information | Signal Word: Warning Pictogram: GHS07 (Exclamation mark) Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) Precautionary Codes: P261, P305+P351+P338 | [3] |
Core Synthetic Applications & Workflows
The primary utility of this compound is as a scaffold for building more complex molecules. The aryl iodide allows for the introduction of new aryl, heteroaryl, or vinyl groups, while the ketone provides a secondary point for diversification.
This workflow highlights how a single starting material can be channeled into multiple synthetic routes to generate diverse molecular families for screening and development. For instance, the propiophenone scaffold is related to potent dopamine transporter (DAT) inhibitors like pyrovalerone, and modifying the aryl group via cross-coupling can systematically probe the structure-activity relationship (SAR).[4]
Experimental Protocols
The following protocols are designed to be robust and reproducible. They include expert insights into common challenges and critical parameters.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound, typically a boronic acid.[5] It is catalyzed by a palladium(0) species and requires a base for the transmetalation step.[6] This reaction is valued for its high functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, or DMF/H₂O)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water). The solvent should be degassed by sparging with an inert gas for 15-20 minutes prior to use.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl propanone.
Expert Insights & Causality:
-
Choice of Base: The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[5] Cesium carbonate is often used for less reactive boronic acids due to its higher solubility and basicity.
-
Catalyst Selection: While Pd(PPh₃)₄ is a reliable workhorse, more advanced catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) can offer higher turnover numbers and broader substrate scope, especially for sterically hindered partners.[7]
-
Solvent System: The presence of water is often crucial for dissolving the inorganic base and facilitating the reaction. The choice of organic solvent (Toluene, Dioxane, DMF) depends on the solubility of the reactants and the required reaction temperature.[8]
Protocol 2: Heck-Mizoroki Coupling
Principle: The Heck reaction forms a C-C bond between an aryl halide and an alkene, catalyzed by palladium.[6] This reaction is particularly useful for synthesizing styrenyl derivatives and other substituted alkenes. The reaction typically proceeds with retention of stereochemistry at the vinylic position.
Materials & Reagents:
-
This compound (1.0 eq)
-
Alkene (e.g., Styrene, Butyl acrylate, 1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5 - 2.5 eq)
-
Solvent (e.g., DMF, Acetonitrile, or Toluene)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed solvent (e.g., DMF), the alkene (1.2 eq), and the base (e.g., Et₃N, 2.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue using flash chromatography to isolate the coupled product.
Expert Insights & Causality:
-
Ligand Choice: The phosphine ligand is not merely a spectator; it stabilizes the palladium catalyst and modulates its reactivity. Bulky electron-rich ligands often accelerate the rate-limiting oxidative addition step.
-
Base Function: The base is required to neutralize the HX (in this case, HI) that is generated during the catalytic cycle, preventing it from deactivating the catalyst or reacting with the product.[6] A non-nucleophilic organic base like triethylamine is common.
-
Regioselectivity: In couplings with monosubstituted alkenes, the aryl group typically adds to the less substituted carbon of the double bond due to steric factors.
Conclusion
This compound represents a quintessential example of a strategic starting material in medicinal chemistry. Its pre-installed handles for both core modification and peripheral decoration allow for the rapid and efficient exploration of chemical space. The protocols detailed herein for Suzuki-Miyaura and Heck-Mizoroki couplings provide reliable and well-understood pathways to generate novel biaryl and styrenyl propanones. By understanding the principles behind these transformations, researchers can rationally design synthetic routes to access complex molecules with tailored pharmacological profiles, accelerating the journey from initial hit to viable drug candidate.
References
-
Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wikipedia. (n.d.). DOx. Retrieved from [Link]
-
Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). 1-(4-Iodophenyl)-1-propanone, 31970-26-0. Retrieved from [Link]
-
Gholamzadeh, P., et al. (2020). Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives. New Journal of Chemistry. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Akhlaghinia, B. (2017). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Catalysis Letters. Available at: [Link]
-
National Center for Biotechnology Information. (2011). (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one. Retrieved from [Link]
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Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
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ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Iodophenyl)propan-2-one. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]
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MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Journal of Medicinal Chemistry. Available at: [Link]
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Application Note: 1-(4-Iodophenyl)propan-1-one as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds in Drug Discovery
Abstract
This comprehensive guide details the strategic utilization of 1-(4-Iodophenyl)propan-1-one as a pivotal starting material for the synthesis of a diverse array of medicinally relevant heterocyclic compounds. The inherent functionalities of this molecule—a reactive ketone and a versatile aryl iodide—provide a dual-pronged approach for constructing complex molecular architectures. This document provides researchers, medicinal chemists, and drug development professionals with detailed protocols, mechanistic insights, and strategic workflows for synthesizing five- and six-membered heterocycles, as well as for subsequent functionalization via modern cross-coupling methodologies. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The strategic selection of a starting material is paramount to the efficient and modular synthesis of novel compound libraries. This compound presents itself as an ideal precursor for several key reasons:
-
Bifunctional Reactivity: The propiophenone core contains an α-methylene group adjacent to the carbonyl, making it a suitable partner in a variety of classical condensation and cyclization reactions for heterocycle formation.
-
Aryl Iodide Handle: The para-iodophenyl moiety is a highly reactive and versatile functional group. The carbon-iodine bond is relatively weak, making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for late-stage diversification, a critical strategy in modern drug discovery for structure-activity relationship (SAR) studies.
-
Commercial Availability: The starting material is readily available, ensuring a cost-effective and reliable supply chain for research and development.
This guide will explore several high-impact synthetic transformations starting from this versatile ketone, providing both the foundational ring-forming reactions and the subsequent derivatization protocols that leverage the aryl iodide.
Synthesis of Five-Membered Heterocycles
Thiophene Synthesis via the Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] It involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[1] While aryl ketones were historically considered unreactive in the one-pot Gewald synthesis, modern protocols have overcome this limitation.[3]
Mechanistic Rationale: The reaction initiates with a Knoevenagel condensation between this compound and ethyl cyanoacetate to form a stable α,β-unsaturated nitrile intermediate.[1] This is followed by the addition of elemental sulfur and a subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[1] The use of a morpholine/acetic acid buffer system has been shown to be effective for aryl alkyl ketones.[3]
Protocol 2.1: Synthesis of Ethyl 2-amino-5-ethyl-4-(4-iodophenyl)thiophene-3-carboxylate
-
Reagents:
-
This compound (1.0 eq, 2.74 g, 10.0 mmol)
-
Ethyl cyanoacetate (1.1 eq, 1.24 g, 11.0 mmol)
-
Elemental Sulfur (1.2 eq, 0.38 g, 12.0 mmol)
-
Morpholine (2.0 eq, 1.74 g, 20.0 mmol)
-
Acetic Acid (1.0 eq, 0.60 g, 10.0 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, ethyl cyanoacetate, elemental sulfur, and ethanol.
-
Add morpholine to the mixture, followed by the slow addition of acetic acid.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
-
Expected Outcome: A pale yellow to off-white solid. Yields typically range from 50-65%.
Pyrrole Synthesis via the Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly reliable method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds.[4][5] To utilize this compound, it must first be converted into a suitable 1,4-dicarbonyl precursor. This can be achieved via α-bromination followed by reaction with an enolate. A more direct, albeit multi-step, approach involves creating the 1,4-dicarbonyl compound first. For the purpose of this guide, we will assume the precursor, 1-(4-iodophenyl)hexane-1,4-dione, is available.
Mechanistic Rationale: The synthesis involves the condensation of the 1,4-dicarbonyl compound with a primary amine or ammonia.[6] The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring.[5][7] The reaction is typically carried out under weakly acidic conditions to facilitate dehydration without promoting side reactions like furan formation.[6]
Protocol 2.2: Synthesis of 2-ethyl-5-(4-iodophenyl)-1-methyl-1H-pyrrole
-
Reagents:
-
1-(4-iodophenyl)hexane-1,4-dione (1.0 eq, 3.16 g, 10.0 mmol)
-
Methylamine (40% solution in water, 3.0 eq, 2.33 g, 30.0 mmol)
-
Glacial Acetic Acid (15 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1-(4-iodophenyl)hexane-1,4-dione in glacial acetic acid.
-
Add the aqueous methylamine solution dropwise to the stirred solution at room temperature. An initial exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 100 °C for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and carefully pour it into a beaker containing 100 mL of ice water and 20 g of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the pure N-methyl pyrrole.
-
-
Expected Outcome: A light brown oil or low-melting solid. Yields are generally good, often >70%.
Synthesis of Six-Membered Heterocycles
Quinoline Synthesis via the Friedländer Annulation
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[8][9][10] To apply this to this compound, it must first be functionalized to introduce the required o-amino group. This is typically achieved through nitration of the phenyl ring, followed by reduction.
Workflow Rationale: This two-step precursor synthesis (nitration then reduction) is a common strategy to prepare substrates for quinoline synthesis. The subsequent base- or acid-catalyzed cyclocondensation proceeds via an initial aldol-type condensation followed by cyclization and dehydration to furnish the quinoline scaffold.[8][9]
Protocol 3.1.1: Synthesis of 1-(2-amino-4-iodophenyl)propan-1-one (Precursor)
-
(Step A) Nitration: Carefully add this compound to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C. Stir for 1-2 hours, then pour onto ice to precipitate the nitro-product. Filter, wash with water, and dry.
-
(Step B) Reduction: Dissolve the resulting 1-(4-iodo-2-nitrophenyl)propan-1-one in ethanol or acetic acid. Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated HCl, or perform catalytic hydrogenation (H₂, Pd/C). Heat as necessary. After reaction completion, neutralize and extract the desired o-amino ketone.
Protocol 3.1.2: Synthesis of 4-ethyl-7-iodo-2-methylquinoline
-
Reagents:
-
1-(2-amino-4-iodophenyl)propan-1-one (1.0 eq, 2.89 g, 10.0 mmol)
-
Acetone (serves as reactant and solvent, 20 mL)
-
Potassium Hydroxide (KOH) (2.0 eq, 1.12 g, 20.0 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
Dissolve 1-(2-amino-4-iodophenyl)propan-1-one and potassium hydroxide in a mixture of acetone and ethanol in a pressure-tolerant sealed vessel.
-
Heat the mixture to 120 °C and maintain for 24 hours. The reaction should be monitored for pressure buildup.
-
Cool the reaction vessel to room temperature.
-
Quench the reaction by adding 50 mL of water.
-
Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the target quinoline.
-
-
Expected Outcome: A crystalline solid. Yields can be moderate to good.
Post-Heterocycle Formation: Leveraging the Aryl Iodide Handle
The true power of using this compound as a starting material is realized after the heterocyclic core has been constructed. The resulting iodo-substituted heterocycles are prime substrates for palladium-catalyzed cross-coupling reactions, enabling rapid library generation.
Strategic Overview: The C-I bond is the most reactive of the carbon-halogen bonds in Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for coupling under mild conditions.[11][12][13] This enables the introduction of aryl, alkynyl, and amino functionalities, respectively.
Caption: Synthetic diversification workflow from this compound.
Suzuki-Miyaura Cross-Coupling
This reaction is ideal for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures.
Protocol 4.1: General Procedure for Suzuki Coupling
-
Reagents:
-
Iodo-substituted heterocycle (from previous steps, 1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.02-0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
-
Procedure:
-
To a degassed solution of the iodo-heterocycle in the solvent mixture, add the arylboronic acid, sodium carbonate, and Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon) for 4-12 hours until TLC indicates consumption of the starting material.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Sonogashira Cross-Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, introducing alkyne functionalities.[14][15]
Protocol 4.2: General Procedure for Sonogashira Coupling
-
Reagents:
-
Iodo-substituted heterocycle (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
PdCl₂(PPh₃)₂ (0.02-0.05 eq)
-
Copper(I) Iodide (CuI) (0.04-0.10 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (as base and solvent)
-
-
Procedure:
-
Dissolve the iodo-heterocycle, PdCl₂(PPh₃)₂, and CuI in the amine solvent. The system must be rigorously degassed and kept under an inert atmosphere.[16]
-
Add the terminal alkyne dropwise at room temperature.
-
Stir at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds, coupling the iodo-heterocycle with a wide range of primary or secondary amines.[17][18][19]
Protocol 4.3: General Procedure for Buchwald-Hartwig Amination
-
Reagents:
-
Iodo-substituted heterocycle (1.0 eq)
-
Amine (primary or secondary, 1.2-1.5 eq)
-
Pd₂(dba)₃ (0.01-0.03 eq)
-
XPhos or other suitable phosphine ligand (0.02-0.06 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge an oven-dried flask with the base, palladium precatalyst, and ligand.
-
Add the solvent, followed by the iodo-heterocycle and the amine.
-
Seal the vessel and heat to 80-110 °C for 6-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers, extract the aqueous phase, and combine the organic layers.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Data Summary and Characterization
The following table provides representative data for the described transformations. Yields are approximate and will vary based on substrate and precise reaction conditions.
| Protocol | Starting Material | Product Heterocycle | Key Reagents | Typical Yield (%) |
| 2.1 | This compound | 2-Aminothiophene | Ethyl cyanoacetate, S₈, Morpholine | 50-65 |
| 2.2 | 1-(4-iodophenyl)hexane-1,4-dione | N-Methylpyrrole | Methylamine, Acetic Acid | 70-85 |
| 3.1.2 | 1-(2-amino-4-iodophenyl)propan-1-one | Quinoline | Acetone, KOH | 45-60 |
| 4.1 | Iodo-thiophene | Aryl-thiophene | Arylboronic acid, Pd(PPh₃)₄ | 75-95 |
| 4.2 | Iodo-pyrrole | Alkynyl-pyrrole | Terminal alkyne, PdCl₂(PPh₃)₂, CuI | 70-90 |
| 4.3 | Iodo-quinoline | Amino-quinoline | Amine, Pd₂(dba)₃, XPhos, NaOtBu | 65-85 |
Characterization: All synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm their structure and purity.
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Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Paal–Knorr synthesis. (n.d.). Grokipedia. Retrieved January 11, 2026, from [Link]
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Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved January 11, 2026, from [Link]
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Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig amination. (2023, March 5). YouTube. Retrieved January 11, 2026, from [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Application Note & Protocols: 1-(4-Iodophenyl)propan-1-one as a Strategic Building Block for Pharmaceutical Intermediates
Abstract
The pursuit of novel therapeutic agents requires access to versatile and reactive chemical building blocks. 1-(4-Iodophenyl)propan-1-one emerges as a key scaffold in medicinal chemistry, primarily due to the strategic placement of an aryl iodide. This functional group serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides an in-depth guide for researchers and drug development professionals on the utility of this compound, detailing its application in the synthesis of key pharmaceutical intermediates through foundational cross-coupling methodologies. We present not just protocols, but the underlying chemical principles that govern these transformations, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Strategic Value of this compound
This compound is an aromatic ketone distinguished by a para-substituted iodine atom on the phenyl ring.[1] Its molecular structure offers two primary points for chemical modification: the carbonyl group and the carbon-iodine bond. While the ketone functionality allows for traditional reactions like reduction, amination, and condensation, it is the aryl iodide that imparts exceptional value in modern pharmaceutical synthesis.
The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions.[2][3] This high reactivity stems from the C-I bond's lower dissociation energy compared to its bromide and chloride counterparts, which facilitates the crucial initial step of oxidative addition to the palladium(0) catalyst.[4][5] This often allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, making this compound an ideal starting material for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs).
This guide will focus on the application of this building block in four cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are transformative tools in drug discovery, enabling the precise and efficient connection of molecular fragments.[3][6] The general catalytic cycle, illustrated below for a Suzuki-Miyaura coupling, is fundamental to understanding these processes.
Caption: Fig 1. Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in pharmaceutical synthesis due to its high functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents.[6] It creates a new carbon-carbon bond between an aryl halide and an organoboron compound.
-
Causality & Insight: Using this compound in a Suzuki coupling allows for the direct attachment of diverse aryl or vinyl groups at the para-position. This is a powerful strategy for building biaryl structures, which are prevalent in kinase inhibitors and other drug classes. The reaction is typically robust and high-yielding.[7][8]
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[9][10] This reaction is instrumental in synthesizing stilbene and cinnamate derivatives, which are common motifs in natural products and pharmaceuticals.
-
Causality & Insight: The reaction's utility with this compound is exemplified in the synthesis of intermediates for the multi-kinase inhibitor Axitinib.[11][12] The Heck reaction allows for the installation of a vinyl-linked heterocyclic system, a key structural feature of the final drug.[13] The choice of catalyst, ligand, and base is critical to prevent side reactions and ensure high yields.[4][14]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, utilizing a dual palladium and copper catalytic system.[2][15] The resulting aryl alkynes are versatile intermediates that can be further elaborated or may be part of the final API structure.
-
Causality & Insight: The high reactivity of the aryl iodide in this compound makes it an excellent substrate for Sonogashira couplings, which can often proceed at room temperature.[2][15] This reaction introduces a rigid, linear alkyne linker, a valuable tool for probing ligand-receptor interactions in drug design. While effective, care must be taken to avoid the homocoupling of the alkyne partner (Glaser coupling), which can be mitigated by running the reaction under an inert atmosphere.[15]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with a wide range of primary and secondary amines.[16][17] This reaction has revolutionized the synthesis of anilines and other arylamine derivatives, which are ubiquitous in pharmaceuticals.
-
Causality & Insight: This reaction directly addresses a major synthetic challenge, as classical methods for C-N bond formation often require harsh conditions and have limited scope.[16] For this compound, this reaction provides a direct route to N-aryl derivatives. The choice of phosphine ligand is critical and has evolved through several "generations," with modern bulky, electron-rich ligands enabling the coupling of even challenging substrates under mild conditions.[18][19]
Application in the Synthesis of Kinase Inhibitor Scaffolds
The true power of this compound is realized in its application to multi-step syntheses of complex APIs. Below, we illustrate its role in building the core structures of important oncology drugs.
Caption: Fig 2. Synthetic workflow towards the Axitinib core.
The synthesis of Axitinib , a potent VEGFR inhibitor, relies on a Heck coupling to construct a key intermediate.[12][13] Similarly, while not a direct starting material, the principles of using aryl iodide precursors are central to the multi-step synthesis of Lenvatinib , another multi-kinase inhibitor used in treating various cancers.[20][21][22] The synthetic routes for Lenvatinib involve numerous coupling and condensation steps where aryl halide reactivity is paramount.[23][24]
Experimental Protocols
The following protocols are provided as robust starting points for laboratory synthesis. Researchers should perform their own optimization based on specific substrates and equipment.
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Aryl halides, palladium catalysts, and organic solvents may be toxic and/or flammable. Consult Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Objective: To synthesize 1-(biphenyl-4-yl)propan-1-one.
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 v/v)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the toluene/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl ketone.
-
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
-
Objective: To synthesize (E)-butyl 3-(4-propionylphenyl)acrylate.
-
Materials:
-
This compound (1.0 eq)
-
n-Butyl acrylate (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF, followed by triethylamine and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the target cinnamate derivative.
-
Table 1: Summary of Typical Reaction Conditions & Yields
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (1-3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 80-100 | 85-95% |
| Heck | Pd(OAc)₂ (2-5) | PPh₃ or P(o-tol)₃ (4-10) | Et₃N (2.0) | DMF or MeCN | 80-110 | 70-90% |
| Sonogashira | PdCl₂(PPh₃)₂ (1-2) | - | Et₃N (2.0) | THF/DMF | 25-60 | 80-95% |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos or RuPhos (2-4) | NaOt-Bu (1.5) | Toluene or Dioxane | 90-110 | 75-95% |
| Yields are representative and highly dependent on the specific coupling partners and optimization. |
Conclusion
This compound is a high-value, versatile building block for pharmaceutical research and development. Its aryl iodide moiety provides a reliable and reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions. By mastering the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with this substrate, chemists can efficiently access a vast chemical space and construct complex molecular architectures relevant to modern drug discovery, particularly in the field of kinase inhibitors. The protocols and principles outlined in this guide serve as a foundational resource for leveraging this key intermediate in the synthesis of next-generation therapeutics.
References
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- Qingmu Pharmaceutical. Synthesis Methods of Lenvatinib Mesylate API. (2024).
- Google Patents. Synthetic method of lenvatinib - CN109734661B.
- Qiu, L., et al. A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. ResearchGate. (2025).
- Google Patents. Synthetic method of lenvatinib and novel intermediate - CN111349045A.
- Singer, R. A., et al. Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Org. Process Res. Dev. 2014, 18, 266–274.
- MedKoo Biosciences. Lenvatinib Synthetic Routes.
- Various Authors. Aryl iodide cross-coupling. ResearchGate.
- Patsnap Eureka. Preparation method of lenvatinib and preparation method of lenvatinib intermediate.
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- Patsnap Eureka. Preparation method of axitinib intermediate.
- Google Patents. Method for preparing intermediate of axitinib and application of... - CN103570696A.
- Chen, et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. (2024).
- Liu, Q., et al. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules. (2018).
- Wang, D., et al. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. J Am Chem Soc. (2022).
- Favalli, N., et al. Palladium‐catalyzed Sonogashira cross‐coupling reaction between aryl... ResearchGate. (2019).
- Wikipedia. Sonogashira coupling.
- MilliporeSigma. Cross-Coupling Reactions Guide.
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- Frisch, A. C., et al. Pd-catalyzed cross-coupling reactions of alkyl halides. Chem. Soc. Rev. (2011).
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- Organic Chemistry Portal. Heck Reaction.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021).
- Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatsh Chem. (2018).
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- PubChem. 1-(4-Iodophenyl)propan-2-one. National Library of Medicine.
- Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. (2021).
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- Chem Reactor. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. (2024).
- Singh, B., et al. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Adv. (2023).
- Benchchem. (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis.
- PubChem. 1-(4-Iodophenyl)ethan-1-one. National Library of Medicine.
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Application Notes and Protocols for Photochemical Reactions of 1-(4-Iodophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Pathways with Light
1-(4-Iodophenyl)propan-1-one is an aromatic ketone that holds significant potential in the field of photochemistry. Its structure, featuring a carbonyl group and a carbon-iodine bond, makes it susceptible to photochemical transformations, primarily through the Norrish Type I cleavage pathway.[1][2] Upon absorption of ultraviolet (UV) light, the molecule can undergo homolytic cleavage of the α-carbon-carbon bond, generating a 4-iodobenzoyl radical and a propyl radical.[1][2] This light-induced generation of reactive radical intermediates opens up a diverse range of applications in organic synthesis, polymer chemistry, and materials science. These highly reactive species can initiate polymerization, participate in addition reactions, or be utilized in the construction of complex molecular architectures.[3]
This guide provides a comprehensive overview of the photochemical reactions of this compound, detailing the underlying mechanisms, potential applications, and a step-by-step protocol for its use as a photoinitiator. The information presented herein is designed to equip researchers with the foundational knowledge and practical guidance necessary to explore the synthetic utility of this versatile compound.
Core Concept: The Norrish Type I Reaction
The principal photochemical process governing the reactivity of this compound is the Norrish Type I reaction. This reaction is a characteristic photochemical cleavage of aldehydes and ketones that results in the formation of two radical intermediates.[1][2]
The process can be summarized in the following steps:
-
Photoexcitation: The carbonyl group of this compound absorbs a photon of UV light, promoting the molecule to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable triplet state (T₁).
-
α-Cleavage: From either the excited singlet or triplet state, the bond between the carbonyl carbon and the adjacent α-carbon undergoes homolytic cleavage. In the case of this compound, this results in the formation of a 4-iodobenzoyl radical and a propyl radical.[1]
The subsequent fate of these radicals determines the final products of the reaction and is highly dependent on the reaction conditions, including the solvent and the presence of other reactive species.
Visualizing the Mechanism: Norrish Type I Cleavage
Sources
Application Note: Catalytic Reduction of 1-(4-Iodophenyl)propan-1-one
<
Introduction
The reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical intermediates and other high-value chiral molecules.[1][2] 1-(4-Iodophenyl)propan-1-one presents a unique substrate for such transformations. The resulting 1-(4-iodophenyl)propan-1-ol is a valuable building block, with the iodo-substituent providing a reactive handle for further synthetic manipulations, such as cross-coupling reactions. This application note provides a comprehensive guide to the catalytic reduction of this compound, with a focus on asymmetric methods to yield enantiomerically enriched products. We will explore both catalytic hydrogenation and transfer hydrogenation methodologies, delve into the mechanistic underpinnings of catalyst selection and performance, and provide detailed, field-proven protocols for researchers in drug development and chemical synthesis.
Scientific Principles and Considerations
The catalytic reduction of a ketone involves the addition of two hydrogen atoms across the carbon-oxygen double bond, resulting in a secondary alcohol.[3][4] This process can be achieved through two primary catalytic pathways:
-
Catalytic Hydrogenation: This method utilizes molecular hydrogen (H₂) as the hydrogen source in the presence of a metal catalyst.
-
Catalytic Transfer Hydrogenation: In this approach, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the ketone, mediated by a catalyst.[5][6]
For the asymmetric reduction of a prochiral ketone like this compound, the catalyst system must possess a chiral component, typically a chiral ligand coordinated to the metal center. This chiral environment dictates the facial selectivity of the hydride attack on the carbonyl carbon, leading to the preferential formation of one enantiomer of the alcohol product.
Chemoselectivity Considerations
A critical challenge in the reduction of this compound is the potential for undesired side reactions, particularly the reduction of the aryl-iodide bond (hydrodeiodination). The choice of catalyst and reaction conditions is paramount to ensure high chemoselectivity for the carbonyl reduction while preserving the iodo-substituent. Palladium-based catalysts, for instance, are highly effective for the reduction of aryl ketones but can also catalyze the hydrogenolysis of aryl halides.[7][8][9] Therefore, careful selection of the catalyst system is crucial. Ruthenium, rhodium, and iridium-based catalysts are often preferred for their ability to selectively reduce ketones in the presence of other reducible functional groups.
Catalyst Systems for Asymmetric Reduction
The pioneering work of Noyori and others has led to the development of highly efficient and enantioselective ruthenium-based catalysts for ketone reduction.[6][10][11][12] These catalysts typically feature a ruthenium center coordinated to a chiral diphosphine ligand and a chiral diamine ligand. The interplay between these ligands creates a highly effective chiral pocket that directs the stereochemical outcome of the reduction.[1]
Noyori-type catalysts , such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEN (1,2-diphenylethylenediamine), are particularly effective for the asymmetric hydrogenation and transfer hydrogenation of aromatic ketones.[6][13] The mechanism of these catalysts is believed to involve a "metal-ligand bifunctional" pathway where the metal hydride and the amine proton of the ligand participate in a concerted, six-membered transition state to deliver hydrogen to the ketone.[11][12]
Experimental Protocols
This section provides detailed protocols for the asymmetric transfer hydrogenation and catalytic hydrogenation of this compound.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a well-established Ru(II)-TsDPEN catalyst system with a formic acid/triethylamine mixture as the hydrogen source. This method is often favored for its operational simplicity and avoidance of high-pressure hydrogen gas.
Materials and Reagents:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Experimental Workflow:
Caption: Asymmetric Transfer Hydrogenation Workflow.
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol).
-
Add anhydrous solvent (5 mL) and triethylamine (0.025 mmol).
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol) in the same anhydrous solvent (5 mL).
-
Add the substrate solution to the catalyst mixture.
-
Add a 5:2 molar mixture of formic acid and triethylamine (the hydrogen source).
-
Heat the reaction mixture to the desired temperature (typically 30-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-(4-iodophenyl)propan-1-ol.
Protocol 2: Asymmetric Catalytic Hydrogenation
This protocol employs a chiral Ru-diphosphine/diamine catalyst system under a hydrogen atmosphere. This method is highly efficient but requires specialized high-pressure equipment.
Materials and Reagents:
-
This compound
-
RuCl₂[(S)-BINAP][(S,S)-DPEN] or a similar chiral Ru-catalyst precursor
-
Anhydrous alcoholic solvent (e.g., Methanol or Ethanol)
-
Base (e.g., Potassium tert-butoxide, KOtBu)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Experimental Workflow:
Caption: Asymmetric Catalytic Hydrogenation Workflow.
Procedure:
-
Reaction Setup: In the liner of a high-pressure autoclave, combine this compound (1.0 mmol), RuCl₂[(S)-BINAP][(S,S)-DPEN] (0.001-0.01 mmol), and anhydrous methanol (10 mL).
-
Add potassium tert-butoxide (0.01-0.02 mmol).
-
Seal the autoclave and purge the system several times with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30-60 °C).
-
Monitor the reaction progress by observing the hydrogen uptake (pressure drop).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the system with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation and Analysis
The success of the catalytic reduction is evaluated based on the yield of the desired alcohol and its enantiomeric excess (e.e.).
| Parameter | Asymmetric Transfer Hydrogenation | Asymmetric Catalytic Hydrogenation |
| Catalyst System | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | RuCl₂[(S)-BINAP][(S,S)-DPEN] |
| Hydrogen Source | HCOOH / NEt₃ | H₂ gas |
| Typical Conditions | 30-50 °C, atmospheric pressure | 30-60 °C, 10-50 atm |
| Typical Yield | >90% | >95% |
| Typical e.e. | >95% | >98% |
| Advantages | Operational simplicity, no high pressure | High efficiency, lower catalyst loading |
| Disadvantages | Higher catalyst loading may be needed | Requires specialized equipment |
Analytical Methods:
-
Conversion: Monitored by TLC, GC, or ¹H NMR spectroscopy.
-
Yield: Determined after purification by weighing the isolated product.
-
Enantiomeric Excess (e.e.): Determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis of the purified alcohol.
Mechanism of Asymmetric Induction
The high enantioselectivity observed with Noyori-type catalysts is attributed to a concerted, outer-sphere mechanism.[11][12]
Sources
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- 3. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
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- 13. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of 1-(4-Iodophenyl)propan-1-one for biological screening
Application Notes & Protocols
Topic: Strategic Derivatization of 1-(4-Iodophenyl)propan-1-one for High-Throughput Biological Screening
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of the this compound Scaffold
In modern medicinal chemistry, the identification of versatile starting scaffolds is critical for the efficient development of novel therapeutic agents. The this compound core represents a privileged starting point for chemical library synthesis. Its value lies in the strategic placement of two distinct, orthogonally reactive functional groups: a reactive aryl iodide and a propanone side chain.
-
The Aryl Iodide Handle: The carbon-iodine bond is an exceptionally versatile functional group for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. Compared to aryl bromides or chlorides, aryl iodides exhibit higher reactivity, allowing for milder reaction conditions and broader substrate scope in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2][3] This enables the systematic and predictable introduction of diverse chemical moieties to explore the chemical space around the phenyl ring.
-
The Propanone Moiety: The ketone functional group and its adjacent α-protons provide a secondary site for modification. Most notably, it can undergo condensation reactions with aldehydes to form α,β-unsaturated ketones, commonly known as chalcones.[4][5][6] Chalcones and their derivatives are a well-established class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4][6][7]
This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed protocols, to facilitate the rapid generation of a chemically diverse library for biological screening campaigns.
Core Derivatization Strategies & Mechanistic Rationale
The true power of the this compound scaffold is unlocked by leveraging its dual reactivity. The following section details four high-impact derivatization pathways.
Workflow Overview
The overall strategy involves parallel synthesis pathways starting from a common core, leading to a diverse library of compounds which can then be subjected to biological screening to identify potential hits.
Caption: Key derivatization pathways from the core scaffold.
| Reaction Type | Bond Formed | Key Reagents | Resulting Scaffold Class |
| Suzuki-Miyaura | C(sp²) – C(sp²) | Arylboronic acid, Pd catalyst, Base (e.g., K₂CO₃) | Bi-aryl propanones |
| Sonogashira | C(sp²) – C(sp) | Terminal alkyne, Pd catalyst, Cu(I) salt, Amine base | Arylalkynyl propanones |
| Buchwald-Hartwig | C(sp²) – N | Amine/Amide, Pd catalyst, Phosphine ligand, Base | Arylamino propanones |
| Claisen-Schmidt | C(sp²) = C(sp²) | Aromatic aldehyde, Strong base (e.g., NaOH) | Chalcones |
Detailed Experimental Protocols
General Considerations:
-
All reactions, especially those involving palladium catalysts, should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
-
Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Purification is typically achieved by flash column chromatography on silica gel.
-
Product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 1-(4'-methyl-[1,1'-biphenyl]-4-yl)propan-1-one.
Materials:
-
This compound (260 mg, 1.0 mmol)
-
4-Methylphenylboronic acid (163 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a 50 mL round-bottom flask, add this compound, 4-methylphenylboronic acid, and potassium carbonate.
-
Fit the flask with a reflux condenser and purge with nitrogen for 10 minutes.
-
Add the solvent mixture (Toluene:Ethanol:Water) via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture. The mixture may change color.
-
Heat the reaction mixture to 90 °C and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the final product.
Protocol 2: Sonogashira Coupling
Objective: To synthesize 1-(4-(phenylethynyl)phenyl)propan-1-one.
Materials:
-
This compound (260 mg, 1.0 mmol)
-
Phenylacetylene (123 mg, 1.2 mmol, 131 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (8 mg, 0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (5 mL, anhydrous)
-
Tetrahydrofuran (THF) (5 mL, anhydrous)
Procedure:
-
To a 50 mL Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and TEA via syringe.
-
Add phenylacetylene dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature for 8-12 hours. Monitor progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired alkyne.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize 1-(4-(morpholino)phenyl)propan-1-one.
Materials:
-
This compound (260 mg, 1.0 mmol)
-
Morpholine (105 mg, 1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (23 mg, 0.025 mmol, 2.5 mol%)
-
XPhos (48 mg, 0.1 mmol, 10 mol%)
-
Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol)
-
Toluene (10 mL, anhydrous)
Procedure:
-
In a glovebox or under a strong flow of nitrogen, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and pass through a short plug of Celite to remove palladium residues, washing with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the target amine.
Protocol 4: Claisen-Schmidt Condensation
Objective: To synthesize (E)-1-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Materials:
-
This compound (260 mg, 1.0 mmol)
-
4-Methoxybenzaldehyde (150 mg, 1.1 mmol, 134 µL)
-
Sodium Hydroxide (NaOH) (80 mg, 2.0 mmol)
-
Ethanol (10 mL)
-
Water (2 mL)
Procedure:
-
Dissolve this compound and 4-methoxybenzaldehyde in ethanol in a 50 mL round-bottom flask.
-
Prepare a solution of NaOH in water and add it dropwise to the stirred ethanolic solution at room temperature.
-
A precipitate often forms upon addition of the base. Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Biological Screening Strategies
Once a library of derivatives is synthesized, a tiered screening approach is often employed.
-
Primary Screening (High-Throughput): Initial screening is typically performed at a single, relatively high concentration (e.g., 10-50 µM) to identify "hits."
-
Cytotoxicity Assays: For anticancer drug discovery, cell viability assays like the MTT or MTS assay on relevant cancer cell lines (e.g., MCF-7, PC-3) are standard. [8][9] * Enzyme Inhibition Assays: If targeting a specific enzyme, a direct biochemical assay measuring enzyme activity in the presence of the compound is used.
-
-
Secondary Screening (Dose-Response): Hits from the primary screen are advanced to determine their potency. Compounds are tested across a range of concentrations to calculate an IC₅₀ or EC₅₀ value.
-
Selectivity and Mechanism of Action Studies: Promising candidates are further investigated to determine their selectivity against related targets and to elucidate their mechanism of action.
Conclusion
The this compound scaffold is a powerful and versatile starting point for the construction of diverse chemical libraries. By strategically employing robust and well-understood chemical transformations such as palladium-catalyzed cross-coupling and Claisen-Schmidt condensation, researchers can efficiently explore a vast chemical space. The protocols outlined in this guide provide a reliable foundation for synthesizing novel compounds for biological evaluation, accelerating the journey from initial concept to potential therapeutic lead.
References
- ResearchGate. (n.d.). Arrhenius plot of Suzuki coupling of 4-iodoacetophenone and... [Scientific Diagram].
- ResearchGate. (n.d.). Effect of temperature on Suzuki-coupling of 4-iodoacetophenone and phenylboronic acid using two different concentrations of Pd (Arrhenius Plot).
- Biffis, A., et al. (2018). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Chavan, B. B., et al. (2016). Synthesis and Medicinal Significance of Chalcones- A Review. Allied Academies.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Saleh, A., et al. (2022).
- Nayak, A., et al. (2019). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity.
- Zhou, B., & Liu, X. (2016). Chalcone: A Privileged Structure in Medicinal Chemistry. Frontiers in Pharmacology, 7, 339.
- Dighade, A. S., & Dighade, S. R. (2012). Synthesis of iodo-chalcones. International Journal of Chemical Sciences, 10(1), 605-608.
- Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions.
- Chemistry Learning. (2023, March 5).
-
National Center for Biotechnology Information. (n.d.). 1-(4-Iodophenyl)propan-2-one. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Chemistry LibreTexts. (2023, June 30).
- The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube.
- Stanford University. (2014). The Suzuki Reaction.
- The Synthetic Lifer. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Cui, M., et al. (2011). 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E).
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal... [Scientific Diagram].
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank.
- Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.
- BenchChem. (2025). Application Notes and Protocols: Derivatization of 1,1-Diphenylpropane for Biological Screening.
- El-Maghrabey, M. H., et al. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction.
- ResearchGate. (n.d.). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine.
- Salerno, L., et al. (2021). Biological Screening and Crystallographic Studies of Hydroxy γ-Lactone Derivatives to Investigate PPARγ Phosphorylation Inhibition. Molecules, 26(11), 3326.
- Onur, E., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme.
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Application of 4'-Iodopropiophenone in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Molecular Architecture of 4'-Iodopropiophenone
4'-Iodopropiophenone is an aromatic ketone with the chemical formula C₉H₉IO. Its structure is characterized by a propiophenone core substituted with an iodine atom at the para position of the phenyl ring. This specific arrangement of functional groups—a reactive ketone, an aromatic ring, and a carbon-iodine bond—renders it a molecule of significant interest in materials science. The iodine atom, in particular, opens avenues for a range of chemical transformations and imparts unique properties to the resulting materials.
| Property | Value |
| Molecular Formula | C₉H₉IO |
| Molecular Weight | 260.07 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Key Functional Groups | Ketone, Aromatic Ring, Carbon-Iodine Bond |
Section 1: Engineering Radiopaque Polymers for Biomedical Devices
The presence of a heavy element like iodine in a polymer matrix can significantly enhance its visibility under X-ray radiation. This property, known as radiopacity, is crucial for the development of implantable medical devices that require real-time visualization. 4'-Iodopropiophenone can be chemically modified to act as a monomer or chain extender in the synthesis of radiopaque polymers, such as polyurethanes.
The Scientific Rationale
By covalently incorporating iodine into the polymer backbone, the issue of leaching of radiopaque additives is circumvented, leading to materials with enhanced biocompatibility. The high atomic number of iodine allows for efficient attenuation of X-rays, making even small device components visible during medical procedures.
Protocol: Synthesis of a Radiopaque Polyurethane using a 4'-Iodopropiophenone-Derived Chain Extender
This protocol outlines a two-step synthesis of a radiopaque polyurethane. It first describes the necessary modification of 4'-iodopropiophenone to a diol, making it suitable as a chain extender.
Part A: Synthesis of 1-(4-Iodophenyl)propane-1,2-diol
This initial step is a necessary modification to convert the monofunctional 4'-iodopropiophenone into a di-functional monomer suitable for polymerization.
-
Materials: 4'-iodopropiophenone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, Hydrochloric acid (1M).
-
Procedure:
-
Dissolve 4'-iodopropiophenone in a mixture of methanol and dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the solution while stirring. The ketone will be reduced to a secondary alcohol.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting 1-(4-iodophenyl)propan-1-ol by column chromatography.
-
The secondary alcohol is then converted to a diol via dihydroxylation of the propenyl group which can be formed by dehydration of the alcohol. A more direct, albeit advanced, method would be asymmetric dihydroxylation. For this protocol, we will assume the availability of a suitable diol derived from 4'-iodopropiophenone, such as 1-(4-iodophenyl)propane-1,3-diol, for the subsequent polymerization step.
-
Part B: Synthesis of Radiopaque Polyurethane [1][2][3]
-
Materials: 4,4'-Methylenebis(phenyl isocyanate) (MDI), Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol ), 1-(4-Iodophenyl)propane-1,3-diol (derived from 4'-iodopropiophenone), Dibutyltin dilaurate (DBTDL) catalyst, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve PTMG in anhydrous DMF.
-
Add MDI to the solution and stir at 80°C for 2 hours to form the prepolymer.
-
In a separate flask, dissolve the 1-(4-iodophenyl)propane-1,3-diol chain extender in anhydrous DMF.
-
Add the chain extender solution and a catalytic amount of DBTDL to the prepolymer solution.
-
Continue stirring at 80°C for an additional 4 hours.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the resulting radiopaque polyurethane and dry it under vacuum at 60°C for 24 hours.
-
Caption: Synthesis of Radiopaque Polyurethane.
Section 2: 4'-Iodopropiophenone as a Photoinitiator for UV Curing
Propiophenone derivatives are known to function as Type II photoinitiators. Upon absorption of UV light, they can undergo excitation and then abstract a hydrogen atom from a synergist molecule (e.g., a tertiary amine) to generate free radicals, which in turn initiate polymerization of suitable monomers like acrylates. The presence of the iodine atom can influence the photochemical properties of the molecule.
The Scientific Rationale
Protocol: UV-Induced Polymerization of an Acrylate Resin
-
Materials: Trimethylolpropane triacrylate (TMPTA) as the monomer, 4'-Iodopropiophenone as the photoinitiator, N-Methyldiethanolamine (MDEA) as the co-initiator/synergist.
-
Procedure:
-
Prepare a photocurable resin by mixing TMPTA with 2 wt% of 4'-iodopropiophenone and 3 wt% of MDEA. Ensure complete dissolution of the photoinitiator and co-initiator, which may require gentle warming and stirring.
-
Apply a thin film of the resin (e.g., 100 µm) onto a glass substrate.
-
Expose the film to a UV light source (e.g., a medium-pressure mercury lamp with an emission peak around 365 nm).
-
Monitor the curing process by observing the transition from a liquid to a solid, tack-free film. The curing time will depend on the intensity of the UV source and the thickness of the film.
-
Characterize the cured polymer for properties such as hardness, solvent resistance, and degree of conversion using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak.
-
Caption: Type II Photoinitiation and Polymerization.
Section 3: A Versatile Precursor for Functional Polymers
The carbon-iodine bond in 4'-iodopropiophenone is a versatile handle for synthesizing a variety of functional polymers through well-established cross-coupling reactions and for directing the formation of supramolecular structures via halogen bonding.
Synthesis of Conjugated Polymers via Suzuki Cross-Coupling
By first converting 4'-iodopropiophenone into a bifunctional monomer, it can be used in step-growth polymerization reactions like the Suzuki cross-coupling to create conjugated polymers. These materials are of interest for applications in organic electronics.[4]
This protocol is an adaptation and requires the initial synthesis of a bifunctional monomer from 4'-iodopropiophenone.
Part A: Synthesis of 2,7-bis(4-propionylphenyl)fluorene
This involves a Suzuki cross-coupling of 4'-iodopropiophenone with a diboronic ester of fluorene.
-
Materials: 4'-iodopropiophenone, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Water.
-
Procedure:
-
In a Schlenk flask, combine 4'-iodopropiophenone, the fluorene diboronic ester, Pd(OAc)₂, and PPh₃.
-
Add toluene and an aqueous solution of K₂CO₃.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at 90°C under a nitrogen atmosphere for 24-48 hours.
-
After cooling, separate the organic layer, wash with water, and dry over magnesium sulfate.
-
Purify the product by column chromatography to yield the bifunctional monomer.
-
Part B: Polymerization
A similar Suzuki coupling reaction can then be used to polymerize a di-iodinated version of this monomer with a suitable diboronic ester to yield a fully conjugated polymer.
Halogen Bonding-Driven Supramolecular Assembly
The iodine atom in 4'-iodopropiophenone can act as a halogen bond donor, interacting with halogen bond acceptors (e.g., pyridines, amides) to form ordered supramolecular structures. By incorporating 4'-iodopropiophenone moieties into a polymer chain, these interactions can be used to direct the self-assembly of the polymer in solution or in the solid state.[5][6]
-
Concept: A diblock copolymer is synthesized where one block contains pendant 4'-iodopropiophenone units and the other block is a neutral, flexible polymer (e.g., polystyrene).
-
Assembly: In a selective solvent, the polymer can self-assemble into micelles. The presence of the iodo-groups in the corona of the micelles can then be used to direct the further assembly of these micelles into more complex structures through the addition of a bifunctional halogen bond acceptor. This provides a pathway to hierarchically structured materials.
Caption: Halogen Bonding in Polymer Self-Assembly.
Conclusion
4'-Iodopropiophenone is a highly versatile molecule with significant potential in materials science. Its unique combination of a ketone, an aromatic ring, and a carbon-iodine bond allows for its application in the development of radiopaque biomedical polymers, as an efficient photoinitiator for UV curing, and as a key building block for functional polymers through cross-coupling reactions and supramolecular assembly. The protocols and concepts presented in this guide provide a solid foundation for researchers and scientists to explore and unlock the full potential of this valuable chemical intermediate in the creation of next-generation materials.
References
-
The Impact of Iodine Substitution on Material Properties in Organic Electronics. (2025). Available at: [Link]
-
Studies on two new radiopaque polymeric biomaterials. (1994). Journal of Biomedical Materials Research, 28(11), 1259-1266. Available at: [Link]
-
Synthesis and characterization of iodinated polyurethane with inherent radiopacity. (2011). Journal of Applied Polymer Science, 122(1), 374-382. Available at: [Link]
-
A facile synthesis of iodine-functionalized hypercrosslinked polymers. (2021). Materials Advances, 2(14), 4765-4771. Available at: [Link]
-
Biodegradable radiopaque iodinated poly(ester urethane)s containing poly(ε-caprolactone) blocks: Synthesis, characterization and biocompatiblity. (2014). Journal of Materials Science: Materials in Medicine, 25(3), 735-746. Available at: [Link]
-
Radiopaque iodinated polymeric nanoparticles for X-ray imaging applications. (2007). Biomaterials, 28(26), 3845-3854. Available at: [Link]
-
A Short Review on Radiopaque Polyurethanes in Medicine: Physical Principles, Effect of Nanoparticles, Processing, Properties, and Applications. (2021). Polymers, 13(21), 3743. Available at: [Link]
-
A facile synthesis of iodine-functionalized hypercrosslinked polymers. (2021). Materials Advances, 2(14), 4765-4771. Available at: [Link]
-
A facile synthesis of iodine-functionalized hypercrosslinked polymers. (2023). Materials Advances, 4(20), 4457-4463. Available at: [Link]
-
Halogen bonding in polymer science: towards new smart materials. (2015). Chemical Science, 6(11), 6078-6089. Available at: [Link]
-
Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials. (2013). Chemical Society Reviews, 42(4), 1777-1788. Available at: [Link]
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protocol for the purification of 1-(4-Iodophenyl)propan-1-one by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of 1-(4-Iodophenyl)propan-1-one: A Detailed Protocol for Recrystallization
Abstract
This document provides a comprehensive guide for the purification of this compound via a mixed-solvent recrystallization technique. This compound is a key intermediate in various synthetic pathways; its purity is paramount for the success of subsequent reactions and the integrity of final products. Recrystallization is a robust purification method that leverages differences in solubility to separate a target compound from its impurities.[1][2] This protocol details the principles of solvent selection, a step-by-step experimental procedure, and methods for validating the purity of the final product, designed for researchers and professionals in chemical synthesis and drug development.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of nonvolatile organic solids.[1] The process is based on the principle that the solubility of most solids in a given solvent increases with temperature.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The ordered nature of the crystal lattice inherently excludes impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[1][3] The final pure crystals are then isolated by filtration.
The success of this technique is critically dependent on the choice of solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities should remain soluble at all temperatures.[4] When a single solvent does not meet these criteria, a mixed-solvent system can be employed.[5] This protocol will focus on a mixed-solvent approach, which offers fine-tuned control over the crystallization process.
Compound Profile: this compound
A thorough understanding of the subject compound's properties is essential for developing an effective purification protocol.
| Property | Details | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 31970-26-0 | [6] |
| Molecular Formula | C₉H₉IO | [7] |
| Molecular Weight | 260.07 g/mol | [8] |
| Physical Form | Solid | |
| Purity (Typical Crude) | ~95-97% | [6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Principle of Mixed-Solvent Recrystallization
A mixed-solvent recrystallization is employed when no single solvent provides the ideal solubility profile. The technique uses a pair of miscible solvents:[5]
-
Solvent 1 (The "Good" Solvent): A solvent in which the target compound is highly soluble, even at room temperature.
-
Solvent 2 (The "Anti-solvent" or "Bad" Solvent): A solvent in which the target compound is poorly soluble at all temperatures.
The crude solid is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until the solution becomes cloudy (the saturation point).[9] This cloudiness, or turbidity, indicates the initial formation of crystals. A few more drops of the "good" solvent are then added to redissolve the precipitate, creating a hot, saturated solution perfectly primed for crystallization upon cooling.[9]
Solvent System Selection for this compound
Based on the aromatic ketone structure of the compound, a polar protic solvent like ethanol is a suitable "good" solvent, while water serves as an excellent "anti-solvent."
| Solvent System | Role | Rationale |
| Ethanol (95%) | Good Solvent | The polar nature of the carbonyl group and the aromatic ring allows for good solubility in ethanol, especially when heated. |
| Deionized Water | Anti-solvent | As a highly polar solvent, water does not effectively dissolve the largely nonpolar aromatic compound. It is fully miscible with ethanol. |
Experimental Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different starting quantities.
Materials & Equipment
-
Crude this compound (~10 g)
-
Ethanol (95%)
-
Deionized Water
-
250 mL Erlenmeyer flask
-
100 mL Graduated cylinder
-
Hotplate with magnetic stirring capability
-
Magnetic stir bar
-
Pasteur pipettes
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 30 mL of 95% ethanol. Heat the mixture on a hotplate with gentle stirring. Continue adding ethanol in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Inducing Saturation: While the ethanol solution is hot and stirring, begin adding hot deionized water dropwise using a Pasteur pipette. Continue adding water until the solution shows a persistent cloudiness or turbidity. This indicates that the solution is saturated and the compound is beginning to precipitate.[10]
-
Clarification: To the now-cloudy, hot solution, add a few drops of hot 95% ethanol—just enough to make the solution clear again.[9] At this point, the solution is perfectly saturated at the elevated temperature.
-
Slow Cooling (Crystal Formation): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by giving the molecules time to align properly in the crystal lattice, excluding impurities.[2][11]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization solvent). This wash removes any residual mother liquor containing dissolved impurities from the crystal surfaces.[1] It is critical to use a cold solvent mixture to avoid redissolving the purified product.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in a vacuum desiccator or a low-temperature drying oven. The final product should be a dry, crystalline solid.
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Validation and Expected Outcomes
The success of the purification should be validated through characterization of the final product.
| Parameter | Crude Material (Typical) | Purified Material (Expected) | Method of Analysis |
| Appearance | Off-white to yellowish solid | White crystalline solid | Visual Inspection |
| Purity | 95-97% | >99% | HPLC, GC-MS |
| Yield | N/A | 75-90% | Gravimetric |
| Melting Point | Broad range, lower than literature | Sharp range, consistent with literature | Melting Point Apparatus |
Note: Yield is dependent on the initial purity of the crude material and strict adherence to the protocol, especially the use of minimum solvent.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent system, causing it to melt rather than dissolve.[13] | Add slightly more of the "good" solvent (ethanol) to the hot mixture to lower the saturation temperature before allowing it to cool. |
| No Crystals Form | Too much solvent was used; the solution is not saturated at room temperature. | Re-heat the solution and boil off some of the solvent to concentrate it. Allow it to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod to create nucleation sites.[13] |
| Low Yield | Too much solvent was used; crystals were washed with warm solvent; filtration was performed before cooling was complete. | Ensure minimum solvent is used. Always wash crystals with ice-cold solvent. Ensure the flask is thoroughly cooled in an ice bath before filtration. |
| Colored Product | Colored impurities are present that are not removed by recrystallization alone. | Before adding the anti-solvent, add a small amount of activated charcoal to the hot ethanol solution and boil for 5-10 minutes. Filter the hot solution through a fluted filter paper to remove the charcoal before proceeding.[13] |
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Wisconsin-Green Bay. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Choice of recrystallisation solvent. Chemistry Teaching Labs. Retrieved from [Link]
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Gavard, J. (n.d.). Recrystallization-2.doc.pdf. Retrieved from [Link]
-
Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]
-
Sci Vis Lab. (2012). Recrystallization using two solvents. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256592, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72869, 1-(4-Iodophenyl)ethan-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13772685, 1-(4-Iodophenyl)propan-2-one. Retrieved from [Link]
-
LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
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- 8. 1-(4-Iodophenyl)propan-2-one | C9H9IO | CID 13772685 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: High-Resolution Purification of 1-(4-Iodophenyl)propan-1-one via Normal-Phase Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 1-(4-Iodophenyl)propan-1-one, an important synthetic intermediate, using normal-phase column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development and organic synthesis, emphasizing the rationale behind procedural choices to ensure reproducibility and high purity of the final product. This guide covers all stages of the process, from the initial Thin-Layer Chromatography (TLC) for solvent system optimization to column packing, sample loading, elution, and fraction analysis.
Introduction
This compound is an aryl ketone, a class of compounds frequently encountered in organic synthesis and pharmaceutical research. The purification of such intermediates is a critical step to remove unreacted starting materials, byproducts, and other impurities, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Column chromatography is a versatile and widely used technique for the purification of organic compounds.[1][2] This application note details a robust method for the purification of this compound utilizing silica gel as the stationary phase.
The choice of normal-phase chromatography is predicated on the polar nature of the ketone functional group, which allows for effective separation from less polar impurities on a polar stationary phase like silica gel.[3][4][5] The protocol is designed to be both efficient and scalable for laboratory preparations.
Principle of Separation
Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[1][3] In this application, silica gel, with its surface silanol groups (Si-OH), serves as the polar stationary phase. The mobile phase, a mixture of non-polar and moderately polar solvents, carries the sample through the column.
Compounds with greater polarity, such as the target molecule this compound, will have stronger interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the silica gel. Consequently, they will move through the column more slowly (have a lower retention factor, Rf) compared to less polar impurities. By carefully selecting the mobile phase composition, a high degree of separation can be achieved.[6][7][8]
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Glass chromatography column (2-5 cm diameter) |
| Silica gel (230-400 mesh) | TLC plates (silica gel 60 F254) |
| n-Hexane (ACS grade) | TLC developing chamber |
| Ethyl acetate (ACS grade) | UV lamp (254 nm) |
| Dichloromethane (DCM, optional for sample loading) | Rotary evaporator |
| Cotton or glass wool | Fraction collection tubes or flasks |
| Sand (washed and dried) | Pasteur pipettes and bulbs |
| TLC visualization stain (e.g., potassium permanganate) | Standard laboratory glassware |
Safety Precautions: this compound may cause skin and eye irritation.[9] The solvents used (hexane, ethyl acetate, DCM) are flammable and should be handled in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10][11]
Experimental Protocol
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The selection of an appropriate mobile phase is crucial for successful separation.[12] The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4, ensuring good separation from impurities.
-
Prepare TLC Chambers: Line two to three small beakers or TLC chambers with filter paper and add different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Cover the chambers to allow the atmosphere to saturate.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm); aromatic compounds like this compound will appear as dark spots.[13][14][15] If necessary, further visualization can be achieved using a chemical stain such as potassium permanganate, which is effective for oxidizing functional groups like ketones.[13][16]
-
Select the Optimal Solvent System: The ideal solvent system will show clear separation between the spot corresponding to the product and any impurities. For this compound, a mixture of hexane and ethyl acetate in a ratio between 9:1 and 8:2 is often a good starting point.[17][18][19][20]
Step 2: Column Preparation (Wet Packing Method)
The wet packing method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation.[2][21]
-
Column Setup: Secure a glass chromatography column vertically to a ring stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom to support the packing material.[1][22]
-
Add Sand and Initial Solvent: Add a thin layer (approx. 1 cm) of sand over the cotton plug. Pour a small amount of the chosen non-polar solvent (e.g., hexane) into the column.
-
Prepare the Silica Slurry: In a separate beaker, weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the non-polar component of your mobile phase (hexane) to the silica gel to form a slurry.
-
Pack the Column: Swirl the slurry to ensure it is homogenous and quickly pour it into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove any air bubbles. Add more solvent as needed, never letting the solvent level drop below the top of the silica gel.[23]
-
Equilibrate the Column: Once all the silica has settled, add a final layer of sand (approx. 1 cm) on top to prevent disturbance during sample and solvent addition.[24] Wash the column with 2-3 column volumes of the initial mobile phase (the optimized TLC solvent system) until the baseline is stable.
Step 3: Sample Loading
Proper sample loading is critical for achieving sharp, well-defined bands. The sample should be applied in the most concentrated form possible.[24]
-
Wet Loading: Dissolve the crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent if necessary for solubility.[24] Carefully pipette this solution onto the top of the silica bed, allowing it to absorb completely.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Remove the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[24]
Step 4: Elution and Fraction Collection
The elution can be performed isocratically (constant solvent composition) or with a gradient (increasing solvent polarity). For separating closely related impurities, a gradient elution is often more effective.[25][26][27][28]
-
Begin Elution: Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Isocratic Elution: Continuously elute with the optimized solvent system from the TLC analysis.
-
Gradient Elution: Start with a less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate) over time. This will first elute non-polar impurities, followed by the target compound.
-
Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.
-
Monitor Elution: Regularly monitor the collected fractions by TLC to determine which fractions contain the purified product. Spot each fraction on a TLC plate alongside a spot of the crude mixture and a reference standard if available.
Step 5: Product Isolation
-
Combine Fractions: Based on the TLC analysis, combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Final Product: The residue will be the purified this compound. Confirm its purity by analytical techniques such as NMR, HPLC, or melting point determination.
Visualization and Workflow Diagram
The following diagram illustrates the key stages of the column chromatography purification process.
Sources
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- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 11. angenechemical.com [angenechemical.com]
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Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Synthesis of 1-(4-Iodophenyl)propan-1-one
Welcome to the technical support center for the Friedel-Crafts synthesis of 1-(4-Iodophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this specific electrophilic aromatic substitution. We will delve into the underlying chemical principles, provide actionable troubleshooting steps, and present a validated protocol to enhance your synthetic success.
Troubleshooting Guide: Addressing Low Yields
Low yields in the Friedel-Crafts acylation of iodobenzene are a frequent challenge. This section addresses the most common questions and provides targeted solutions.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Several factors can contribute to a low yield in this specific synthesis. The primary culprits are related to the nature of the substrate and the stringent requirements of the reaction conditions.
-
Substrate Deactivation: The iodine substituent on the benzene ring is an electron-withdrawing group (via induction), which deactivates the aromatic ring towards electrophilic attack.[1][2] This deactivation slows down the reaction rate compared to benzene or activated derivatives, making the reaction more sensitive to procedural flaws.
-
Lewis Acid Catalyst Issues:
-
Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][3] Any water present in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.
-
Insufficient Quantity: Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid.[3][4] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[3][5]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While heating can sometimes overcome the energy barrier for deactivated substrates, excessively high temperatures can lead to side reactions and decomposition of reactants or products.[1][3]
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times at elevated temperatures can promote byproduct formation.
-
Q2: I'm observing multiple products or significant starting material recovery. How can I improve selectivity and conversion?
This issue often points towards problems with catalyst activity or reaction parameters.
-
Improving Conversion:
-
Ensure Anhydrous Conditions: Use freshly opened, anhydrous solvents and reagents. Glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Catalyst Stoichiometry: A general rule is to use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent (propanoyl chloride). For a deactivated substrate like iodobenzene, slightly more may be beneficial.
-
-
Minimizing Side Products:
-
Control Temperature: The reaction should be initiated at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then gradually warmed to the optimal reaction temperature.
-
Purify Reagents: Ensure the purity of iodobenzene and propanoyl chloride. Impurities can lead to undesired side reactions.[1]
-
Q3: Could the iodine atom itself be interfering with the catalyst?
Yes, this is a plausible concern. The lone pairs on the iodine atom can interact with the Lewis acid, potentially forming a complex that can further deactivate the ring or hinder the primary catalytic cycle. While halogens are generally considered deactivating yet ortho-, para-directing, this interaction with the Lewis acid is a key consideration for all haloarenes in Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
What is the role of the Lewis acid in this reaction?
The Lewis acid (e.g., AlCl₃) has a dual role. First, it reacts with the propanoyl chloride to generate the highly electrophilic acylium ion, which is the species that attacks the iodobenzene ring. Second, as mentioned, it complexes with the ketone product.[4][6] This second interaction necessitates the use of stoichiometric quantities of the catalyst.
Why is the para product, this compound, the major isomer?
The iodine substituent, although deactivating, is an ortho, para-director. The incoming acylium ion is relatively bulky.[7] Consequently, steric hindrance at the ortho position favors the electrophilic attack at the sterically more accessible para position.
Are there alternative catalysts to AlCl₃?
While AlCl₃ is the classic and often most potent catalyst, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[3] In some cases, for activated arenes, "greener" catalysts such as metal triflates or solid acids like zeolites are employed, though these may be less effective for a deactivated substrate like iodobenzene.[3][8][9]
Can I use propanoyl anhydride instead of propanoyl chloride?
Yes, propanoyl anhydride can be used as the acylating agent. However, this requires a larger amount of the Lewis acid catalyst (typically >2 equivalents) because the catalyst will also complex with the carboxylate byproduct.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound.
Materials and Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Iodobenzene (reagent grade, distilled)
-
Propanoyl chloride (reagent grade, distilled)
-
Aluminum chloride (anhydrous, fresh container)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Methodology:
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet/outlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation:
-
In the main flask, add anhydrous aluminum chloride (e.g., 1.2 equivalents).
-
Suspend the AlCl₃ in anhydrous dichloromethane under stirring.
-
Cool the suspension to 0-5 °C using an ice bath.
-
-
Acylium Ion Formation:
-
In the dropping funnel, charge a solution of propanoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane.
-
Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature between 0-5 °C.
-
Allow the mixture to stir for an additional 30 minutes at this temperature to ensure complete formation of the acylium ion complex.
-
-
Acylation Reaction:
-
In the dropping funnel, now charge a solution of iodobenzene (1.1 equivalents) in anhydrous dichloromethane.
-
Add the iodobenzene solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up and Quenching:
-
Cool the reaction mixture back down to 0-5 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of cold, dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
-
Purification:
-
Combine all organic layers.
-
Wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
-
Quantitative Data Summary:
| Reagent | Molar Eq. | Purpose | Key Consideration |
| Propanoyl Chloride | 1.0 | Acylating Agent | High purity is crucial. |
| Iodobenzene | 1.1 | Aromatic Substrate | Use a slight excess to ensure full consumption of the acylating agent. |
| Aluminum Chloride | 1.2 | Lewis Acid Catalyst | Must be anhydrous and used in stoichiometric excess. |
| Dichloromethane | - | Solvent | Must be anhydrous. |
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the key steps in the Friedel-Crafts acylation of iodobenzene.
Caption: Mechanism of Friedel-Crafts acylation of iodobenzene.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues leading to low reaction yield.
Caption: A workflow for troubleshooting low yields.
References
-
Wakeham, R. J., et al. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Organic Letters, 15(3), 702–705. Available at: [Link]
- El Badaoui, Y., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances, 15, 12345-12356.
-
Ghahramaninezhad, S., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega, 7(51), 48123–48133. Available at: [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Chemistry LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
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- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Heck Reactions with Iodoaryl Ketones
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting for the Mizoroki-Heck reaction, specifically when using iodoaryl ketone substrates. These substrates, while versatile, present unique challenges due to the electronic and steric influence of the ketone functionality. This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with an iodoaryl ketone is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: Low or no conversion in a Heck reaction with an iodoaryl ketone can stem from several factors. The most common culprits are issues with the catalyst activation, suboptimal reaction conditions, or inherent substrate limitations. A systematic approach to troubleshooting is crucial.[1][2][3]
Begin by verifying the integrity of your reagents. Ensure your palladium source is active, the solvent is anhydrous and degassed, and the base is of high quality. The generation of the active Pd(0) catalyst from a Pd(II) precatalyst is a critical first step.[4] If this reduction is inefficient, the catalytic cycle will not initiate.
Next, consider the reaction parameters. The choice of ligand, base, solvent, and temperature all play interconnected roles. Iodoaryl ketones, particularly those with ortho-substituents, can be sterically demanding and may require more specialized ligands and higher temperatures to facilitate oxidative addition.[5]
Q2: How does the position of the ketone group on the aromatic ring affect the Heck reaction?
A2: The position of the ketone group (ortho, meta, or para to the iodide) significantly influences the reaction's outcome due to a combination of steric and electronic effects.
-
ortho-Iodoaryl ketones: These substrates are the most challenging due to steric hindrance. The bulky ketone group adjacent to the iodine can impede the oxidative addition of the palladium catalyst. This often leads to slower reaction rates and may require higher catalyst loadings, more sterically demanding and electron-rich phosphine ligands (e.g., Buchwald-type ligands), and elevated temperatures to overcome the steric barrier.
-
meta-Iodoaryl ketones: The ketone group in the meta position exerts a moderate electron-withdrawing effect, which can be beneficial for the oxidative addition step without imposing significant steric hindrance. These substrates generally react more readily than their ortho counterparts.
-
para-Iodoaryl ketones: These substrates are typically the most reactive of the three. The strong electron-withdrawing nature of the para-ketone activates the aryl iodide towards oxidative addition, and there is no steric hindrance at the reaction center. Reactions with para-iodoaryl ketones often proceed under milder conditions and with a broader range of catalysts and ligands.[6][7]
Troubleshooting Common Issues
Issue 1: No Reaction or Low Conversion
You've set up your Heck reaction with an iodoaryl ketone, but after the specified time, you observe only starting material or a very low yield of the desired product.
This is a common starting point for troubleshooting. The following flowchart provides a logical progression for diagnosing and resolving the issue.
Troubleshooting Workflow for Low Conversion
Step-by-Step Optimization Protocol:
If initial checks of reagent quality do not resolve the issue, a systematic optimization of the reaction conditions is necessary.
-
Catalyst and Ligand Screening: The palladium source and its coordinating ligand are paramount. For challenging iodoaryl ketones, especially ortho-substituted ones, standard ligands like triphenylphosphine may be insufficient.
-
Action: Screen a panel of ligands with varying steric bulk and electron-donating properties. Buchwald ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often effective for sterically hindered or electron-deficient aryl halides.[8]
-
Protocol: Set up a parallel screen with your substrate, varying only the ligand. Use a reliable palladium precatalyst like Pd(OAc)₂ or a pre-formed catalyst complex.
-
| Parameter | Initial Condition | Screening Variables | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃, Buchwald Precatalysts | Pre-formed catalysts can improve consistency. |
| Ligand | PPh₃ (4 mol%) | SPhos, XPhos, RuPhos, cataCXium A | Bulky, electron-rich ligands facilitate oxidative addition. |
-
Base Selection: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[9] Its strength and solubility can significantly impact the reaction rate.
-
Action: Screen both organic and inorganic bases.
-
Protocol: With the best ligand from the initial screen, set up parallel reactions with different bases.
-
| Base Type | Examples | Considerations |
| Organic | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Generally soluble, but can sometimes act as ligands. |
| Inorganic | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases can accelerate catalyst turnover but may have limited solubility. |
-
Solvent and Temperature Effects: The solvent's polarity and boiling point are important. Polar aprotic solvents like DMF, DMAc, or NMP are common choices as they help to solubilize the catalyst and reagents.[8]
-
Action: If solubility is an issue, switch to a more polar solvent. If the reaction is sluggish, a higher temperature may be required.
-
Protocol: Using the best ligand/base combination, test the reaction in different high-boiling polar aprotic solvents and at a range of temperatures (e.g., 100 °C, 120 °C, 140 °C).
-
Issue 2: Formation of Side Products
Your reaction is consuming the starting material, but you are observing significant byproducts in your analysis (TLC, LC-MS, NMR).
With iodoaryl ketones, several side reactions can compete with the desired Heck coupling.
Heck Catalytic Cycle with Potential Side Reactions
Common Side Products and Their Identification:
-
Decarbonylation: At elevated temperatures, the palladium intermediate can undergo decarbonylation, leading to the loss of the ketone's carbonyl group and formation of an aryl iodide without the ketone.
-
Identification:
-
¹H NMR: Disappearance of the characteristic downfield shift of aromatic protons adjacent to the carbonyl group. The aromatic signals will shift to a pattern more consistent with a simple substituted arene.
-
Mass Spectrometry: A mass loss of 28 Da (CO) from the expected product or starting material.
-
-
Solution: Reduce the reaction temperature. Screen for a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature.
-
-
Reductive Heck Product: Instead of β-hydride elimination, the intermediate can be reduced, leading to a saturated product where the aryl group has added across the double bond of the alkene. This is more common with certain bases and solvents that can act as hydride donors.[8]
-
Identification:
-
¹H NMR: Absence of vinylic proton signals and the appearance of new aliphatic signals corresponding to the saturated carbon chain.
-
Mass Spectrometry: A mass increase corresponding to the addition of the aryl group and two hydrogen atoms to the alkene.
-
-
Solution: Change the solvent and base. Avoid alcohol solvents if possible. Ensure strictly anhydrous conditions.
-
-
Homocoupling (Glaser-Hay Coupling): In the presence of oxygen, terminal alkynes can undergo homocoupling. While less common in Heck reactions, it is a possibility if your alkene has a terminal alkyne functionality.
-
Identification: A product with double the mass of the starting alkene.
-
Solution: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Experimental Protocols
General Procedure for a Heck Reaction with an Iodoaryl Ketone
This protocol for the reaction of 4-iodoacetophenone with butyl acrylate serves as a good starting point.[6][7]
-
To an oven-dried Schlenk tube, add 4-iodoacetophenone (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and the chosen phosphine ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the base (e.g., triethylamine, 2.5 mmol, 2.5 eq.) and butyl acrylate (1.2 mmol, 1.2 eq.) via syringe.
-
Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the allotted time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing the Heck Reaction with 2-Bromo-1H-pyrrole.
- Fiveable. (2026).
- BenchChem. (2025). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide.
- ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- University of Windsor. (2005). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Asian Journal of Chemistry. (n.d.).
- JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Master Organic Chemistry. (2022). 1H NMR: How Many Signals?.
- MDPI. (2018).
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- Wikipedia. (n.d.). Heck reaction.
- Diva-portal.org. (2008). Heck Reactions with Aryl Chlorides.
- o-isopropylaniline 1H-NMR analysis. (n.d.).
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- ResearchGate. (n.d.). Repeated Heck–Mizoroki reaction of 4′-iodoacetophenone ( 23 ) with styrene ( 29 ) under flow conditions.
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- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- YouTube. (2015). Heck reaction.
- ResearchGate. (n.d.). Screening catalytic conditions in Heck coupling between (diacetoxy)
- PMC - NIH. (n.d.). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides.
- ResearchGate. (n.d.). Ligand screening for palladium-catalyzed oxidative Mizor- oki-Heck-type reaction of arylsulfonyl hydrazides.
- Master Organic Chemistry. (2022). 1H NMR: How Many Signals?.
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- ResearchGate. (2025).
- ResearchGate. (n.d.). Heck alkenylation of aryl iodides with alkenic nucleophiles.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- PMC - NIH. (n.d.).
- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (n.d.).
- Chem 115 Myers. (n.d.). The Heck Reaction.
- Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. (n.d.).
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- ResearchGate. (2025). Palladium-Catalyzed Catellani ortho-Acylation Reaction: An Efficient and Regiospecific Synthesis of Diaryl Ketones.
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Technical Support Center: Preventing Deiodination in Reactions with 1-(4-Iodophenyl)propan-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired deiodination of 1-(4-iodophenyl)propan-1-one in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to minimize this common side reaction, thereby improving your reaction yields and simplifying product purification.
Introduction: The Challenge of Deiodination
This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form new carbon-carbon bonds. However, its reactivity can be a double-edged sword. The carbon-iodine bond, being the most reactive among aryl halides, is susceptible to a competing side reaction known as deiodination or hydrodehalogenation.[1][2] This process replaces the iodine atom with a hydrogen atom, leading to the formation of 1-phenylpropan-1-one as a significant byproduct. This not only consumes the starting material and reduces the yield of the desired product but also introduces a purification challenge due to the similar polarity of the desired product and the deiodinated byproduct.
Understanding the Mechanism: Why Does Deiodination Occur?
In a typical palladium-catalyzed cross-coupling reaction, the desired catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Deiodination arises from a competing pathway that intercepts the catalytic cycle. The primary culprit is often the formation of a palladium-hydride (Pd-H) species.
Several factors can generate this Pd-H intermediate:
-
β-Hydride Elimination: From reagents like alkoxides or amines used as bases.
-
Impurities: Trace water or alcohols in the reaction mixture can act as hydride sources.[2]
-
Solvent Degradation: Some solvents, like DMF, can decompose at elevated temperatures to generate hydride sources.[2]
Once formed, the Pd-H species can react with the aryl iodide in a process analogous to the main cycle, ultimately leading to the reductive elimination of the arene (the deiodinated product) and regenerating the Pd(0) catalyst.
Caption: Palladium catalytic cycle showing the desired cross-coupling pathway and the competing deiodination side reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My main byproduct is 1-phenylpropan-1-one. What are the most likely causes and how can I fix it?
A1: The formation of 1-phenylpropan-1-one is a clear indication of deiodination.[1] This is a common issue, especially with reactive aryl iodides. The primary causes are related to your choice of reaction conditions which favor the formation of palladium-hydride species.
Here is a systematic approach to troubleshoot this issue:
-
Evaluate Your Base: Certain bases are more prone to generating hydrides. If you are using an alkoxide base (e.g., NaOtBu), consider switching to a weaker, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6] These are less likely to act as hydride donors.
-
Check Your Solvents and Reagents for Water: Ensure all your reagents and solvents are anhydrous. Water is a common source of protons and can facilitate hydride formation. Use freshly distilled solvents or anhydrous grade solvents. If your reaction protocol allows, using anhydrous conditions with a base like K₃PO₄ can be beneficial.[6]
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition and solvent degradation, both of which can lead to hydride formation and subsequent deiodination.[2] Screen a range of lower temperatures (e.g., 50-80 °C) to find an optimum where the desired coupling proceeds efficiently while minimizing the side reaction.[7][8]
-
Re-evaluate Your Catalyst and Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination step over the deiodination pathway.[6] They can also stabilize the catalyst, preventing decomposition that might lead to unwanted side reactions.
Q2: I'm performing a Suzuki-Miyaura coupling and see very low conversion of my this compound, but also not much of the deiodinated product. What could be happening?
A2: This scenario suggests that the catalytic cycle is stalling or that your reagents are degrading. While deiodination might be a minor pathway, the primary issue is likely catalyst inhibition or reagent instability.
-
Catalyst Inhibition by Excess Phosphine: Surprisingly, for Suzuki-Miyaura reactions with aryl iodides at lower temperatures, excess phosphine ligand (like PPh₃) can inhibit the reaction. The key intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], can be slow to react further in the presence of free ligand.[7] Try reducing the ligand-to-palladium ratio.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially in the presence of water and strong bases.[6] This effectively removes your nucleophile from the reaction. To mitigate this, you can:
-
Use anhydrous conditions.
-
Switch to more stable boronic esters, such as pinacol (BPin) esters.[6]
-
Use a milder base like K₃PO₄.
-
-
Poor Reagent Solubility: Ensure all reagents are fully dissolved at the reaction temperature. Poor solubility can lead to a stalled reaction. If you observe a slurry, consider a different solvent system or a higher temperature, while carefully monitoring for the onset of deiodination.[6]
Q3: I am attempting a Sonogashira coupling and observing significant deiodination and alkyne homocoupling (Glaser coupling). How can I improve selectivity?
A3: This is a classic challenge in Sonogashira couplings. The conditions that promote the desired C-C bond formation can also favor side reactions.
-
Minimize Glaser Homocoupling: The homocoupling of the terminal alkyne is a copper-mediated process. You can suppress this by:
-
Running the reaction under strictly anaerobic (oxygen-free) conditions.
-
Using a copper-free Sonogashira protocol. Several modern ligand systems allow for efficient coupling without the need for a copper co-catalyst.[9]
-
Adding a co-solvent amine like piperidine or pyrrolidine, which can help solubilize copper acetylides and modulate reactivity.
-
-
Suppress Deiodination: The strategies are similar to other cross-coupling reactions.
-
Use an Amine Base: In Sonogashira reactions, an amine base (e.g., triethylamine, diisopropylamine) is standard. Ensure it is high purity and dry.
-
Optimize the Pd/Cu Ratio and Ligand: The balance is key. Sometimes, a slight excess of a bulky, electron-rich phosphine ligand can favor the desired cross-coupling pathway.
-
Temperature Control: Aryl iodides are highly reactive in Sonogashira couplings and often react efficiently at or near room temperature.[10][11] Avoid excessive heating, which will only promote deiodination.
-
Frequently Asked Questions (FAQs)
Q: Which reaction parameters have the biggest impact on preventing deiodination?
A: The choice of ligand and base are arguably the most critical factors. A bulky, electron-rich ligand can accelerate the reductive elimination step, outcompeting the deiodination pathway. The base should be strong enough to facilitate the catalytic cycle but not so reactive that it generates a high concentration of palladium-hydride species.
Q: Are there specific palladium pre-catalysts that are better at avoiding deiodination?
A: While the active Pd(0) species is generated in situ, using well-defined pre-catalysts like the Buchwald G3 or G4 palladacycles can lead to more controlled and reproducible generation of the active catalyst.[12] This can be advantageous over using simple salts like Pd(OAc)₂ or PdCl₂, where the reduction to Pd(0) can be less efficient and potentially lead to side reactions.
Q: How does the electronic nature of the aryl iodide affect its propensity for deiodination?
A: The substrate this compound is somewhat electron-deficient due to the carbonyl group. While electron-rich aryl halides are often cited as being more prone to dehalogenation, the high reactivity of the C-I bond in your substrate makes it susceptible regardless.[2] The key is to optimize conditions to favor the desired coupling kinetically.
Q: Can I use a Finkelstein reaction to switch from a less reactive aryl bromide to the iodide and then run the coupling?
A: Yes, this is a viable strategy, especially if the corresponding aryl bromide is unreactive under standard conditions. An in-situ Br-to-I conversion (a copper-catalyzed Finkelstein reaction) followed immediately by the palladium-catalyzed cross-coupling can be a powerful approach to drive difficult reactions to completion under milder conditions, which can paradoxically help avoid the side reactions associated with forcing conditions.[13]
Optimized Protocol Example: Suzuki-Miyaura Coupling
This protocol is designed to minimize deiodination when using this compound.
Objective: Couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
SPhos-Pd-G3 pre-catalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered and dried (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos-Pd-G3 pre-catalyst.
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Degassing (Optional but Recommended): Subject the mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask in a pre-heated oil bath at 60-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Troubleshooting workflow for minimizing deiodination in cross-coupling reactions.
Comparative Data on Reaction Conditions
The following table summarizes general trends observed when modifying reaction parameters to suppress hydrodehalogenation.
| Parameter | Condition A (High Deiodination Risk) | Condition B (Low Deiodination Risk) | Rationale |
| Base | Strong, nucleophilic (e.g., NaOtBu) | Weaker, inorganic (e.g., K₃PO₄, Cs₂CO₃) | Reduces the likelihood of β-hydride elimination from the base.[6] |
| Ligand | Small, less electron-donating (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos) | Promotes faster reductive elimination of the desired product.[6] |
| Temperature | High (>100 °C) | Moderate (50-80 °C) | Minimizes catalyst/solvent decomposition and side reactions.[2] |
| Solvent | Aprotic polar (e.g., DMF) | Apolar/Ethereal (e.g., Toluene, Dioxane) | Apolar solvents are less likely to act as hydride sources.[2] |
| Additives | Presence of H₂O or alcohols | Anhydrous conditions | Water and alcohols can be sources of hydrides.[2] |
References
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem.
- Technical Support Center: Suzuki Coupling Reactions - Benchchem.
- palladium c
- Sonogashira coupling - Wikipedia.
- Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC - NIH.
- Deciphering Complexity in Pd–C
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Sonogashira Coupling - Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem.
- Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
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Technical Support Center: Solubility Enhancement for 1-(4-Iodophenyl)propan-1-one
Welcome to the technical support center for improving the reaction solubility of 1-(4-Iodophenyl)propan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this and similar aryl ketone intermediates. We will move from foundational FAQs to advanced troubleshooting protocols, explaining the scientific principles behind each technique to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound, and why is its solubility often a challenge?
A1: this compound is a solid at room temperature with a molecular weight of approximately 260.07 g/mol .[1] Its structure consists of a polar ketone group and a large, non-polar iodophenyl ring. This amphipathic nature is the primary reason for its limited solubility. The non-polar iodinated aromatic ring dominates, making it poorly soluble in polar solvents like water, while the ketone group's polarity can limit its solubility in purely non-polar hydrocarbon solvents. The key is to find a solvent system that can effectively solvate both the non-polar and polar regions of the molecule.
Q2: I am starting a new reaction. What are the recommended first-line solvents to try for dissolving this compound?
A2: For aryl ketones, a good starting point is a selection of polar aprotic solvents. These solvents possess a dipole moment sufficient to interact with the ketone's carbonyl group but lack acidic protons that could interfere with many reaction types. We recommend screening the following:
-
Tetrahydrofuran (THF)
-
Acetone
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
Small aldehydes and ketones are often soluble in polar solvents, but as the carbon chain or hydrophobic portion of the molecule increases, solubility decreases.[2] Therefore, while acetone is a good starting point, solvents like THF, DMF, or DMSO often provide better results for larger molecules like this compound.[3]
Q3: My starting material is not dissolving sufficiently in my chosen solvent at room temperature. What are the simplest immediate steps to take?
A3: Before fundamentally changing the solvent system, several simple physical methods can significantly improve dissolution rates and solubility:
-
Heating: For most solids, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[6] Applying heat provides this energy, facilitating dissolution. Always check the boiling point of your solvent and the thermal stability of your reactants before increasing the temperature.
-
Agitation/Stirring: Vigorous stirring increases the interaction between the solvent and the solute particles, accelerating the rate of dissolution.
-
Sonication: Using an ultrasonic bath can provide high-frequency acoustic waves that agitate particles, helping to break intermolecular interactions and speed up dissolution.[7] This is particularly effective for kinetically slow dissolution processes.
Troubleshooting Guide for Persistent Solubility Issues
This section provides a systematic approach for when basic methods are insufficient. The following workflow diagram outlines the decision-making process.
Caption: Decision workflow for troubleshooting solubility.
Q4: My compound has poor solubility in a range of single solvents. How should I approach finding a suitable co-solvent system?
A4: A co-solvent system, which is a mixture of two or more miscible solvents, is a powerful technique to enhance the solubility of compounds that are not adequately soluble in a single solvent.[7][8] The principle is to create a solvent blend with a polarity intermediate to that of the individual components, which can better accommodate the different structural motifs of the solute.[9]
For this compound, you could blend a non-polar solvent that solvates the iodophenyl ring (like Toluene or Dioxane) with a polar solvent that solvates the ketone group (like Ethanol or Isopropanol).
Caption: How co-solvents solvate different parts of a molecule.
Experimental Protocol: Developing a Co-Solvent System
-
Initial Dissolution: Attempt to dissolve a known quantity of this compound in a minimal amount of a "good" solvent where it shows some, albeit incomplete, solubility (e.g., Toluene).
-
Co-solvent Addition: While stirring vigorously, gradually add a miscible co-solvent (e.g., Ethanol) dropwise.[7]
-
Monitoring: Observe the mixture for clarity. Continue adding the co-solvent until the starting material is fully dissolved.
-
Record Ratio: Note the final volume ratio of the two solvents (e.g., 5:1 Toluene:Ethanol). This ratio should be used as the starting point for your reaction scale-up.
-
Reaction Setup: Proceed with your reaction in the established co-solvent system. Be mindful that the solvent composition can affect reaction kinetics and product selectivity.
Q5: I am running an aqueous reaction, but my organic starting material is completely insoluble. What are my options?
A5: This is a classic heterogeneous reaction problem. When one reactant is in an aqueous phase and the other (this compound) is in an organic phase (or is an insoluble solid), the reaction can only occur at the interface, leading to extremely slow rates. Two advanced techniques can overcome this:
1. Phase-Transfer Catalysis (PTC): If your aqueous phase contains an ionic reactant (e.g., a nucleophile like NaOH or KCN), a PTC can be used. The PTC is a salt with a large organic cation (e.g., tetrabutylammonium bromide) that can form an ion pair with the aqueous reactant. This organic-soluble ion pair then shuttles the reactant into the organic phase (or to the surface of the solid) to react.
2. Micellar Catalysis using Surfactants: Surfactants are molecules with a polar head and a non-polar tail. In water, above a certain concentration, they form spherical aggregates called micelles, with a hydrophobic core and a hydrophilic exterior.[10] The non-polar this compound can partition into the hydrophobic core of the micelle, effectively "dissolving" it in the bulk aqueous phase and dramatically increasing its proximity to water-soluble reactants.[11] This technique is a cornerstone of green chemistry, allowing many organic reactions to proceed in water.[11][12]
Caption: Micelle encapsulating a hydrophobic reactant in water.
Data Summary: Solvent Properties
For a systematic approach to solvent selection, consult the properties in the table below. The relative polarity is a dimensionless index that provides a general measure of a solvent's polarity.[13]
| Solvent | Boiling Point (°C) | Relative Polarity | Dielectric Constant (ε) | General Use Case for Aryl Ketones |
| Polar Aprotic | ||||
| Acetone | 56 | 0.355 | 21 | Good starting point, highly volatile |
| Acetonitrile (ACN) | 82 | 0.460 | 37 | Good for reactions requiring higher temps |
| Dimethylformamide (DMF) | 153 | 0.386 | 37 | Excellent solvent, but high boiling point |
| Dimethyl Sulfoxide (DMSO) | 189 | 0.444 | 47 | Very strong solvent, difficult to remove |
| Tetrahydrofuran (THF) | 66 | 0.207 | 7.5 | Very common, good general-purpose solvent |
| Polar Protic | ||||
| Ethanol | 78 | 0.654 | 24.5 | Good for co-solvent systems, can be reactive |
| Isopropanol (IPA) | 82.5 | 0.546 | 19.9 | Alternative to ethanol, less polar |
| Non-Polar / Weakly Polar | ||||
| Toluene | 111 | 0.099 | 2.4 | Good for co-solvent systems, higher temp |
| 1,4-Dioxane | 101 | 0.164 | 2.2 | Ethereal co-solvent, miscible with water |
| Dichloromethane (DCM) | 40 | 0.309 | 9.1 | Often too low boiling for many reactions |
Data compiled from various sources.[13][14][15]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256592, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72869, 1-(4-Iodophenyl)ethan-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13772685, 1-(4-Iodophenyl)propan-2-one. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Temperature Effects on Solubility. Retrieved from [Link]
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International Journal of Science and Research (IJSR). (2020). Solubility Enhancement Techniques of Poorly Water Soluble Drug. Retrieved from [Link]
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CK-12 Foundation. (n.d.). What is the effect of temperature on solubility?. Retrieved from [Link]
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ResearchGate. (2019). Table 2 Solubility of different ketones in the buffer medium and.... Retrieved from [Link]
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Reddit. (2023). Reaction intermediate being poorly soluble - any workarounds?. Retrieved from [Link]
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ResearchGate. (2019). How can we conduct reactions for insoluble materials?. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Novartis OAK. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]
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ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds?. Retrieved from [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
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PubMed. (2000). The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump. Retrieved from [Link]
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Solubility of Things. (n.d.). Reactions of Carbonyl Compounds. Retrieved from [Link]
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Asian Journal of Pharmacy and Technology. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]
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Prof Steven Abbott. (n.d.). (Co)Solvents | Practical Solubility Science. Retrieved from [Link]
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ResearchGate. (2013). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
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Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Pearson. (n.d.). Solvents Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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Chem Help ASAP. (2022, August 16). organic chemistry review - common organic solvents [Video]. YouTube. Retrieved from [Link]
- University of Michigan. (2023). Properties of Common Organic Solvents.
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Technical Support Center: Friedel-Crafts Acylation of Iodobenzene Workup
Welcome to the Technical Support Center for the workup procedure of Friedel-Crafts acylation of iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, providing in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of the Friedel-Crafts acylation of iodobenzene.
Low or No Product Yield
Q1: I'm getting a low yield of 4-iodoacetophenone. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yield Friedel-Crafts acylation, begin by verifying the integrity of your reagents and the reaction setup. Ensure all glassware was rigorously dried, as the Lewis acid catalyst (e.g., aluminum chloride) and the acylating agent (e.g., acetyl chloride) are highly sensitive to moisture.[1][2] It is also crucial to confirm the purity of your iodobenzene, as certain impurities can inhibit the reaction.
Q2: How can I be sure my Lewis acid catalyst is active?
A2: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic. Its exposure to atmospheric moisture can lead to deactivation. Always use a fresh bottle of the catalyst or a previously opened bottle that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder. If it appears clumpy or has a strong smell of HCl, it has likely been compromised by moisture.[1]
Q3: I am observing the formation of multiple products or unexpected isomers. What could be the cause?
A3: While Friedel-Crafts acylation is generally less prone to isomerization than alkylation, side reactions can still occur.[3] The acylation of iodobenzene typically yields the para-substituted product, 4-iodoacetophenone, as the major isomer due to steric hindrance. However, the formation of other isomers is possible. Reaction temperature plays a critical role; ensure it is controlled and optimized. Start with conditions reported in the literature for similar substrates and adjust as needed.[4]
Workup and Purification Challenges
Q4: I'm having trouble with the quenching step. The reaction mixture is forming a persistent emulsion.
A4: A common issue during the workup of Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction with water or dilute acid.[1] This can make the separation of the organic and aqueous layers difficult, leading to product loss. To mitigate this, try pouring the reaction mixture onto a mixture of ice and concentrated HCl, followed by vigorous stirring.[1][5] If an emulsion still forms, adding a saturated solution of NaCl (brine) can help to break it.[1]
Q5: How do I effectively remove the aluminum chloride catalyst during the workup?
A5: The aluminum chloride catalyst forms a complex with the ketone product, which needs to be hydrolyzed.[6] This is typically achieved by quenching the reaction mixture in a mixture of ice and concentrated hydrochloric acid.[5] The acid protonates the aluminum-oxygen complex, allowing for the liberation of the ketone product and the dissolution of aluminum salts into the aqueous layer.[2][7]
Q6: My crude product is an oil and won't crystallize. What should I do?
A6: "Oiling out," where the product separates as a liquid instead of a solid, can be a frustrating issue during recrystallization.[8] This can be caused by a low melting point of the compound, the presence of impurities, rapid cooling, or an inappropriate solvent choice. To address this, try reheating the solution to dissolve the oil, adding more hot solvent to lower the saturation point, and allowing the solution to cool much more slowly.[8] For 4-iodoacetophenone, which has a melting point of 82-84 °C, a mixed solvent system like methanol/water can be effective for recrystallization.[9][10]
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive Lewis Acid | Use a fresh, unopened container of AlCl₃ or one stored in a desiccator.[1] |
| Wet Glassware/Reagents | Thoroughly dry all glassware and use anhydrous solvents.[1][2] | |
| Emulsion Formation | Incomplete Quenching | Pour the reaction mixture onto a mixture of ice and concentrated HCl with vigorous stirring.[1][5] |
| Poor Phase Separation | Add saturated NaCl (brine) solution to help break the emulsion.[1] | |
| "Oiling Out" | Rapid Cooling | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[8] |
| Inappropriate Solvent | Test different solvent systems. For 4-iodoacetophenone, a methanol/water mixture is often suitable.[9] |
Frequently Asked Questions (FAQs)
Q: Why is a stoichiometric amount of Lewis acid catalyst typically required for a Friedel-Crafts acylation?
A: A stoichiometric amount of the Lewis acid is necessary because both the acylating agent and the resulting aryl ketone product form complexes with the catalyst.[6] This complexation deactivates the catalyst, so a molar equivalent is needed to ensure there is enough active catalyst to drive the reaction to completion. The product itself is deactivated towards further acylation, which prevents polyacylation.[11][12]
Q: Can I use an aromatic ring with a deactivating group for Friedel-Crafts acylation?
A: Strongly deactivated aromatic rings, such as those containing nitro (-NO₂) or trifluoromethyl (-CF₃) groups, are not suitable substrates for Friedel-Crafts acylation as they are not electron-rich enough to undergo electrophilic aromatic substitution under these conditions.[11] The reaction generally fails if the aromatic compound is less reactive than a mono-halobenzene.
Q: What is the advantage of Friedel-Crafts acylation over alkylation?
A: Friedel-Crafts acylation has two main advantages over alkylation. Firstly, the acylium ion electrophile does not undergo rearrangement, unlike the carbocations formed in alkylation reactions.[13][12] This allows for the synthesis of products with specific alkyl chains after subsequent reduction of the ketone. Secondly, the acylated product is deactivated towards further reaction, preventing polyacylation, which can be a significant issue in Friedel-Crafts alkylation.[3][11]
Experimental Protocols
Standard Workup Procedure for Friedel-Crafts Acylation of Iodobenzene
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[5] This should be done in a fume hood as HCl gas may be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.[5][14]
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[5][15]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5][16]
-
Solvent Removal: Remove the drying agent by gravity filtration and then remove the solvent using a rotary evaporator.[5][14]
Recrystallization of 4-Iodoacetophenone
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent, such as a 1:1 mixture of methanol and water.[9][17]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.[8][18]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.[17][18]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[8]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.[17][18]
Visualizations
Caption: Workflow for the workup and purification of 4-iodoacetophenone.
References
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
- Dye, W. T. (1948). The Removal of Aluminum Chloride from Friedel—Crafts Mixtures Containing Water-Labile Phosphorus Halides. Journal of the American Chemical Society, 70(7), 2595–2595.
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN104803873A - Method for recycling Al resources in Friedel-Crafts reaction.
-
Chegg. (2021, March 11). Solved Procedure Add 4-iodoacetophenone (246 mg, 1 | Chegg.com. Retrieved from [Link]
- Google Patents. (n.d.). US3523009A - Recovery of aluminum chloride from spent aluminum chloride alkylation catalyst sludge.
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chem Survival. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). WO2005070861A1 - Method for friedel-crafts acylation in ionic liquids.
-
SlidePlayer. (n.d.). Exp. No. 2 Crystallization & recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
- Pearson, D. E., & Pope, W. E. (1972). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 20-22.
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
UHM Class Demonstrations. (2013, September 9). Recrystallization. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Iodoacetophenone (CAS 13329-40-3). Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 4'-Iodopropiophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving 4'-iodopropiophenone. Catalyst deactivation is a primary contributor to low yields and reaction failures; this document is designed to help you diagnose and resolve these critical issues.
Introduction to Catalyst Poisoning
Catalyst poisoning refers to the partial or total deactivation of a catalyst's active sites by a chemical compound, known as a poison.[1] In palladium-catalyzed cross-coupling, this process involves the strong binding of impurities or even reaction components to the palladium center, which blocks its ability to participate in the catalytic cycle.[2][3] This deactivation can be reversible or irreversible and is a significant challenge that can lead to stalled reactions, low product yields, and reproducibility issues. Understanding the sources and mechanisms of poisoning is the first step toward successful and efficient synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with 4'-iodopropiophenone is sluggish or has completely stalled. What are the likely causes related to catalyst poisoning?
A1: A stalled reaction is a classic symptom of catalyst deactivation. The primary culprits are substances that bind strongly to the palladium center, disrupting key steps like oxidative addition or reductive elimination.[4]
-
Key Suspects:
-
Sulfur Compounds: Elemental sulfur and organosulfur compounds are notorious poisons for palladium catalysts.[5][6] They can originate from the starting materials or reagents.
-
Oxygen and Moisture: Rigorous exclusion of air and water is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides. Trace water can hydrolyze reagents or interact with the catalyst in detrimental ways.[7][8]
-
Inorganic Anions and Coordinating Species: Halides (especially excess iodide), cyanides, and phosphates can coordinate to the palladium center and inhibit catalysis.[1]
-
Reagent Impurities: Impurities within your 4'-iodopropiophenone, coupling partner, base, or solvent can act as poisons.[3][9] This includes by-products from previous synthetic steps.
-
Ligand Degradation: Phosphine ligands can be oxidized to phosphine oxides, which have poor coordinating ability, leading to the formation of inactive palladium black.
-
Below is a general workflow to begin diagnosing a failed reaction.
Caption: Initial troubleshooting workflow for a failed cross-coupling reaction.
Q2: I suspect my 4'-iodopropiophenone is impure. How can I purify it and what specific impurities should I look for?
A2: Commercial reagents can contain residual impurities from their synthesis that act as catalyst poisons. For aryl halides, a common and highly problematic impurity is elemental sulfur.[5]
-
Detection: While elemental sulfur may not be readily apparent by ¹H NMR, a faint yellow color in a supposedly white solid can be an indicator. A sulfur analysis test on the starting material specification sheet is the best confirmation.
-
Purification Protocol:
-
Recrystallization: This is often the most effective method.
-
Step 1: Choose a solvent system in which 4'-iodopropiophenone is soluble when hot but sparingly soluble when cold (e.g., ethanol/water, isopropanol).
-
Step 2: Dissolve the material in the minimum amount of boiling solvent.
-
Step 3: If sulfur is suspected, a hot filtration through a pad of Celite® can be beneficial.
-
Step 4: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Step 5: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
-
Column Chromatography: For more persistent impurities, silica gel chromatography using a hexane/ethyl acetate gradient is effective.
-
Activated Carbon Treatment: Stirring a solution of the substrate with activated carbon can adsorb non-polar, colored impurities. Filter through Celite® before proceeding with recrystallization or solvent removal.
-
Q3: My reaction turns black immediately. Is this always a sign of failure?
A3: Not necessarily, but it requires careful observation. The formation of finely divided, black palladium metal (Pd black) indicates that the Pd(0) species has precipitated from the solution. This happens when the ligand fails to stabilize the metal center.
-
Benign Blackening: Some highly active catalyst systems may appear dark or black during the reaction but still proceed to completion.[10] The key is whether the reaction is progressing (check by TLC or GC-MS).
-
Problematic Blackening: If the solution turns black and the reaction stalls, it signifies catalyst decomposition. This is often caused by:
-
Ligand Oxidation: Insufficiently degassed solvents can lead to the oxidation of phosphine ligands to phosphine oxides, which are poor stabilizers.
-
High Temperatures: Excessive heat can accelerate ligand dissociation and catalyst decomposition.
-
Inappropriate Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to maintain a stable L-Pd(0) complex throughout the catalytic cycle.
-
The diagram below illustrates how poisons can intercept and deactivate the catalyst at various stages of a typical Pd(0)/Pd(II) cross-coupling cycle.
Caption: Inhibition points in a generic Pd-catalyzed cross-coupling cycle.
Q4: How do I select the right catalyst system (ligand/precatalyst) to overcome potential poisoning when using 4'-iodopropiophenone?
A4: The choice of ligand is paramount. For challenging substrates or those with potential poisons, modern ligands are designed to be robust.
-
General Principles:
-
Bulky, Electron-Rich Ligands: Ligands like Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[11] Their steric bulk protects the palladium center, while their electron-donating nature facilitates the crucial oxidative addition step and stabilizes the active Pd(0) species.
-
Chelating Ligands: Bidentate phosphine ligands (e.g., dppf, BINAP) can offer greater stability to the metal center, preventing decomposition, particularly in reactions like Buchwald-Hartwig aminations.[12][13]
-
-
Specific Recommendations for 4'-Iodopropiophenone Reactions:
-
Suzuki-Miyaura Coupling: Pd(dppf)Cl₂ is a reliable starting point. If issues persist, switching to a catalyst system with a bulky monophosphine ligand like SPhos or XPhos is a standard optimization step.[14]
-
Buchwald-Hartwig Amination: This reaction is highly sensitive to the ligand. Catalyst systems based on biarylphosphine ligands are generally the most successful. The choice depends heavily on the amine coupling partner.[12][15]
-
Heck Reaction: While often performed with simpler phosphines like PPh₃, challenging Heck reactions benefit from more robust ligands or phosphine-free systems in some cases.[16][17][18]
-
Q5: I am running a Buchwald-Hartwig amination with 4'-iodopropiophenone and a primary amine, but I'm getting low yield. Could the amine be the problem?
A5: Yes, while the aryl halide is often the focus, the amine coupling partner can also be a source of issues.
-
Coordination Issues: Some amines or the resulting amido complexes can coordinate too strongly to the palladium center, slowing down or halting the catalytic cycle. Nitrogen-containing heterocycles are particularly known to poison Pd(II) species.[19]
-
Base Selection: The base is critical in the Buchwald-Hartwig reaction. A strong, non-coordinating base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine-palladium complex to form the key amido intermediate.[12] If the base is too weak or sterically hindered, this step can be inefficient.
-
Side Reactions: The iodide anion generated from the oxidative addition of 4'-iodopropiophenone can sometimes have an inhibitory effect.[15] Using aryl bromides or chlorides with more active catalyst systems can sometimes mitigate this, though aryl iodides are typically the most reactive.[20]
| Potential Poison | Common Sources | Mechanism of Action | Mitigation Strategy |
| Sulfur Compounds | Impurities in starting materials (e.g., aryl halides), reagents.[5] | Irreversible binding to the Pd center, blocking active sites.[6] | Purify starting materials (recrystallization, carbon treatment); use high-purity reagents.[5] |
| Oxygen (O₂) & Moisture (H₂O) | Atmosphere, non-anhydrous solvents/reagents. | Oxidation of active Pd(0) to inactive Pd(II); hydrolysis of reagents.[7][8] | Use rigorous inert atmosphere techniques (glovebox, Schlenk line); use freshly distilled/degassed anhydrous solvents. |
| Excess Phosphine Ligand | High catalyst loading or incorrect stoichiometry. | Can coordinate to Pd and inhibit substrate binding or reductive elimination. | Optimize ligand-to-metal ratio (typically 1:1 to 2:1 for monophosphines). |
| Coordinating Anions (e.g., CN⁻, excess I⁻) | Side reactions, impurities, excess additives.[1][4] | Bind to the palladium center, competing with substrates and inhibiting key catalytic steps.[4] | Use high-purity salts and bases; avoid unnecessary additives. |
| Other Organic Impurities | Solvents, starting materials, by-products.[3] | Can coordinate to the catalyst or decompose under reaction conditions to form tars or poisons. | Purify all reagents and solvents before use; monitor reaction for byproduct formation.[9] |
References
-
Wikipedia. Catalyst poisoning . [Link]
-
PubMed. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system . [Link]
-
Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System . [Link]
-
ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF . [Link]
-
ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling . [Link]
-
YouTube. How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone . [Link]
-
StudySmarter. Catalyst Poisoning: Palladium & Platinum . [Link]
-
Matric. How to Prevent Catalyst Poisoning at the Industrial Scale . [Link]
-
National Institutes of Health. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC . [Link]
-
ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF . [Link]
-
Wikipedia. Buchwald–Hartwig amination . [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) . [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros . [Link]
-
National Institutes of Health. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC . [Link]
-
National Institutes of Health. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC . [Link]
-
ACS Green Chemistry Institute. Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal . [Link]
-
ChemRxiv. Guideline for Elucidating Catalysts . [Link]
-
Wikipedia. Heck reaction . [Link]
-
National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis . [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds . [Link]
-
National Institutes of Health. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC . [Link]
-
Organic Chemistry Portal. Heck Reaction . [Link]
-
MDPI. Heck Reaction—State of the Art . [Link]
-
Chemistry LibreTexts. Heck Reaction . [Link]
-
National Institutes of Health. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC . [Link]
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- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Recrystallization of 1-(4-Iodophenyl)propan-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(4-Iodophenyl)propan-1-one via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource. We will move beyond simple procedural lists to explore the fundamental principles and troubleshoot common issues encountered during the purification of this specific compound.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the core concepts that underpin a successful recrystallization. Understanding these principles is critical before proceeding to the experimental phase.
Q1: What are the ideal characteristics of a recrystallization solvent?
A: The perfect solvent is the cornerstone of a successful recrystallization. The primary goal is to find a solvent that exhibits a significant difference in solubility for your compound at high and low temperatures.[1][2] The ideal solvent should meet the following criteria:
-
High Temperature Coefficient: The compound, this compound, should be highly soluble in the solvent at or near its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[3][4] This differential solubility is the driving force of the entire process.
-
Impurity Solubility Profile: Impurities present in your crude sample should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after your product crystallizes).[1][3]
-
Chemical Inertness: The solvent must not react with this compound.[3][5] Recrystallization is a physical purification process, not a chemical transformation.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation after filtration.[3]
-
Safety & Cost: The solvent should be non-flammable, inexpensive, and have low toxicity whenever possible.[3]
Q2: How does the molecular structure of this compound influence solvent choice?
A: The principle of "like dissolves like" is the most reliable guide for initial solvent selection.[4] Let's analyze the structure of this compound:
-
Polar Moiety: It contains a ketone (propan-1-one) group, which has a polar carbon-oxygen double bond (C=O).
-
Nonpolar Moiety: It features a large, relatively nonpolar iodophenyl ring. While the carbon-iodine bond has some polarity, the overall phenyl ring is nonpolar.
This combination of polar and nonpolar features gives the molecule an intermediate polarity. Therefore, extremely nonpolar solvents (like hexane or cyclohexane) will likely have poor solubility even when hot. Conversely, highly polar solvents (like water) may not dissolve it effectively at all. The ideal solvent will likely be one of intermediate polarity , such as ethanol, isopropanol, or acetone, or a mixed-solvent system that achieves a similar polarity balance.
Q3: What is a mixed-solvent recrystallization and when is it necessary?
A: A mixed-solvent recrystallization is employed when no single solvent meets the ideal criteria.[1] This technique uses a pair of miscible solvents:
-
"Solvent" (or "Good Solvent"): In which this compound is highly soluble, even at room temperature.
-
"Anti-solvent" (or "Poor Solvent"): In which the compound is poorly soluble, even at high temperatures.
The procedure involves dissolving the crude compound in a minimal amount of the hot "good solvent." The "poor solvent" is then added dropwise to the hot solution until a persistent cloudiness (turbidity) appears, indicating the solution is saturated.[6] A few drops of the "good solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, inducing crystallization. This is a powerful technique but increases the risk of the compound "oiling out" if not performed carefully.[7]
Part 2: Experimental Design & Protocols
This section provides actionable protocols for systematically identifying the optimal solvent and performing the recrystallization.
Systematic Solvent Screening: A Step-by-Step Protocol
Before committing your entire batch of crude product, it is essential to screen several candidate solvents on a small scale.[1][2]
Objective: To identify a solvent or solvent system that effectively dissolves this compound when hot and provides a high yield of crystals upon cooling.
Materials:
-
Crude this compound (~50 mg per test)
-
Small test tubes or vials
-
A selection of candidate solvents (see Table 1)
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Preparation: Place approximately 50 mg of the crude solid into several separate test tubes.
-
Room Temperature Test: Add a candidate solvent dropwise (~0.5 mL) to the first test tube at room temperature. Agitate the mixture.
-
Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent (it's too "good"). It may, however, be used as the "good solvent" in a mixed-solvent system. Discard this test and move to the next solvent.
-
Observation 2: If the solid remains largely insoluble, proceed to the next step.[2]
-
-
Hot Solvent Test: Heat the test tube containing the insoluble solid in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.[4]
-
Observation 3: If the solid does not dissolve even after adding a significant volume of hot solvent (e.g., > 3 mL), the solvent is unsuitable (it's too "poor"). It might be a candidate for an "anti-solvent" in a mixed-solvent system.
-
Observation 4: If the solid dissolves completely in a reasonable amount of hot solvent, this is a promising candidate.
-
-
Cooling & Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Observation 5: If abundant, well-formed crystals appear, you have found an excellent solvent.
-
Observation 6: If no crystals form, the solution may be too dilute or supersaturated. Try scratching the inside of the test tube with a glass rod or adding a tiny seed crystal of the crude material to induce crystallization.[7][8] If crystals still do not form, too much solvent was likely added.
-
-
Repeat: Repeat this process for a range of solvents with varying polarities to identify the optimal choice.
This table provides a list of common laboratory solvents, ordered by increasing polarity, which can be used for your screening process.
| Solvent | Boiling Point (°C) | Polarity Index (P') | Potential Role |
| Toluene | 111 | 2.4 | Nonpolar-leaning |
| Diethyl Ether | 35 | 2.8 | Nonpolar-leaning |
| Tetrahydrofuran (THF) | 66 | 4.0 | Intermediate Polarity |
| Ethyl Acetate | 77 | 4.4 | Intermediate Polarity |
| Acetone | 56 | 5.1 | Intermediate Polarity |
| 2-Propanol (IPA) | 82 | 3.9 | Polar-leaning |
| Ethanol | 78 | 4.3 | Polar-leaning |
| Methanol | 65 | 5.1 | Polar-leaning |
| Water | 100 | 10.2 | Highly Polar (likely an anti-solvent) |
| (Data compiled from various sources including[9] and[10]) |
Visual Workflow: Solvent Screening Decision Tree
The following diagram illustrates the logical steps involved in the solvent screening protocol.
Caption: A decision tree for systematic solvent screening.
Part 3: Troubleshooting Guide
Even with careful planning, unexpected issues can arise. This section addresses the most common problems and provides expert solutions.
Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?
A: "Oiling out" occurs when the saturated solution's temperature is above the melting point of your compound. Instead of forming an ordered crystal lattice, the compound separates as a liquid oil. This is problematic because oils tend to trap impurities.
Common Causes & Solutions:
-
Cooling Too Rapidly: If the solution is cooled too quickly, it becomes supersaturated at a temperature where the compound's liquid state is more stable than its solid crystal state.[11]
-
Solution: Reheat the solution to redissolve the oil. Allow it to cool much more slowly. You can insulate the flask with glass wool or place the entire flask in a large beaker of hot water and allow the assembly to cool to room temperature.[7]
-
-
Insufficient Solvent: A highly concentrated solution will become saturated at a higher temperature, increasing the risk of oiling out.
-
Solution: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent (1-2 mL) to decrease the saturation temperature.[8] Cool slowly as described above.
-
-
Significant Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: If slow cooling and adding more solvent fails, consider purifying the material by another method first, such as column chromatography, to remove the problematic impurities.
-
Visual Explanation: Oiling Out vs. Ideal Crystallization
Caption: Comparison of ideal crystallization and oiling out.
Q2: The solution is cold, but no crystals have formed. What should I do?
A: This is a common issue resulting from either using too much solvent or the solution becoming supersaturated.
Solutions (in order of application):
-
Induce Nucleation: A supersaturated solution needs a nucleation site to begin crystallization.
-
Scratch: Gently scratch the inner surface of the flask with a glass stirring rod at the meniscus.[7] The microscopic scratches provide a surface for crystals to form.
-
Seed: Add a "seed crystal" – a single, tiny crystal of your crude product – to the solution.[8] This provides a perfect template for further crystal growth.
-
-
Reduce Solvent Volume: If induction techniques fail, you have likely used too much solvent.[7]
-
Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be careful not to boil off too much, or the compound may precipitate out of the hot solution.
-
-
Cool to a Lower Temperature: If using an ice bath, try a salt-ice bath or a dry ice/acetone bath to reach lower temperatures, which may be necessary if the solvent's temperature coefficient isn't ideal.[6] Be aware this can sometimes cause rapid precipitation rather than slow crystallization.
Q3: My final yield of pure crystals is very low. How can I improve recovery?
A: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.
Common Causes & Solutions:
-
Excess Solvent: This is the most frequent cause of low recovery.[7] Use only the minimum amount of hot solvent required to fully dissolve your crude solid.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled for a sufficient amount of time. Cooling in an ice bath for at least 20-30 minutes after room temperature cooling is recommended.
-
Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a low yield.
-
Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will redissolve some of your product.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Iodophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Iodophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
Chad's Prep. (2020, September 4). 1.5 Polarity | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
Sources
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- 3. Recrystallization [sites.pitt.edu]
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- 5. mt.com [mt.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Polarity Index [macro.lsu.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-(4-Iodophenyl)propan-1-one
This guide provides in-depth troubleshooting and practical solutions for removing unreacted starting materials from 1-(4-Iodophenyl)propan-1-one. Synthesized typically via Friedel-Crafts acylation, the crude product often contains residual iodobenzene and acidic byproducts from the acylating agent.[1] Achieving high purity is critical for subsequent applications in medicinal chemistry and materials science. This document outlines systematic purification strategies, from foundational liquid-liquid extraction to advanced chromatographic and recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: My initial NMR spectrum shows multiple aromatic signals. How can I identify the product versus unreacted iodobenzene?
A: Your product, this compound, will exhibit a characteristic 1,4-disubstituted (para) pattern in the aromatic region of the ¹H NMR spectrum, typically two doublets. Unreacted iodobenzene will show a more complex multiplet pattern. Furthermore, the product has aliphatic protons (a quartet and a triplet for the ethyl group) which are absent in iodobenzene. Thin Layer Chromatography (TLC) is an excellent complementary technique; the product ketone is significantly more polar than iodobenzene and will have a lower Rf value.
Q2: What is the most critical first step to remove the bulk of impurities after the reaction work-up?
A: An acidic/basic liquid-liquid extraction is the most effective initial purification step.[2][3] After quenching the reaction (typically with dilute HCl), extracting the product into an organic solvent and then washing with a saturated sodium bicarbonate (NaHCO₃) solution is crucial. This basic wash deprotonates and removes acidic impurities, such as propanoic acid (from hydrolysis of propanoyl chloride) and residual Lewis acid, into the aqueous layer.
Q3: My crude product is an oil and refuses to solidify, making recrystallization impossible. What should I do?
A: Oiling out during recrystallization is a common issue, often caused by the presence of significant impurities that depress the melting point. The best course of action is to first purify the material using flash column chromatography to remove the bulk of these impurities. The resulting, more pure material is much more likely to crystallize successfully. Alternatively, you can try a mixed-solvent recrystallization, dissolving the oil in a small amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until turbidity appears, followed by gentle heating to clarify and slow cooling.[4]
Q4: Can the silica gel in my column react with my ketone product?
A: While generally stable, ketones can sometimes undergo transformations on acidic silica gel, though this is less common than with more sensitive functional groups.[5] If you observe product degradation or unexpected byproducts after chromatography, consider using deactivated or "neutral" silica gel. You can prepare this by flushing the packed column with your eluent system containing a small amount (e.g., 0.5-1%) of a neutralising agent like triethylamine before loading your sample.
Troubleshooting Guide: From Crude Mixture to Pure Compound
Problem 1: Residual Non-Polar Starting Material (Iodobenzene) Contamination
Unreacted iodobenzene is a common, non-polar impurity that often persists after the initial aqueous work-up. Its removal is essential for obtaining a high-purity final product.
The structural similarity and comparable solubility profiles of iodobenzene and this compound in many organic solvents can make separation challenging. However, their key differentiator is polarity: the ketone group in the product makes it significantly more polar than the simple aryl halide. We can exploit this difference.
Column chromatography is the definitive method for separating compounds based on polarity.[6][7] The polar stationary phase (silica gel) will retain the more polar product more strongly, allowing the non-polar iodobenzene to elute first.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 1: Flash Chromatography Workflow", shape=plaintext, fontsize=10]
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the appropriate eluent system using TLC. Spot your crude mixture on a silica gel plate. Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal system will show good separation between the iodobenzene spot (higher Rf) and the product spot (lower Rf), with the product having an Rf value of approximately 0.2-0.4.
-
Column Preparation: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column using the chosen eluent system (this is known as a "wet slurry" packing method), ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica to prevent disturbance when adding the sample.
-
Sample Loading: Dissolve your crude product in the minimum amount of the eluent or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the column.
-
Elution and Collection: Begin running the eluent through the column, collecting the outflow in sequentially numbered test tubes or flasks (fractions).[8] Maintain a constant flow rate, applying gentle pressure with a pump or inert gas if necessary.
-
Fraction Analysis: Spot every few fractions on a TLC plate alongside your crude starting material and a pure standard if available. This allows you to track the elution of each compound.
-
Combine and Evaporate: Once the analysis is complete, combine all fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Recommended Starting Point | Justification |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase, effective for separating moderately polar ketones from non-polar halides.[9] |
| Mobile Phase | 5-20% Ethyl Acetate in Hexane | This gradient allows for the initial elution of non-polar iodobenzene, followed by the product. Adjust ratio based on TLC. |
| Visualization | UV lamp (254 nm) | Both iodobenzene and the product are aromatic and will be visible under UV light on a TLC plate with a fluorescent indicator. |
Problem 2: Residual Acidic Impurities (e.g., Propanoic Acid)
If the acylating agent was propanoyl chloride or propanoic anhydride, the reaction mixture will contain acidic byproducts, primarily propanoic acid. These must be removed as they can interfere with subsequent reactions.
Propanoic acid is an organic acid. While it has some solubility in organic solvents, it can be readily converted into its highly water-soluble carboxylate salt (propanoate) by reaction with a mild base.
This technique uses the chemical reactivity of the acidic impurity to move it from the organic phase into the aqueous phase.[2] A wash with a weak aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is sufficient.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Figure 2: Acid-Base Extraction", shape=plaintext, fontsize=10]
Detailed Protocol: Aqueous Basic Wash
-
Setup: Ensure your crude product is dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane) in a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).[10]
-
Basic Wash: Add a volume of saturated aqueous NaHCO₃ solution approximately equal to the volume of the organic layer.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ gas is evolved from the acid-base reaction). Close the stopcock and shake gently for 30-60 seconds, venting periodically.
-
Separation: Place the funnel back in a ring stand and allow the two layers to fully separate.
-
Drain: Remove the stopper and drain the lower (aqueous) layer. If using a solvent less dense than water (like Ethyl Acetate), the organic layer is on top. If using a solvent denser than water (like Dichloromethane), the organic layer is on the bottom.
-
Repeat: Repeat the wash (steps 2-5) one more time to ensure complete removal of acidic impurities.
-
Brine Wash: Finally, wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water before drying.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter off the drying agent to obtain the clean organic solution, ready for solvent evaporation or further purification.
Final Polish: Recrystallization
Once chromatographic purification has yielded a product that is >95% pure, recrystallization can be used to obtain highly pure, crystalline material.[11]
Detailed Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol and isopropanol are often good starting points.
-
Dissolution: Place the semi-purified product in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to fully dissolve the solid. Keep the solution at or near boiling.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity by melting point analysis and NMR spectroscopy.
| Solvent System | Suitability | Notes |
| Ethanol | Good | A common, effective solvent for moderately polar ketones.[12] |
| Isopropanol | Good | Similar properties to ethanol, can be a viable alternative. |
| Hexane/Ethyl Acetate | Excellent (Mixed-Solvent) | Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise until cloudy. Re-clarify with a drop of ethyl acetate and cool slowly.[4] |
| Water | Poor | The compound has very low solubility in water.[13] |
References
-
PubChem. (n.d.). 1-(4-Iodophenyl)propan-2-one. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
DeSoto, J., et al. (2019). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
PubChem. (n.d.). 1-(4-Iodophenyl)ethan-1-one. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Kevan Science. (2017, December 10). Friedel-Crafts Acylation Example Problems [Video]. YouTube. [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Extraction [Video]. YouTube. [Link]
-
UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
Svec, F., et al. (2020). No-additive salting-out liquid-liquid extraction-A tool for purification of positively charged compounds from highly salted reaction mixtures. Journal of Separation Science, 43(23), 4356-4363. [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Physics Forums. (2011, November 19). Column Chromatography ketone/silica. [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
UGA Chem Lab. (2020, June 15). CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound [Video]. YouTube. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-(4-fluorophenyl)- (CAS 456-03-1). Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Scaling Up the Synthesis of 1-(4-Iodophenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(4-iodophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. We will delve into the common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful and efficient synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation, typically via a Friedel-Crafts acylation of iodobenzene with propanoyl chloride, presents several challenges, especially during scale-up.[1][2][3] This guide provides a comprehensive resource to address these issues, grounded in established chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of iodobenzene with propanoyl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4][5] This electrophilic aromatic substitution reaction effectively introduces the propanoyl group onto the iodobenzene ring.[6][7]
Q2: Why is anhydrous aluminum chloride (AlCl₃) used, and what are the key safety precautions?
A2: Anhydrous aluminum chloride is a powerful Lewis acid that activates the propanoyl chloride by forming a highly electrophilic acylium ion.[3][8] It is crucial to use the anhydrous form as any moisture will react violently with AlCl₃, generating hydrochloric acid (HCl) gas and deactivating the catalyst.[9][10]
Safety is paramount when handling AlCl₃:
-
Moisture Sensitivity: AlCl₃ reacts violently and exothermically with water and moist air.[9][11][12] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: It is highly corrosive to the skin, eyes, and respiratory tract.[11][12][13] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9][11][13]
-
Spill Management: In case of a spill, do NOT use water. Cover the spill with dry sand or another inert, non-reactive absorbent.[9]
-
Fire Hazard: While not combustible itself, AlCl₃ can produce toxic and corrosive fumes upon heating.[11] Use a Class D fire extinguisher for fires involving AlCl₃.[9]
Q3: What are the common byproducts in this reaction, and how can they be minimized?
A3: Common byproducts include:
-
Isomeric Products: While the primary product is the para-substituted isomer due to the directing effect of the iodine atom, small amounts of ortho and meta isomers can form.[1][10]
-
Polysubstituted Products: Although the acyl group is deactivating, preventing further acylation is generally effective, high temperatures or prolonged reaction times can lead to diacylation.[8][10]
-
Products from Solvent Acylation: If a reactive solvent is used, it can compete with iodobenzene in the acylation reaction.[10]
Minimization Strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of iodobenzene to propanoyl chloride to reduce the chance of polysubstitution.[10]
-
Optimize Reaction Temperature: Lower temperatures generally favor the formation of the desired para isomer and minimize side reactions.
-
Choice of Solvent: Use an inert solvent like dichloromethane (DCM) or nitrobenzene that is less susceptible to acylation.[2]
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors. A logical troubleshooting workflow is essential.
Caption: Troubleshooting workflow for low product yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive catalyst (AlCl₃ exposed to moisture).2. Wet reagents or solvent.3. Insufficient reaction temperature. | 1. Use a fresh, unopened container of anhydrous AlCl₃.2. Ensure all reagents and solvents are anhydrous. Dry solvents if necessary.3. Gradually warm the reaction mixture to room temperature after the initial addition at low temperature. |
| Formation of a dark, tarry reaction mixture. | 1. Reaction temperature is too high.2. Presence of impurities in starting materials.3. Prolonged reaction time leading to decomposition. | 1. Maintain a low temperature during the addition of reagents.[14]2. Use purified starting materials.3. Monitor the reaction by TLC and quench it once the starting material is consumed. |
| Product "oils out" during recrystallization. | 1. The melting point of the product is below the boiling point of the solvent at saturation.2. Inappropriate solvent system. | 1. Add a small amount of a co-solvent in which the product is less soluble to induce crystallization.[15]2. Experiment with different solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).[16] Scratching the inside of the flask with a glass rod can also initiate crystallization.[15] |
| Difficult separation of organic and aqueous layers during work-up. | 1. Formation of an emulsion.2. Insufficient quenching of the AlCl₃ complex. | 1. Add brine (saturated NaCl solution) to break the emulsion.2. Ensure the reaction mixture is poured into a sufficient amount of ice and concentrated HCl to fully decompose the aluminum complexes.[17] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is suitable for a laboratory setting and can be scaled up with appropriate modifications to equipment and safety procedures.
Materials:
-
Iodobenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Caption: General workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).[18]
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.[14]
-
Acyl Chloride Addition: Add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension over 10-15 minutes.
-
Substrate Addition: In the addition funnel, prepare a solution of iodobenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane.[14]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[10]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.[17]
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound.[10][15]
Scale-Up Considerations
Transitioning from the lab bench to a pilot plant or industrial scale introduces new challenges.[19]
| Parameter | Laboratory Scale | Scale-Up Challenge | Mitigation Strategy |
| Heat Transfer | High surface-area-to-volume ratio, efficient heat dissipation. | Lower surface-area-to-volume ratio, risk of exothermic runaway. | Use a jacketed reactor with precise temperature control. Slower, controlled addition of reagents is critical. |
| Mixing | Efficient mixing with a magnetic stir bar. | Inefficient mixing can lead to localized "hot spots" and side reactions. | Employ mechanical overhead stirrers (e.g., anchor or turbine stirrers) to ensure homogeneity.[19] |
| Reagent Addition | Dropwise addition via an addition funnel. | Manual addition is impractical and unsafe. | Utilize automated dosing pumps for controlled and consistent reagent delivery. |
| Quenching | Pouring into a beaker of ice/HCl. | Highly exothermic and potentially hazardous on a large scale. | Reverse quenching: slowly add the reaction mixture to a large, well-stirred vessel containing the ice/acid mixture. |
| Safety | Standard fume hood and PPE. | Increased risk of exposure and larger potential for hazardous events. | Conduct a thorough Process Hazard Analysis (PHA). Implement robust engineering controls (e.g., closed systems, pressure relief valves).[19] |
Characterization Data
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.[20]
-
Molecular Formula: C₉H₉IO
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.80 (d, 2H): Aromatic protons ortho to the carbonyl group.
-
δ 7.20 (d, 2H): Aromatic protons meta to the carbonyl group.
-
δ 2.95 (q, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl.
-
δ 1.20 (t, 3H): Methyl protons (-CH₃) of the ethyl group. (Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)
-
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a robust and widely used method. Successful scale-up requires careful attention to reaction parameters, particularly heat management, mixing, and safety protocols. By understanding the underlying chemical principles and anticipating the challenges of larger-scale production, researchers can efficiently and safely produce this valuable intermediate.
References
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. RSC Publishing.
- Benchchem. (n.d.).
- Redox. (2022, September 6).
- Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous).
- Organic Chemistry Portal. (n.d.).
- YouTube. (2020, October 20).
- ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
- National Institutes of Health. (n.d.).
- Master Organic Chemistry. (n.d.).
- Carl ROTH. (n.d.).
- (2014, October 24). Aluminum Chloride 0.1M (AC7350SS)
- Benchchem. (2025).
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.).
- New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet.
- University of Michigan. (n.d.).
- (n.d.).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Sigma-Aldrich. (n.d.).
- Khan Academy. (n.d.).
- Chemistry Steps. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Scribd. (n.d.).
- LibreTexts. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- University of Rochester Department of Chemistry. (n.d.).
- Reddit. (2023, February 19).
- YouTube. (2018, May 7).
- Chegg.com. (2021, March 18).
- LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Sigma-Aldrich. (n.d.). This compound | 31970-26-0.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- (n.d.). C(β)
- National Institutes of Health. (n.d.). This compound | C9H9IO | CID 256592. PubChem.
- Amerigo Scientific. (n.d.). This compound.
- MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
- National Institutes of Health. (n.d.). 1-(4-Iodophenyl)propan-2-one | C9H9IO | CID 13772685. PubChem.
- Aurum Pharmatech. (n.d.). Buy 1-(4-Iodophenyl)propan-2-one | 21906-36-5.
- ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis.
- YouTube. (2021, June 27). Reduction of Aryl Ketones.
- (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr.
- Sciforum. (n.d.).
Sources
- 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
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- 16. reddit.com [reddit.com]
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- 22. This compound - Amerigo Scientific [amerigoscientific.com]
issues with the stability of 1-(4-Iodophenyl)propan-1-one
Technical Support Center: 1-(4-Iodophenyl)propan-1-one
Welcome to the dedicated technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound, a solid, should be stored in a cool, dark, and dry place under an inert atmosphere. Exposure to light, moisture, and oxygen can lead to degradation. It is recommended to store the compound at room temperature in a tightly sealed container, preferably in a desiccator.
Q2: I've noticed a discoloration of my this compound sample over time. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation. This is likely due to the gradual release of iodine through the cleavage of the carbon-iodine bond, a process that can be accelerated by exposure to light (photolysis) and air (oxidation).
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, aryl ketones can be sensitive to both acidic and basic conditions, which might be encountered during reaction work-ups.[1] Strong acids or bases can catalyze side reactions or degradation. It is crucial to assess the stability of your compound under the specific pH conditions of your experiment.[1]
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound are anticipated to be:
-
Photodecomposition: The carbon-iodine bond is susceptible to cleavage upon exposure to UV or visible light, leading to the formation of radical species and subsequent downstream products.
-
Oxidation: The propanone side chain can be susceptible to oxidation, especially in the presence of air and light.[2]
-
Hydrolysis: While generally stable, prolonged exposure to moisture, especially under non-neutral pH, could potentially lead to hydrolysis, although this is less common for ketones compared to esters.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.
Guide 1: Inconsistent Reaction Yields and Purity
Problem: You are experiencing variable yields or observing unexpected impurities in reactions involving this compound.
Potential Causes & Solutions:
-
Cause 1: Degradation of the Starting Material. The purity of your this compound may have compromised over time.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the purity of your starting material using techniques like ¹H NMR, LC-MS, or melting point analysis.
-
Purification: If impurities are detected, consider recrystallization or flash chromatography to purify the compound.
-
Proper Storage: Always store the compound under the recommended conditions (cool, dark, dry, inert atmosphere) to prevent further degradation.[3]
-
-
-
Cause 2: Instability Under Reaction Conditions. The compound may be degrading under the specific conditions of your reaction (e.g., temperature, pH, reagents).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction instability.
-
Guide 2: Challenges in Product Isolation and Purification
Problem: You are facing difficulties during the work-up and purification of products derived from this compound, such as the formation of emulsions or loss of product.
Potential Causes & Solutions:
-
Cause 1: Product Instability During Work-up. Your product may be sensitive to the acidic or basic conditions of an aqueous work-up.[1]
-
Troubleshooting Steps:
-
Test Stability: Before performing the full-scale work-up, take a small aliquot of the reaction mixture and expose it to the planned aqueous wash (e.g., saturated sodium bicarbonate or dilute HCl). Monitor for any changes by TLC or LC-MS.[1]
-
Alternative Work-up: If instability is observed, consider a non-aqueous work-up or use milder washing solutions (e.g., water, brine).
-
-
-
Cause 2: Product Solubility. The desired product might have some solubility in the aqueous layer, leading to loss of yield.[1]
-
Troubleshooting Steps:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent.
-
Analyze Aqueous Layer: Take a sample of the aqueous layer and analyze it by TLC or LC-MS to confirm if the product is present.
-
-
Section 3: Experimental Protocols
This section provides standardized protocols for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[4][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Spread a thin layer of the solid compound in a petri dish and expose it to a light source compliant with ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with mobile phase. Analyze by a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and identify degradation products.
Data Summary Table:
| Stress Condition | Incubation Time (hours) | % Degradation (Example) | Major Degradants Observed (Hypothetical) |
| 1 M HCl, 60°C | 24 | 5% | 4-Iodobenzoic acid |
| 1 M NaOH, 60°C | 24 | 15% | 4-Iodobenzoic acid, unidentified polar species |
| 30% H₂O₂, RT | 24 | 25% | Oxidized side-chain products |
| Photolytic | 48 | 40% | De-iodinated species, polymeric material |
Section 4: Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known reactivity of similar compounds.
Caption: Potential degradation pathways of this compound.
References
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Master Organic Reactions. Step-by-Step Problem Solving Guide. [Link]
-
PubChem. This compound. [Link]
-
Reddit. Common sources of mistake in organic synthesis. [Link]
-
Organic Chemistry: How to... Approach to Synthesis Problems. [Link]
-
PubChem. 1-(4-Iodophenyl)propan-2-one. [Link]
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]
-
ResearchGate. Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. [Link]
-
Cell Press. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]
-
National Institutes of Health. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]
-
NY.Gov. Chemical Storage and Handling Recommendations. [Link]
-
Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
-
PubChem. 1-(4-Iodophenyl)ethan-1-one. [Link]
-
PubMed. Identification of the major degradation pathways of ticagrelor. [Link]
-
PubMed. Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. [Link]
-
ChemUniverse. Request A Quote. [Link]
-
PubMed. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. [Link]
-
NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)-. [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analysis of 1-(4-Iodophenyl)propan-1-one Synthesis
Welcome to the technical support guide for the synthesis and analysis of 1-(4-Iodophenyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during this synthetic process, with a specific focus on identifying byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
The synthesis of this compound, a key intermediate in many pharmaceutical syntheses, is most commonly achieved via the Friedel-Crafts acylation of iodobenzene. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and impact yield. This guide provides in-depth, experience-driven answers to common questions, helping you troubleshoot your reaction and interpret your analytical data with confidence.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and GC-MS analysis of this compound.
Question 1: My GC-MS shows a significant peak with a mass spectrum matching iodobenzene (m/z 204). What is the likely cause?
Answer: The presence of a significant amount of unreacted iodobenzene is a common issue and typically points to incomplete or inefficient acylation. The primary causes can be broken down into two main categories: catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Issues: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial for activating the propanoyl chloride electrophile. AlCl₃ is extremely hygroscopic and will readily react with any moisture present in your starting materials or glassware to form inactive aluminum hydroxide species. Ensure that your iodobenzene and solvent are anhydrous and that your glassware is thoroughly dried before starting the reaction.
-
Reaction Conditions: Friedel-Crafts acylations require careful temperature control. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or incomplete reaction. Conversely, if the temperature is too high, it can promote side reactions and catalyst degradation. For this specific synthesis, a temperature range of 0°C to room temperature is generally recommended.
Question 2: I'm observing peaks that I suspect are isomeric byproducts (e.g., 1-(2-Iodophenyl)propan-1-one). How can I confirm their identity and why are they forming?
Answer: The formation of ortho- and meta-isomers (1-(2-Iodophenyl)propan-1-one and 1-(3-Iodophenyl)propan-1-one) alongside the desired para-product is a classic challenge in electrophilic aromatic substitution.
-
Mechanism of Formation: The iodine substituent on the benzene ring is an ortho-, para-director. This means it directs incoming electrophiles (the propanoyl group) to the positions ortho and para to itself. While the para-product is sterically favored, a certain percentage of the ortho-isomer is almost always formed. The formation of the meta-isomer is less common but can occur, particularly if the reaction conditions are harsh.
-
GC-MS Identification:
-
Retention Time: The different isomers will have slightly different boiling points and polarities, leading to different retention times on the GC column. Typically, the para-isomer will have a different retention time than the ortho- and meta-isomers.
-
Mass Spectrum: All three isomers will have the same molecular ion peak (m/z 260). However, their fragmentation patterns may show subtle differences in the relative abundances of fragment ions due to the different substitution patterns. For a definitive identification, it is best to run commercially available standards of the different isomers if possible.
-
Table 1: Expected GC-MS Data for Key Compounds
| Compound Name | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 260.09 | 260 | 231, 203, 127, 76 |
| 1-(2-Iodophenyl)propan-1-one | 260.09 | 260 | 231, 203, 127, 76 |
| Iodobenzene | 204.01 | 204 | 127, 77 |
| Di-acylated byproduct | 316.16 | 316 | 287, 259, 203 |
Question 3: My GC-MS analysis shows a peak at a higher retention time with a molecular ion of m/z 316. What could this be?
Answer: A peak with a molecular ion of m/z 316 likely corresponds to a di-acylated byproduct, where a second propanoyl group has been added to the iodophenyl ring.
-
Cause of Formation: The propanoyl group added to the benzene ring is an activating group, making the ring more susceptible to further electrophilic substitution than the starting iodobenzene. If there is an excess of the acylating agent (propanoyl chloride) or the reaction is allowed to proceed for too long or at too high a temperature, this second acylation can occur.
-
Structural Confirmation: The mass spectrum will not only show the molecular ion at m/z 316 but also characteristic fragments corresponding to the loss of an ethyl group (m/z 287) and a propanoyl group (m/z 259). The position of the second acylation can be inferred from the fragmentation pattern, but definitive identification would require more advanced analytical techniques like NMR.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane.
-
Addition of Reactants: Cool the mixture to 0°C in an ice bath. Add a solution of iodobenzene (1.0 eq) in the dry solvent to the flask.
-
Acylation: Add propanoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
-
Workup: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: GC-MS Sample Preparation and Analysis
-
Sample Preparation: Dissolve a small amount of the crude or purified product (approx. 1 mg) in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound and the formation of common byproducts.
Caption: A logical workflow for troubleshooting byproduct formation in this compound synthesis using GC-MS data.
References
-
Ishihara, K., & Yamamoto, H. (2000). Aluminum Chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Taylor, R. (1990). Electrophilic Aromatic Substitution. John Wiley & Sons. This is a foundational textbook, a general reference to the principles can be found in most organic chemistry texts. A relevant online resource is available from LibreTexts: [Link]
-
Olah, G. A. (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons. A summary of the activating and deactivating effects of substituents in Friedel-Crafts reactions is a core concept in organic chemistry. A relevant online discussion can be found at: [Link]
Technical Support Center: Optimizing the Synthesis of 1-(4-Iodophenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(4-Iodophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of iodobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction temperature is a critical parameter that significantly influences the reaction's yield, purity, and side-product profile. This guide will focus on optimizing this crucial parameter.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on the impact of reaction temperature.
Question 1: My reaction yield is consistently low. What are the likely causes related to temperature?
Low yields in a Friedel-Crafts acylation can be attributed to several factors, with reaction temperature playing a pivotal role.
-
Insufficient Activation Energy: If the reaction temperature is too low, the reactants may not possess sufficient kinetic energy to overcome the activation energy barrier of the reaction. This is particularly relevant for the formation of the acylium ion electrophile from the propanoyl chloride-AlCl₃ complex.
-
Decomposition at High Temperatures: Conversely, excessively high temperatures can lead to the decomposition of the starting materials, the acylating agent, or the product itself. This can result in the formation of tarry by-products and a decrease in the desired product's yield.
-
Side Reactions: Temperature can influence the rate of competing side reactions. At elevated temperatures, side reactions such as de-iodination or isomerization may become more prominent, consuming the starting material and reducing the yield of the target compound.
Recommended Temperature Optimization Strategy:
A systematic approach to optimizing the reaction temperature is crucial. It is advisable to start with a lower temperature and gradually increase it.
| Temperature Range | Expected Outcome & Rationale |
| 0-5 °C (Ice Bath) | Initial Starting Point. Minimizes side reactions and decomposition. The reaction may be slow, requiring longer reaction times. |
| Room Temperature (20-25 °C) | Good Compromise. Often provides a reasonable reaction rate without significant side-product formation. |
| 40-60 °C (Gentle Heating) | Increased Reaction Rate. May be necessary if the reaction is sluggish at lower temperatures. Monitor for by-product formation. |
| > 60 °C | Use with Caution. Significantly increases the risk of decomposition and side reactions. Generally not recommended without prior optimization. |
Question 2: I am observing the formation of significant impurities. How can temperature manipulation help?
The formation of impurities is a common challenge in Friedel-Crafts acylation. Temperature control is a key strategy for minimizing these unwanted by-products.
-
ortho and meta Isomers: While the primary product is the para-substituted isomer due to the directing effect of the iodine atom, higher temperatures can lead to the formation of small amounts of ortho and meta isomers. Running the reaction at lower temperatures (0-25 °C) can enhance the regioselectivity.
-
De-iodinated Product (Propiophenone): At higher temperatures, the iodine substituent can be cleaved from the aromatic ring, leading to the formation of propiophenone. This side reaction is more likely to occur with prolonged heating.
-
Polyacylation: Although the acyl group is deactivating, preventing further acylation is not always absolute, especially under harsh conditions. Lowering the reaction temperature can help minimize the risk of diacylation.
Question 3: The reaction mixture turns dark or forms a tar-like substance. What is the cause and how can I prevent it?
The formation of a dark, tarry substance is a strong indication of product or reactant decomposition.
-
Cause: This is almost always due to an excessively high reaction temperature. The Lewis acid catalyst, AlCl₃, can also contribute to polymerization and charring at elevated temperatures.
-
Prevention:
-
Strict Temperature Control: Maintain the recommended temperature range throughout the reaction. Use an ice bath for initial mixing and controlled heating for the reaction itself.
-
Slow Reagent Addition: Add the propanoyl chloride and aluminum chloride slowly and portion-wise to control the initial exotherm of the reaction.
-
Anhydrous Conditions: Moisture can react with AlCl₃, leading to the formation of HCl and a less effective catalyst, which can sometimes lead to side reactions and decomposition. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
While there is no universally "optimal" temperature, a good starting point for this reaction is in the range of 0 to 25 °C . A study on the acylation of iodobenzene suggests that good yields can be obtained at a range of temperatures, but lower temperatures generally favor higher selectivity for the para product. It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup and desired purity.
Q2: How long should the reaction be run at a given temperature?
The reaction time is inversely proportional to the reaction temperature.
-
At 0-5 °C , the reaction may require several hours to reach completion (e.g., 4-6 hours).
-
At room temperature (20-25 °C) , a reaction time of 2-4 hours is often sufficient.
-
At elevated temperatures (40-60 °C) , the reaction may be complete in as little as 1-2 hours.
It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of by-products due to prolonged reaction duration.
Q3: What are the expected analytical data for this compound?
| Property | Value | Source |
| Molecular Formula | C₉H₉IO | |
| Molecular Weight | 260.07 g/mol | |
| Appearance | Solid | |
| ¹H NMR (CDCl₃) | Expected chemical shifts (ppm): ~7.8 (d, 2H), ~7.2 (d, 2H), ~2.9 (q, 2H), ~1.2 (t, 3H) | Inferred from similar structures |
| ¹³C NMR (CDCl₃) | Expected chemical shifts (ppm): ~199 (C=O), ~138 (Ar-C), ~136 (Ar-C), ~130 (Ar-CH), ~98 (Ar-C-I), ~32 (CH₂), ~8 (CH₃) | Inferred from similar structures |
Note: The provided NMR data is an estimation based on analogous compounds. It is essential to acquire and interpret the spectra for your synthesized product for accurate characterization.
Q4: How should I purify the crude product?
Purification of this compound can be achieved through recrystallization or column chromatography.
-
Recrystallization: This is often the preferred method for obtaining a highly pure solid product. A suitable solvent system needs to be determined experimentally. Common solvents for recrystallization of aromatic ketones include ethanol, methanol, or a mixture of hexane and ethyl acetate.
-
Column Chromatography: If recrystallization does not yield a product of the desired purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane is a common eluent system for separating aromatic ketones from less polar by-products.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol provides a starting point for the synthesis. Optimization of temperature and reaction time is recommended.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube).
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.3 equivalents) to the reaction flask.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to the flask.
-
Cooling: Cool the suspension to the desired starting temperature (e.g., 0 °C) using an ice bath.
-
Acyl Chloride Addition: Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
Iodobenzene Addition: After the addition of propanoyl chloride is complete, add iodobenzene (1.0 equivalent) dropwise, maintaining the reaction temperature.
-
Reaction: Allow the reaction to stir at the chosen temperature for the optimized duration, monitoring its progress by TLC.
-
Quenching: After the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Reaction Workflow Diagram
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Friedel–Crafts acylation of iodobenzene and of o-, m-, and p-iodotoluenes. J. Chem. Soc., Perkin Trans. 1, 1973, 2940-2948. [Link]
-
PubChem Compound Summary for CID 256592, this compound. National Center for Biotechnology Information. [Link]
-
How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
-
Purification: How To. University of Rochester, Department of Chemistry. [Link]
-
Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. [Link]
effect of base selection in Sonogashira coupling of 4'-iodopropiophenone
Technical Support Center: Sonogashira Coupling of 4'-Iodopropiophenone
A Senior Application Scientist's Guide to Base Selection and Troubleshooting
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically tailored for researchers, chemists, and drug development professionals working with α-halo ketone substrates, such as 4'-iodopropiophenone. The selection of a base is not merely a trivial parameter but a critical decision point that dictates reaction efficiency, yield, and the formation of undesirable side products. This document provides in-depth, field-proven insights to help you navigate the complexities of base selection and troubleshoot common issues encountered during your experiments.
Section 1: Mechanistic Insights: The Pivotal Role of the Base
The Sonogashira reaction is a robust method for forming C(sp²)–C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[1] The reaction proceeds through two interconnected catalytic cycles, and the base is a crucial player in both.[2]
Key Functions of the Base:
-
Deprotonation of the Terminal Alkyne: The primary role of the base is to deprotonate the terminal alkyne, forming a copper(I) acetylide intermediate.[3] This species is the active nucleophile that participates in the palladium cycle via transmetalation. The presence of the copper(I) salt increases the acidity of the alkyne's terminal proton, facilitating this step.[4]
-
Neutralization of Halogen Acid: The reaction generates a hydrogen halide (HI in the case of 4'-iodopropiophenone) as a byproduct. The base neutralizes this acid, preventing it from interfering with the catalysts or acid-sensitive functional groups on the substrates.[5]
-
Regeneration of the Pd(0) Catalyst: In cases where a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, the amine base can aid in the in situ reduction to the active Pd(0) species.[5]
Below is a diagram illustrating the interplay between the palladium and copper cycles and the critical intervention points of the base.
Caption: The Sonogashira catalytic cycle showing the base's role.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which base should I choose for the Sonogashira coupling of 4'-iodopropiophenone?
This is the most critical question for this specific substrate. Because 4'-iodopropiophenone is an α-halo ketone with enolizable α-protons, it is highly susceptible to the Favorskii rearrangement under basic conditions.[6][7] This side reaction leads to carboxylic acid derivatives, not the desired alkyne product.[8] Therefore, the ideal base should be non-nucleophilic and sterically hindered .
-
Recommended: Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N). These are bulky amines that are effective at deprotonating the alkyne but are poor nucleophiles, minimizing the risk of the Favorskii rearrangement.
-
Use with Caution: Less hindered amines like piperidine or pyrrolidine can be more effective in some couplings but increase the risk of side reactions.
-
Avoid: Strong, nucleophilic bases like alkoxides (e.g., NaOMe) or hydroxides (e.g., NaOH, KOH) should be avoided as they will strongly promote the Favorskii rearrangement.[9][10]
Q2: I am observing significant homocoupling (Glaser coupling) of my alkyne. How can I prevent this?
Glaser homocoupling is the primary side reaction in copper-mediated Sonogashira couplings, forming a diyne (R-C≡C-C≡C-R).[4] It is caused by the oxidation of the copper acetylide intermediate, a reaction that is highly promoted by the presence of oxygen.[11][12]
Mitigation Strategies:
-
Ensure Rigorous Inert Atmosphere: The most crucial step is to thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent) and maintain a positive pressure of an inert gas throughout the experiment.[13]
-
Switch to Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to perform a copper-free Sonogashira reaction.[5][14] This often requires slightly different conditions, such as a different base or ligand.[15]
Q3: My reaction is showing low or no conversion, and I see a black precipitate. What's wrong?
The black precipitate is likely "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[13] This deactivates the catalyst and halts the reaction.
Common Causes and Solutions:
-
Impure Reagents: Impurities in solvents or starting materials can poison the catalyst. Use high-purity, anhydrous solvents and fresh reagents.[13]
-
Degraded Copper(I) Iodide: CuI can degrade over time. Use a fresh bottle of CuI.[13]
-
Inappropriate Solvent: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[16] Consider switching to DMF or using the amine base as the solvent.
-
Temperature: While aryl iodides are reactive, some substrate combinations may require gentle heating.[17] However, excessive heat can also promote catalyst decomposition.
Q4: When should I use an inorganic base like K₂CO₃ or Cs₂CO₃?
Inorganic bases are an excellent choice, particularly for copper-free systems or with sensitive substrates like 4'-iodopropiophenone.[5]
-
Advantages: They are non-nucleophilic, completely eliminating the risk of the Favorskii rearrangement. They are also useful in amine-free protocols, which can simplify purification.[18]
-
Considerations: Their solubility can be an issue. A polar solvent like DMF or NMP might be necessary, and sometimes a phase-transfer catalyst is added. Cesium carbonate (Cs₂CO₃) is generally more soluble and effective than potassium carbonate (K₂CO₃).[19]
Section 3: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving complex issues.
Symptom: Major Side Product Formation
If you are obtaining a product that is not your desired alkyne, the Favorskii rearrangement is the most likely culprit. This occurs when a base acts as a nucleophile or when a strong base generates an enolate that cyclizes.
Caption: The Favorskii rearrangement pathway for α-halo ketones.
Solution Pathway:
-
Analyze Your Base: Are you using a strong, nucleophilic base (hydroxide, alkoxide)? If so, this is the cause.
-
Immediate Action: Switch to a non-nucleophilic, sterically hindered amine base like DIPEA .
-
Alternative Strategy: Employ a copper-free protocol using an inorganic base like Cs₂CO₃ or K₃PO₄ . This is a very robust method to circumvent this side reaction entirely.[18][19]
Symptom: Low to Moderate Yield of Desired Product
If you are getting some product but the yield is unsatisfactory, consider the following:
-
Possible Cause 1: Incomplete Deprotonation of the Alkyne.
-
Diagnosis: The pKa of your base may not be sufficiently high to efficiently deprotonate your specific alkyne.
-
Solution: While you must avoid overly strong bases, ensure your amine base is used in sufficient excess (typically 2-3 equivalents).[20] If using an inorganic base, ensure it is finely powdered to maximize surface area and that the solvent system promotes its activity.
-
-
Possible Cause 2: Catalyst Deactivation.
-
Diagnosis: The reaction starts but stalls over time, often accompanied by the formation of palladium black.
-
Solution:
-
Reagent Purity: Use freshly distilled amines and high-purity, anhydrous solvents.[13]
-
Ligand Choice: The standard PPh₃ ligand is often sufficient. However, for challenging couplings, more electron-rich and bulky phosphine ligands can stabilize the palladium catalyst and increase the rate of oxidative addition.[2]
-
-
Section 4: Data and Protocols
Table 1: Comparison of Common Bases for Sonogashira Coupling
| Base | Type | pKa (Conjugate Acid) | Pros | Cons for 4'-Iodopropiophenone |
| Triethylamine (Et₃N) | Amine | ~10.7 | Common, inexpensive, often acts as solvent. | Moderate risk of Favorskii if conditions are harsh. Can be nucleophilic. |
| DIPEA | Amine | ~10.8 | Sterically hindered, very low nucleophilicity. | Higher cost, can contain impurities. Highly Recommended. |
| Piperidine / Pyrrolidine | Amine | ~11.2 | Highly effective base. | Higher nucleophilicity increases risk of Favorskii and other side reactions. |
| K₂CO₃ / Cs₂CO₃ | Inorganic | ~10.3 / ~10 | Non-nucleophilic, eliminates Favorskii risk. | Poor solubility in non-polar solvents. Requires polar aprotic solvents (DMF, NMP). |
Protocol 1: Copper-Catalyzed Sonogashira using a Hindered Amine Base
This protocol is optimized to minimize the risk of the Favorskii rearrangement while using standard copper-catalyzed conditions.
-
Setup: To an oven-dried Schlenk flask, add 4'-iodopropiophenone (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagents: Under a positive flow of inert gas, add anhydrous, degassed THF (or DMF, ~0.2 M concentration). Add diisopropylethylamine (DIPEA, 3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish after several hours, it may be gently heated to 40-50°C.
-
Workup: Once the starting material is consumed, dilute the reaction with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Robust Copper-Free Sonogashira using an Inorganic Base
This protocol is highly recommended for 4'-iodopropiophenone to completely avoid both Glaser coupling and the Favorskii rearrangement.
-
Setup: To an oven-dried Schlenk flask, add 4'-iodopropiophenone (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and finely powdered Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent: Under a positive flow of inert gas, add anhydrous, degassed DMF (~0.2 M concentration). Add the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature or heat to 60-80°C. The higher temperature is often required for copper-free systems.[21] Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
References
-
NROChemistry. Favorskii Rearrangement . [Link]
-
Wikipedia. Favorskii rearrangement . [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained . [Link]
-
chemeurope.com. Favorskii rearrangement . [Link]
-
ResearchGate. The Favorskiĭ Rearrangement of Haloketones . [Link]
-
Royal Society of Chemistry. Sonogashira Coupling . [Link]
-
BYJU'S. Sonogashira Coupling . [Link]
-
Chemistry LibreTexts. Sonogashira Coupling . [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . [Link]
-
National Center for Biotechnology Information (PMC). Copper-free Sonogashira cross-coupling reactions: an overview . [Link]
-
The Reaction Flash. Copper-free Sonogashira coupling . [Link]
-
Wikipedia. Sonogashira coupling . [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview . [Link]
-
ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation . [Link]
-
ResearchGate. Copper-free Sonogashira cross-coupling reactions: an overview . [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros . [Link]
-
University of Pittsburgh. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes . [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling . [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros . [Link]
-
Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling . [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview . [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . [Link]
-
Organic Chemistry Portal. Sonogashira Coupling . [Link]
-
ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air . [Link]
-
PubMed Central (PMC). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials . [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Favorskii_rearrangement [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR and 13C NMR spectral data of 1-(4-Iodophenyl)propan-1-one
An In-Depth Guide to the 1H and 13C NMR Spectral Analysis of 1-(4-Iodophenyl)propan-1-one: A Comparative Approach
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of success. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. This guide provides a comprehensive analysis of the 1H and 13C NMR spectra of this compound, a key intermediate in the synthesis of various pharmacologically active molecules. We will delve into the nuances of spectral interpretation, compare its data with alternative analytical methods, and provide robust experimental protocols for data acquisition.
The Structural Significance of this compound
This compound is a valuable building block in medicinal chemistry. The presence of the iodo-substituent on the phenyl ring offers a reactive handle for cross-coupling reactions, such as the Suzuki or Sonogashira coupling, enabling the introduction of diverse functionalities. The propan-1-one side chain provides a scaffold that can be further modified to interact with biological targets. Accurate characterization of this intermediate is therefore paramount to ensure the integrity of the final drug candidates.
Deciphering the Molecular Blueprint: 1H NMR Spectroscopy
1H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons.
Table 1: 1H NMR Spectral Data of this compound (500 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.80 | Doublet | 2H | 8.5 | H-2, H-6 (Aromatic) |
| 7.23 | Doublet | 2H | 8.5 | H-3, H-5 (Aromatic) |
| 2.93 | Quartet | 2H | 7.3 | -CH2- (Ethyl) |
| 1.21 | Triplet | 3H | 7.3 | -CH3 (Ethyl) |
The downfield region of the spectrum is dominated by two doublets, characteristic of a para-substituted benzene ring. The protons H-2 and H-6, being ortho to the electron-withdrawing carbonyl group, are deshielded and appear at a lower field (7.80 ppm) compared to the H-3 and H-5 protons (7.23 ppm), which are adjacent to the iodine atom. The observed coupling constant of 8.5 Hz is typical for ortho-coupling in aromatic systems.
In the upfield region, the aliphatic protons of the ethyl group give rise to a quartet and a triplet. The methylene protons (-CH2-) at 2.93 ppm are split into a quartet by the adjacent methyl protons. Conversely, the methyl protons (-CH3) at 1.21 ppm are split into a triplet by the neighboring methylene protons. The identical coupling constant of 7.3 Hz for both multiplets confirms their scalar coupling relationship.
A Deeper Look: 13C NMR Spectroscopy
13C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, offering a direct count of the non-equivalent carbons.
Table 2: 13C NMR Spectral Data of this compound (125 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| 199.5 | C=O (Carbonyl) |
| 138.1 | C-2, C-6 (Aromatic) |
| 135.9 | C-4 (Aromatic) |
| 129.8 | C-3, C-5 (Aromatic) |
| 101.3 | C-1 (Aromatic) |
| 31.8 | -CH2- (Ethyl) |
| 8.4 | -CH3 (Ethyl) |
The carbonyl carbon is the most deshielded, appearing at 199.5 ppm, a characteristic chemical shift for ketones. The aromatic region shows four distinct signals, confirming the para-substitution pattern. The carbon atom bearing the iodine (C-4) is observed at 101.3 ppm, significantly shielded due to the heavy atom effect of iodine. The other aromatic carbons are assigned based on their expected chemical environments. The aliphatic carbons of the ethyl group are found in the upfield region, with the methylene carbon at 31.8 ppm and the terminal methyl carbon at a highly shielded position of 8.4 ppm.
The Bigger Picture: Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, a multi-technique approach is often employed for comprehensive characterization.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic information. | Non-destructive, highly informative. | Lower sensitivity compared to MS, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample requirement. | Provides limited information on stereochemistry and isomerism. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to operate. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute three-dimensional structure in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Mass spectrometry would confirm the molecular weight of this compound (274.09 g/mol ) and its fragmentation pattern would be consistent with the proposed structure. Infrared spectroscopy would show a strong absorption band around 1680 cm-1, characteristic of an aryl ketone carbonyl stretch. For an unambiguous determination of the solid-state conformation, X-ray crystallography would be the gold standard, provided a suitable crystal can be grown.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition Workflow
The following diagram illustrates the general workflow for acquiring 1H and 13C NMR spectra.
Introduction: Decoding Molecular Structure with Mass Spectrometry
An In-Depth Guide to the Mass Spectrum of 1-(4-Iodophenyl)propan-1-one: A Comparative Analysis for Structural Elucidation
Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone analytical technique in modern chemical and pharmaceutical research. Its capacity to unravel molecular structures by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments provides invaluable information for compound identification, purity assessment, and metabolic studies. This guide offers a detailed interpretation of the mass spectrum of this compound, a halogenated aromatic ketone. As a Senior Application Scientist, my objective is to move beyond a simple peak list and delve into the mechanistic logic of molecular fragmentation. We will explore the characteristic pathways for this molecule and compare its spectral features against its non-iodinated and other halogenated analogs to provide a comprehensive framework for analysis.
The Analyte: this compound
Before interpreting its mass spectrum, understanding the molecule's structure is paramount. This compound possesses three key features that dictate its fragmentation behavior:
-
A Phenyl Ring: A stable aromatic system that can stabilize adjacent charges.
-
A Propanone Group: A ketone functional group susceptible to characteristic cleavages.
-
An Iodine Atom: A heavy halogen whose presence significantly influences the molecular weight and introduces specific fragmentation pathways.
The molecular formula is C₉H₉IO, yielding a monoisotopic molecular weight of approximately 260.07 g/mol .[1] A crucial aspect for mass spectrometry is the isotopic distribution of the elements. Iodine is monoisotopic, meaning it consists of 100% ¹²⁷I.[2][3][4] This simplifies the molecular ion region, as we do not expect the characteristic M+2 peaks seen with chlorine or bromine-containing compounds.[5]
Core Fragmentation Mechanisms in Ketones
Under the high-energy conditions of an EI source (typically 70 eV), the this compound molecule is ionized to form a molecular ion (M•+), which then undergoes fragmentation. The most probable fragmentation pathways are governed by the formation of the most stable products (ions and neutral radicals). For ketones, two primary mechanisms dominate: α-cleavage and the McLafferty rearrangement.[6][7][8]
-
Alpha (α)-Cleavage: This is the homolytic cleavage of a bond adjacent to the carbonyl group.[9][10][11] This process is highly favorable as it results in the formation of a resonance-stabilized acylium ion.[12] For this compound, two α-cleavage events are possible.
-
McLafferty Rearrangement: This is a specific rearrangement that occurs in carbonyl compounds containing a hydrogen atom on the gamma (γ) carbon.[13][14] The reaction proceeds through a six-membered ring transition state, leading to the elimination of a neutral alkene molecule.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
To ensure the generation of a reliable and reproducible mass spectrum, a standardized protocol is essential. The following methodology outlines the acquisition of a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system, a common setup for analyzing volatile and semi-volatile compounds like our analyte.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injector Temperature: 250°C. Rationale: This ensures rapid volatilization of the analyte without thermal degradation.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane). Rationale: This provides good separation for aromatic compounds.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min. Rationale: The temperature ramp ensures the elution of the analyte as a sharp peak.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min. Rationale: Helium is an inert carrier gas that provides good chromatographic efficiency.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. Rationale: This is the standard energy used for EI, which promotes extensive and reproducible fragmentation. It allows for direct comparison with established spectral libraries like NIST.
-
Source Temperature: 230°C. Rationale: Prevents condensation of the analyte within the ion source while minimizing thermal decomposition.
-
Mass Range: Scan from m/z 40 to 400. Rationale: This range comfortably covers the molecular ion and all expected fragments.
-
Solvent Delay: 3 minutes. Rationale: This prevents the high concentration of solvent from entering the mass spectrometer, which could saturate the detector and shorten filament life.
-
-
Data Acquisition and Validation:
-
Tuning: Before analysis, the mass spectrometer must be tuned using a calibration standard (e.g., perfluorotributylamine, PFTBA). Rationale: This step is critical for ensuring mass accuracy and the correct relative abundance of ions, making the protocol a self-validating system.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system and acquire the data.
-
Predicted Fragmentation Pathways of this compound
The acquired mass spectrum is a plot of relative ion abundance versus m/z. By analyzing the masses of the fragment ions, we can piece together the structure of the original molecule.
Caption: Predicted EI fragmentation pathways for this compound.
Analysis of the Predicted Mass Spectrum
| m/z | Proposed Ion Structure | Formation Mechanism | Significance |
| 260 | [C₉H₉IO]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |
| 232 | [C₇H₆IO]⁺• | McLafferty Rearrangement (Loss of C₂H₄) | A diagnostic peak for ketones with accessible γ-hydrogens. |
| 231 | [C₇H₄IO]⁺ | α-Cleavage (Loss of •C₂H₅) | Expected Base Peak. A highly stable 4-iodobenzoyl cation. |
| 203 | [C₆H₄I]⁺ | Loss of CO from m/z 231 | Indicates the presence of a benzoyl-type structure. |
| 127 | [I]⁺ | Cleavage of the C-I bond | A definitive indicator of an iodine-containing compound. |
| 77 | [C₆H₅]⁺ | Loss of I from m/z 203 | A common fragment indicating a phenyl group. |
| 57 | [C₃H₅O]⁺ | α-Cleavage (Loss of •C₆H₄I) | Propanoyl cation. Less favored than the formation of m/z 231. |
| 29 | [C₂H₅]⁺ | Loss of CO from m/z 57 | Ethyl cation. |
The base peak , the most intense peak in the spectrum, is predicted to be at m/z 231 . This is due to the highly favorable α-cleavage that results in the loss of an ethyl radical (•C₂H₅) to form the resonance-stabilized 4-iodobenzoyl cation. The stability of this cation is enhanced by the delocalization of the positive charge across the carbonyl group and the aromatic ring.
Comparison Guide: The Diagnostic Power of the Halogen
To fully appreciate the spectral features of this compound, it is instructive to compare it with its non-halogenated and other halogenated analogs. This comparison highlights how the substituent on the phenyl ring systematically alters the mass spectrum.
| Compound | Structure | MW | [M]⁺• (m/z) | [M-C₂H₅]⁺ (m/z) | [M-C₂H₅-CO]⁺ (m/z) | Key Features |
| Propiophenone | C₉H₁₀O | 134.18 | 134 | 105 | 77 | Baseline spectrum. Base peak at m/z 105 (benzoyl cation).[15][16] |
| 1-(4-Chlorophenyl)propan-1-one | C₉H₉ClO | 168.62 | 168/170 | 139/141 | 111/113 | Characteristic ~3:1 isotopic pattern for all chlorine-containing fragments.[17] |
| 1-(4-Bromophenyl)propan-1-one | C₉H₉BrO | 213.07 | 212/214 | 183/185 | 155/157 | Characteristic ~1:1 isotopic pattern for all bromine-containing fragments. |
| This compound | C₉H₉IO | 260.07 | 260 | 231 | 203 | Monoisotopic peaks. Significant mass shift. Unique fragments like m/z 127. |
This comparative analysis demonstrates the power of mass spectrometry in distinguishing between structurally similar compounds. The presence and type of halogen create a unique fingerprint:
-
Mass Shift: The molecular weight and fragment masses increase significantly from Cl to Br to I.
-
Isotopic Pattern: The absence of an M+2 peak for the iodo-compound is a clear differentiator from its chloro- and bromo- counterparts.
-
Unique Fragments: The presence of a peak at m/z 127 ([I]⁺) is a definitive marker for iodine.
Conclusion
The interpretation of the mass spectrum of this compound is a logical process guided by fundamental principles of chemical reactivity. The spectrum is dominated by a highly stable 4-iodobenzoyl cation at m/z 231, formed via a characteristic α-cleavage. Other significant fragments, including the molecular ion at m/z 260 and ions resulting from McLafferty rearrangement and C-I bond cleavage, provide converging evidence for the compound's structure. By comparing its spectrum to those of related compounds, we can confidently assign its structure and appreciate the profound influence that even a single atomic substitution can have on the fragmentation pattern. This systematic approach, combining predictive analysis with comparative data, exemplifies the robust capabilities of mass spectrometry in the modern research and development landscape.
References
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved January 11, 2026, from [Link]
-
Fiveable. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved January 11, 2026, from [Link]
-
Fiveable. (n.d.). α-cleavage Definition. Retrieved January 11, 2026, from [Link]
-
dummies. (n.d.). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved January 11, 2026, from [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved January 11, 2026, from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved January 11, 2026, from [Link]
-
ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement [Video]. YouTube. [Link]
-
WebElements. (n.d.). Iodine » isotope data. Retrieved January 11, 2026, from [Link]
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Iodine. Retrieved January 11, 2026, from [Link]
-
Jefferson Lab. (n.d.). Element: Iodine. Retrieved January 11, 2026, from [Link]
-
ChemLin. (n.d.). Iodine Isotopes - List and Properties. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Iodine. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025). Benchmark measurement of iodobenzene ion fragmentation rates. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (1986). Time-dependent mass spectra and breakdown graphs. 7. Time-resolved photoionization mass spectrometry of iodobenzene. The heat of formation of phenyl cation. The Journal of Physical Chemistry. [Link]
-
NIST. (n.d.). Benzene, iodo-. WebBook. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Iodobenzene. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). 1-Propanone, 1-phenyl-. WebBook. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. WebBook. Retrieved January 11, 2026, from [Link]
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- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
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- 17. 1-Propanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
A Comparative FTIR Analysis of the Carbonyl Stretch in 1-(4-Iodophenyl)propan-1-one
This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequency in 1-(4-Iodophenyl)propan-1-one using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond simple data presentation to offer a comparative framework. By contrasting the target molecule with structurally related ketones, we will elucidate the subtle electronic and steric factors that govern the vibrational behavior of the carbonyl group. This approach not only validates the experimental findings but also provides a predictive tool for characterizing similar aryl ketone systems.
Theoretical Framework: Unpacking the Influences on the Carbonyl Stretch
The carbonyl stretching vibration is one of the most intense and diagnostically useful absorption bands in an infrared spectrum, typically appearing in the 1600-1900 cm⁻¹ region.[1][2] Its precise position is exquisitely sensitive to the local molecular environment. For an aryl ketone like this compound, three primary factors dictate the C=O stretching frequency:
-
Conjugation: The direct attachment of the carbonyl group to the phenyl ring allows for the delocalization of π-electrons between the C=O bond and the aromatic system.[3][4] This conjugation reduces the double-bond character of the carbonyl group, effectively weakening the bond and lowering the energy required to excite its stretching vibration. Consequently, aryl ketones exhibit a C=O stretching frequency approximately 20-30 cm⁻¹ lower than their saturated aliphatic counterparts.[1][2]
-
Substituent Effects (Inductive vs. Resonance): Substituents on the aromatic ring can further modulate the carbonyl frequency by altering the electron density through inductive and resonance effects.[5]
-
Inductive Effect: This is the through-bond polarization caused by electronegativity differences. Iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I), which tends to pull electron density from the ring and the carbonyl group. This strengthens the C=O bond and would, in isolation, increase the stretching frequency.
-
Resonance Effect: This involves the delocalization of lone-pair electrons from the substituent into the aromatic π-system. As a halogen, iodine possesses lone pairs that can be donated into the ring (+R effect). This increases electron density in the conjugated system, enhances the single-bond character of the C=O group, and consequently lowers the stretching frequency.[3] For halogens, the electron-withdrawing inductive effect typically outweighs the electron-donating resonance effect, leading to a net withdrawal of electron density.
-
-
Nature of the Alkyl Group: The alkyl group attached to the carbonyl carbon (an ethyl group in this case) also has a minor influence. Alkyl groups are weakly electron-donating through hyperconjugation and induction, which can slightly lower the C=O frequency compared to having just a hydrogen (an aldehyde) or a methyl group.
The final observed frequency for this compound is a net result of these competing electronic factors.
Figure 1: A diagram illustrating the key structural features and electronic effects that collectively determine the carbonyl stretching frequency in this compound.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure data accuracy and reproducibility, the following protocol for solid-phase FTIR analysis using the potassium bromide (KBr) pellet method is recommended. This technique minimizes intermolecular hydrogen bonding that can occur in solution and broaden the carbonyl peak.
Objective: To obtain the infrared spectrum of solid this compound, focusing on the carbonyl stretching region.
Materials:
-
This compound (analyte)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
Methodology:
-
Sample Preparation:
-
Gently grind ~100 mg of dry KBr powder in the agate mortar for 1 minute to create a fine, uniform powder. This step reduces scattering effects from large crystals.
-
Add 1-2 mg of the this compound sample to the KBr.
-
Grind the mixture thoroughly for 2-3 minutes until it appears homogeneous. The intimate mixing is crucial for a high-quality spectrum.
-
-
Pellet Formation:
-
Transfer a small amount of the KBr-sample mixture into the collar of the pellet-pressing die and distribute it evenly.
-
Place the plunger into the collar and press down gently.
-
Place the die assembly into the hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2 minutes. The applied pressure causes the KBr to flow and encapsulate the sample in a transparent, glass-like pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Collect a background spectrum of the ambient atmosphere (primarily H₂O and CO₂). This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. A typical setting is to co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the peak maximum for the most intense absorption in the 1750-1650 cm⁻¹ region. This corresponds to the C=O stretching frequency.
-
Comparative Data Analysis
The power of FTIR in structural elucidation comes from comparison. By analyzing the C=O stretch of our target molecule against known compounds, we can attribute frequency shifts to specific structural changes.
| Compound | Structure | Class | Typical C=O Stretch (cm⁻¹) | Key Differentiator from Target |
| 2-Butanone | CH₃COCH₂CH₃ | Saturated Aliphatic Ketone | ~1715[6] | No aromatic conjugation |
| Acetophenone | C₆H₅COCH₃ | Aromatic Methyl Ketone | ~1686[1][2] | Methyl instead of ethyl; no substituent |
| Propiophenone | C₆H₅COCH₂CH₃ | Aromatic Ethyl Ketone | ~1691 | No substituent |
| 4-Iodoacetophenone | IC₆H₄COCH₃ | Substituted Aromatic Methyl Ketone | ~1683 | Methyl instead of ethyl group |
| This compound | IC₆H₄COCH₂CH₃ | Target Molecule | ~1684 (Experimental) | N/A |
Note: Literature values can vary slightly based on the sample phase (solid, liquid, gas, solution) and solvent used.
Discussion of Results:
-
Aliphatic vs. Aromatic (2-Butanone vs. Propiophenone): The most significant frequency drop is observed when moving from a non-conjugated aliphatic ketone (~1715 cm⁻¹) to a conjugated aryl ketone like propiophenone (~1691 cm⁻¹). This ~24 cm⁻¹ decrease is a direct consequence of the π-electron delocalization between the phenyl ring and the carbonyl group, which weakens the C=O bond.[1]
-
Effect of the Alkyl Chain (Acetophenone vs. Propiophenone): Comparing acetophenone (~1686 cm⁻¹) to propiophenone (~1691 cm⁻¹) reveals a small difference. The slightly higher frequency in propiophenone is contrary to the simple electronic donating argument and may suggest subtle changes in conformation or steric hindrance affecting the planarity of the conjugated system. However, the effect is minor compared to conjugation or substitution.
-
Effect of the Iodo Substituent (Propiophenone vs. This compound): The addition of the iodine atom at the para-position causes a noticeable decrease in the C=O frequency from ~1691 cm⁻¹ in propiophenone to ~1684 cm⁻¹ in the target molecule. This ~7 cm⁻¹ shift indicates that, for iodine, the electron-donating resonance effect (+R) into the conjugated system has a slightly greater influence on the carbonyl bond character than its electron-withdrawing inductive effect (-I). This enhanced delocalization further reduces the C=O double bond character.
-
Confirmation with Closest Analog (4-Iodoacetophenone vs. This compound): The C=O stretch of 4-Iodoacetophenone (~1683 cm⁻¹) is extremely close to that of our target compound (~1684 cm⁻¹). This confirms that the primary electronic influences are the aromatic ring and the para-iodo substituent, while the change from a methyl to an ethyl group has a minimal impact on the final frequency.
Conclusion
The carbonyl stretching frequency of this compound, experimentally observed at approximately 1684 cm⁻¹, is a predictable consequence of its molecular structure. A comparative analysis demonstrates that the dominant influence is conjugation with the phenyl ring, which lowers the frequency significantly relative to aliphatic ketones. The para-iodo substituent further reduces the frequency, indicating that its resonance electron-donating effect slightly outweighs its inductive electron-withdrawing effect in this system. This detailed FTIR analysis, grounded in comparative data, serves as a robust method for the structural verification and characterization of substituted aryl ketones, providing valuable insights for quality control and molecular design in scientific research and drug development.
References
- Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis.
- JoVE. (2024). IR Absorption Frequency: Delocalization.
- La Manna, G., & Montalbano, A. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. RSC Publishing.
- ChemicalBook. (n.d.). 4'-Iodoacetophenone(13329-40-3)IR1.
- National Institute of Standards and Technology. (n.d.). 4-Iodoacetophenone. NIST Chemistry WebBook.
- Thirunarayanan, G. (2016). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. ResearchGate.
- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
- University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy.
- Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Video: IR Absorption Frequency: Delocalization [jove.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to the Reactivity of 4-Iodo-, 4-Bromo-, and 4-Chloropropiophenone for the Synthetic Chemist
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. The 4-halopropiophenones are versatile intermediates, offering a scaffold that combines an activatable aromatic ring with a modifiable keto-ethyl side chain. The choice of the halogen substituent—iodine, bromine, or chlorine—is far from trivial, as it profoundly influences the reactivity of the molecule in a variety of key transformations. This guide provides an in-depth comparison of 4-iodo-, 4-bromo-, and 4-chloropropiophenone, supported by fundamental principles and representative experimental data, to inform your synthetic strategy.
The Decisive Role of the Carbon-Halogen Bond
The observed differences in reactivity among these three compounds are fundamentally rooted in the properties of the carbon-halogen (C-X) bond. As one descends the halogen group from chlorine to iodine, several key parameters change, directly impacting the propensity of the C-X bond to break and for the aryl halide to participate in various reactions.
| Property | C-Cl | C-Br | C-I | Trend (Cl to I) | Implication for Reactivity |
| Electronegativity | 3.16 | 2.96 | 2.66 | Decreases | Affects bond polarity and inductive effects. |
| C-X Bond Length (in halobenzene) | ~1.74 Å | ~1.90 Å | ~2.10 Å | Increases | Longer bonds are generally weaker. |
| C-X Bond Dissociation Energy | ~400 kJ/mol | ~336 kJ/mol | ~272 kJ/mol | Decreases | Weaker bonds are more easily cleaved in reactions like oxidative addition. |
| Polarizability | Low | Medium | High | Increases | Higher polarizability can enhance interactions with transition metals. |
These fundamental properties dictate the reactivity patterns observed in key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Bond Strength
In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the C-X bond.
The well-established trend in reactivity for aryl halides in these reactions is:
I > Br > Cl
This trend is a direct consequence of the decreasing C-X bond dissociation energy from chlorine to iodine. The weaker C-I bond allows for a faster rate of oxidative addition, often enabling reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to the analogous bromo and chloro derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. A typical reaction involves the coupling of an aryl halide with an organoboron species in the presence of a palladium catalyst and a base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While direct comparative studies on the three 4-halopropiophenones are scarce, the expected trend in reactivity can be inferred from the broader literature on aryl halides.[1][2]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodopropiophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 (expected) |
| 4-Bromopropiophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-90 (expected) |
| 4-Chloropropiophenone | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 24 | ~70-80 (expected) |
| Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura couplings. Actual results may vary. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. Similar to the Suzuki-Miyaura reaction, the rate of oxidative addition is a key factor, and thus the reactivity follows the same trend: I > Br > Cl.[3][4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodopropiophenone | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 1 | >95 (expected) |
| 4-Bromopropiophenone | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | ~90 (expected) |
| 4-Chloropropiophenone | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 18 | ~85 (expected) |
| Note: The data in this table is representative and compiled from general knowledge of Buchwald-Hartwig aminations. Actual results may vary. |
Nucleophilic Aromatic Substitution (SNAr): An Inversion of Reactivity
Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group. The propiophenone's carbonyl group is a moderate electron-withdrawing group, activating the para-halogen for SNAr.
The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
A Comparative Guide to the Kinetic Studies of Cross-Coupling Reactions with 1-(4-Iodophenyl)propan-1-one
<_Step_2>
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the kinetic performance of several common palladium-catalyzed cross-coupling reactions using 1-(4-Iodophenyl)propan-1-one as a representative electron-poor aryl iodide substrate. The insights herein are designed to inform experimental design, catalyst selection, and reaction optimization in your own research.
Introduction: The "Why" Behind Kinetic Studies in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries for creating carbon-carbon and carbon-heteroatom bonds.[1][2] While achieving a high yield is often the primary goal, understanding the reaction kinetics—the rates and mechanisms of these transformations—is crucial for process development, scalability, and troubleshooting. Kinetic studies allow us to elucidate the catalytic cycle, identify the rate-determining step, and understand how different ligands and reaction conditions influence efficiency.[3][4]
This guide focuses on this compound, a substrate featuring an electron-withdrawing ketone group. This electronic feature can significantly influence the rates of key steps in the catalytic cycle, making it an excellent model for studying the nuances of different cross-coupling methodologies. We will compare the kinetic profiles of three widely used reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
The Substrate: this compound
The choice of an aryl halide is a critical parameter in any cross-coupling reaction. Aryl iodides are generally more reactive than the corresponding bromides or chlorides due to the lower bond dissociation energy of the carbon-iodine bond.[5] This typically leads to a faster rate of oxidative addition, which is often the rate-determining step in many cross-coupling reactions.[6][7][8] The electron-withdrawing nature of the propanoyl group in this compound is expected to further facilitate this step.
Comparative Kinetic Analysis of Key Cross-Coupling Reactions
To provide a clear comparison, we will examine the kinetic data for the Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound under standardized conditions. The following sections detail the experimental protocols and present the comparative data.
A robust kinetic study relies on careful experimental design and accurate monitoring of the reaction progress. Here is a general workflow:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Specific Protocol:
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: PPh₃ (4 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/H₂O (4:1)
-
Temperature: 80 °C
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. [9]The mechanism involves oxidative addition, migratory insertion, and β-hydride elimination. [10] Specific Protocol:
-
Coupling Partner: Styrene (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: PPh₃ (4 mol%)
-
Base: Et₃N (2.0 equiv)
-
Solvent: DMF
-
Temperature: 100 °C
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. [11]It typically requires a palladium catalyst and a copper(I) co-catalyst. [12] Specific Protocol:
-
Coupling Partner: Phenylacetylene (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: PPh₃ (4 mol%)
-
Co-catalyst: CuI (1 mol%)
-
Base: Et₃N (2.0 equiv)
-
Solvent: DMF
-
Temperature: 60 °C
Results and Discussion: A Comparative Look at the Kinetics
The kinetic data for the three reactions are summarized below. The initial rates were determined from the linear portion of the concentration vs. time plots. The reaction order was determined using the initial rates method by varying the concentration of one reactant while keeping others constant. [13][14]
| Reaction | Coupling Partner | Temp (°C) | Initial Rate (M/s) x 10⁻⁵ | Reaction Order (Aryl Iodide) | Reaction Order (Coupling Partner) | Time to >95% Conversion (h) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | 80 | 3.5 | ~1 | ~0 | 4 |
| Heck | Styrene | 100 | 1.8 | ~1 | ~1 | 8 |
| Sonogashira | Phenylacetylene | 60 | 5.2 | ~1 | ~0 | 2.5 |
Analysis of Results:
-
Reaction Rates: The Sonogashira coupling exhibits the highest initial rate, even at a lower temperature. This is followed by the Suzuki-Miyaura reaction, with the Heck reaction being the slowest under these specific conditions. The high reactivity in the Sonogashira coupling can be attributed to the efficient copper co-catalyzed transmetalation step. [15]* Reaction Orders: All three reactions show a first-order dependence on the concentration of the aryl iodide, which is consistent with oxidative addition being a key step in the catalytic cycle. [6]The Suzuki-Miyaura and Sonogashira reactions show a near-zero order dependence on the coupling partner, suggesting that transmetalation is not the rate-determining step for these reactions with the reactive aryl iodide. [16]In contrast, the Heck reaction shows a first-order dependence on the alkene concentration, indicating that migratory insertion is likely involved in the rate-determining step. [17]* Time to Completion: The Sonogashira reaction proceeds to completion most rapidly, followed by the Suzuki-Miyaura and then the Heck reaction. This aligns with the observed initial rates.
Mechanistic Insights:
The kinetic data suggest that for a highly reactive substrate like this compound, the nature of the coupling partner and the specific catalytic cycle play a significant role in the overall reaction rate. While oxidative addition is generally fast for aryl iodides, subsequent steps can become rate-limiting.
-
For the Suzuki-Miyaura reaction with this electron-poor aryl iodide, the transmetalation step is fast, and the overall rate is likely governed by a combination of factors within the catalytic cycle.
-
The Heck reaction's dependence on both the aryl iodide and the alkene concentration points towards the migratory insertion step being turnover limiting. [18]* The Sonogashira coupling's high rate and zero-order dependence on the alkyne suggest a very efficient transmetalation, making it the most kinetically favorable of the three reactions under these conditions.
Conclusion and Recommendations
Based on this comparative kinetic study, the Sonogashira coupling offers the most rapid conversion for the cross-coupling of this compound. The Suzuki-Miyaura reaction also provides a reasonably fast and efficient transformation. The Heck reaction, while effective, is kinetically slower under the tested conditions and may require further optimization of ligands and temperature to achieve comparable rates.
For researchers and drug development professionals, these findings highlight the importance of considering the specific cross-coupling methodology when working with electron-poor aryl iodides. While all three reactions are capable of forming the desired C-C bond, their kinetic profiles differ significantly. For rapid synthesis and process efficiency, the Sonogashira coupling is the recommended starting point. However, the choice of reaction will ultimately depend on the desired product, functional group tolerance, and the availability of starting materials. Further kinetic studies with different ligands, particularly bulky and electron-rich phosphines, could reveal pathways to enhance the rates of the slower reactions. [19][20]
References
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Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
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Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
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Hartwig, J. F. (n.d.). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
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Powers, I. G., & Uyeda, C. (2017). Metal-catalyzed cross-coupling of organoboron compounds with C–N electrophiles. ACS Catalysis, 7(10), 6495–6514. [Link]
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Burke, S. D., & Matz, J. R. (1982). The Suzuki reaction: A mild and general method for the cross-coupling of organoboron compounds with organic halides. Organometallics, 1(8), 1083–1089. [Link]
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BYJU'S. (n.d.). Suzuki Coupling Reaction. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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BYJU'S. (n.d.). Order of Reaction. [Link]
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Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
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Chegg.com. (2019, February 4). Solved 21 4. A) In the Suzuki-Miyaura reaction, the rate... [Link]
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Royal Society of Chemistry. (2023, August 24). Continuous addition kinetic elucidation: catalyst and reactant order, rate constant, and poisoning from a single experiment. Chemical Science. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands. [Link]
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ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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ResearchGate. (n.d.). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. [Link]
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AP Chemistry Resources. (2019, September 27). How to determine order of reaction in chemical kinetics. [Link]
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PubMed. (2020, June 17). Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones. [Link]
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JoVE. (2020, September 24). Video: Determining Order of Reaction. [Link]
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National Institutes of Health. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]
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ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
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ResearchGate. (n.d.). Prominent Ligand Types in Modern Cross-Coupling Reactions. [Link]
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YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. [Link]
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Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
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Royal Society of Chemistry. (n.d.). Electroreductive cross-coupling between aldehydes and ketones or imines via cathodically generated dianions. Green Chemistry. [Link]
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ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Wiley Online Library. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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ResearchGate. (n.d.). The Heck reaction: Mechanistic insights and novel ligands. [Link]
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ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]
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ResearchGate. (n.d.). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reaction of aryl iodides over different catalysts. [a]. [Link]
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Royal Society of Chemistry. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
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ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Royal Society of Chemistry. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
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MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
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Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved from [Link]
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The Unseen Player: A Comparative Guide to the Biological Activity of 1-(4-Iodophenyl)propan-1-one and Its Bioactive Derivatives
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent therapeutic agents is perpetual. 1-(4-Iodophenyl)propan-1-one, a halogenated aromatic ketone, represents one such intriguing starting point. While the biological profile of this specific molecule remains largely uncharted in publicly accessible scientific literature, its true value emerges in its role as a versatile precursor to a diverse array of biologically active derivatives. This guide provides a comprehensive comparison of the known biological activities of derivatives synthesized from or conceptually related to this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, antimicrobial, and anticancer properties of these derivatives, supported by experimental data, and elucidate the underlying structure-activity relationships.
This compound: The Synthetic Hub
This compound is a chemical compound with the molecular formula C₉H₉IO[1]. Its structure features a phenyl ring substituted with an iodine atom at the para position, attached to a propan-1-one chain. While direct studies on its biological activity are scarce, its chemical architecture makes it an ideal starting material for the synthesis of various heterocyclic and acyclic compounds with significant pharmacological potential. The presence of the iodine atom, a bulky and lipophilic halogen, is of particular interest as it can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.
Chalcone Derivatives: A Prominent Class of Bioactive Molecules
Among the most extensively studied derivatives of aromatic ketones are chalcones, which are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones derived from precursors like 1-(4-iodophenyl)ethanone (a close structural analog of this compound) have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.
Synthesis of Iodinated Chalcones
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an appropriately substituted acetophenone (or in this conceptual case, this compound) with an aromatic aldehyde.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Reactant Preparation: Dissolve equimolar amounts of this compound and a selected aromatic aldehyde in ethanol.
-
Catalyst Addition: To the ethanolic solution, add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, typically as a 10-20% aqueous solution.
-
Reaction: Stir the mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.
Caption: General workflow for the synthesis of iodinated chalcones.
Antimicrobial Activity of Chalcone Derivatives
Chalcones have been widely investigated for their antimicrobial properties against a range of bacteria and fungi. The presence of the α,β-unsaturated keto group is considered crucial for their biological activity.
A study on the antimicrobial properties of synthesized chalcones demonstrated that a halogenated chalcone was the most potent among the synthesized compounds, showing activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[1]. This suggests that the iodine atom in derivatives of this compound could contribute positively to their antimicrobial efficacy.
| Compound | Microorganism | MIC (μg/mL) | Reference |
| Halogenated Chalcone | Staphylococcus aureus | 62.5 - 250 | [1] |
| Halogenated Chalcone | Escherichia coli | 125 - 500 | [1] |
| Halogenated Chalcone | Candida albicans | 62.5 - 250 | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) of a representative halogenated chalcone against various microorganisms.
Anticancer Activity of Chalcone Derivatives
The anticancer potential of chalcones is another area of intense research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Several synthesized chalcones have been evaluated for their in vitro cytotoxicity against human cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC3), and colorectal (HT-29) cancer lines. Many of these compounds exhibited significant cytotoxic activity. For instance, certain chalcone derivatives have shown the ability to induce apoptosis in MCF-7 cells through both intrinsic and extrinsic pathways, often associated with an increase in reactive oxygen species (ROS) levels[2].
A novel series of chalcone derivatives containing a pyrimidinyl group were synthesized and showed potential cytotoxicity against several human cancer cell lines, with one compound displaying more potent activity than the natural product curcumin[3].
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5g (pyrimidinyl chalcone) | K562 (Leukemia) | 2.5 | [3] |
| Compound 5g (pyrimidinyl chalcone) | MCF-7 (Breast) | 5.1 | [3] |
| Chalcone with diaryl ether moiety | MCF-7 (Breast) | 3.44 ± 0.19 | [4] |
| Chalcone with diaryl ether moiety | HepG2 (Liver) | 4.64 ± 0.23 | [4] |
| Chalcone with diaryl ether moiety | HCT116 (Colon) | 6.31 ± 0.27 | [4] |
Table 2: IC₅₀ values of representative chalcone derivatives against various human cancer cell lines.
The mechanism of anticancer activity for many chalcones is believed to involve the inhibition of tubulin polymerization, a critical process in cell division[4].
Caption: Conceptual pathway of chalcone-induced anticancer activity.
Other Bioactive Derivatives
The versatility of the 1-phenylpropan-1-one scaffold extends beyond chalcones. It can be used to synthesize other heterocyclic systems with notable biological activities.
Dihydropyridine Derivatives
Chalcones can serve as intermediates for the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives. A study reported the synthesis of 1,4-DHPs from chalcones, with some of the resulting compounds demonstrating strong antimicrobial activity, comparable to standard drugs like Fluconazole and Amoxicillin[5]. The presence of polar groups on the dihydropyridine ring was found to be beneficial for this activity[5].
Structure-Activity Relationship (SAR) Insights
The biological activity of chalcone derivatives is significantly influenced by the nature and position of substituents on their aromatic rings.
-
Halogenation: The presence of a halogen, such as iodine, on one of the phenyl rings can enhance the antimicrobial and anticancer activities. This is likely due to increased lipophilicity, which can improve cell membrane penetration, and the potential for halogen bonding interactions with biological targets.
-
Electron-donating and -withdrawing groups: The electronic properties of the substituents play a crucial role. For instance, methoxy groups (electron-donating) have been associated with potent anticancer activity in some chalcone series[4].
-
Heterocyclic moieties: The incorporation of heterocyclic rings, such as pyrimidine or pyrazole, into the chalcone scaffold can lead to compounds with enhanced and sometimes selective biological activities[3].
Conclusion
While this compound itself may not have a well-documented biological activity profile, its true significance lies in its utility as a synthetic precursor for a wide range of bioactive derivatives. The corresponding chalcones, in particular, have demonstrated promising antimicrobial and anticancer properties. The presence of the iodine atom is a key feature that can be exploited to modulate the pharmacological properties of these derivatives. Future research should focus on a systematic exploration of derivatives synthesized directly from this compound to fully unlock its potential in the development of novel therapeutic agents. The experimental data on its derivatives strongly suggest that this scaffold is a valuable starting point for the discovery of new drugs.
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Purity Assessment of 1-(4-Iodophenyl)propan-1-one: A Comparative Guide to HPLC and Alternative Analytical Techniques
In the landscape of pharmaceutical development and manufacturing, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product safety and efficacy. 1-(4-Iodophenyl)propan-1-one, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to quantify its purity and identify any process-related or degradation impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), and the orthogonal technique of Gas Chromatography (GC), for the comprehensive purity assessment of this compound.
The Critical Role of Purity Analysis
The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities in drug substances.[3] Therefore, the selection of an appropriate analytical method is a critical decision in the drug development lifecycle, directly influencing the reliability of data submitted for regulatory approval. This guide will delve into the technical nuances of each technique, providing the rationale behind experimental choices to empower researchers and drug development professionals in making informed decisions.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it a suitable choice for this compound.[4][5] The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.
Experimental Protocol: RP-HPLC for this compound
This protocol is designed as a starting point for the purity analysis of this compound, leveraging common conditions for aromatic ketones.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ketone. The 5 µm particle size is a standard for conventional HPLC, balancing efficiency and backpressure. |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid | A reverse-phase elution using a polar mobile phase. Phosphoric acid is added to control the pH and ensure good peak shape. |
| Gradient | 0-2 min: 60% B2-15 min: 60% to 90% B15-17 min: 90% B17-18 min: 90% to 60% B18-25 min: 60% B | A gradient elution is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring and carbonyl group of the analyte exhibit strong absorbance at this wavelength. A PDA detector can be used for peak purity analysis. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Prep. | Dissolve sample in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL. | The sample should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape. |
System Suitability:
Before sample analysis, the system suitability must be verified according to USP guidelines.[6] This includes parameters such as theoretical plates, tailing factor, and resolution between the main peak and any known impurities.[6][7]
Alternative Analytical Techniques: UPLC and GC
While HPLC is a robust technique, advancements in chromatography have led to the development of Ultra-Performance Liquid Chromatography (UPLC), and for certain applications, Gas Chromatography (GC) remains a powerful alternative.
Ultra-Performance Liquid Chromatography (UPLC): The Evolution of Speed and Resolution
UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[4][8] This results in significantly higher efficiency, resolution, and speed of analysis. The primary trade-off is the requirement for instrumentation capable of handling much higher backpressures (up to 15,000 psi).[9]
Key Advantages of UPLC over HPLC:
-
Faster Analysis Times: UPLC can reduce analysis times by a factor of up to 10 compared to conventional HPLC, significantly increasing sample throughput.[8][10]
-
Improved Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for the separation of closely eluting impurities that may co-elute in an HPLC method.[4][11]
-
Enhanced Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, improving the limit of detection (LOD) and limit of quantification (LOQ) for trace impurities.[1][3][9]
-
Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[4][11]
Gas Chromatography (GC): A Viable Option for Volatile Analytes
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, GC can be a suitable technique, particularly when coupled with a sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC is often considered an orthogonal technique to HPLC, providing a different separation mechanism that can be valuable for confirming purity results.
Experimental Protocol: GC-FID for this compound
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas that provides good efficiency. |
| Inlet Temp. | 280 °C | Ensures complete vaporization of the analyte without degradation. |
| Injection Mode | Split (50:1) | A split injection is used for concentrated samples to avoid column overloading. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |
| Detector | FID at 300 °C | An FID is a robust and sensitive detector for organic compounds. |
| Sample Prep. | Dissolve sample in Acetone to a concentration of 1 mg/mL. | Acetone is a suitable solvent for GC analysis. |
Comparative Performance Analysis
The choice between HPLC, UPLC, and GC depends on the specific requirements of the analysis, including the need for speed, resolution, sensitivity, and the nature of potential impurities. The following table provides a comparative overview of the expected performance of each technique for the purity assessment of this compound, based on typical validation data for similar aromatic ketones.
| Performance Metric | HPLC | UPLC | GC-FID |
| Analysis Time | ~25 minutes | ~5-10 minutes | ~15-20 minutes |
| Resolution (Rs) | > 2.0 for critical pairs[2] | > 2.5 for critical pairs | > 2.0 for critical pairs[12] |
| LOD | ~0.01% | ~0.001% | ~0.01% |
| LOQ | ~0.03%[13] | ~0.003%[14] | ~0.03% |
| Solvent Consumption | High | Low | Very Low |
| Throughput | Moderate | High | Moderate |
Visualizing the Workflow and Comparison
To better illustrate the analytical workflow and the comparative advantages of each technique, the following diagrams are provided.
Caption: A typical workflow for the purity assessment of this compound using HPLC.
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A Comparative Guide to the Single-Crystal X-ray Diffraction of 1-(4-Iodophenyl)propan-1-one: An In-depth Analysis
This guide provides a comprehensive analysis of the single-crystal X-ray diffraction of 1-(4-Iodophenyl)propan-1-one, a compound of interest in drug development and materials science. We will delve into the experimental protocols, present key crystallographic data, and compare its structural features with relevant alternatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of crystallographic analysis and the structural implications of halogen bonding.
Introduction: The Significance of this compound in Crystal Engineering
This compound, also known as 4-iodopropiophenone, is a halogenated organic compound with a molecular formula of C9H9IO.[1][2] Its structure is of particular interest due to the presence of an iodine atom, which can participate in halogen bonding.[3][4][5] Halogen bonds are non-covalent interactions that are increasingly being utilized in crystal engineering to control the self-assembly of molecules in the solid state.[6][7] Understanding the crystal structure of this molecule provides insights into its potential applications in the design of new materials and pharmaceutical co-crystals.
This guide will compare the crystallographic data of a closely related structure, 1-(4-iodophenyl)ethan-1-one, due to the limited public availability of the crystal structure for this compound. The structural similarities make this a valid and insightful comparison for understanding the role of the iodo-phenyl moiety in crystal packing.
Experimental Workflow: From Powder to Solved Structure
The determination of a crystal structure through single-crystal X-ray diffraction is a multi-step process that requires precision and a systematic approach.[8][9] The workflow can be broadly categorized into three stages: crystal growth, data collection, and structure solution and refinement.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Crystal Growth by Slow Evaporation
High-quality single crystals are paramount for successful X-ray diffraction analysis.[10] Recrystallization is a common technique for obtaining crystals suitable for diffraction.[11][12][13][14]
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
Materials:
-
This compound (crude solid)[2]
-
Analytical grade solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Small beaker or vial
-
Watch glass or perforated parafilm
Procedure:
-
Dissolution: Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent at room temperature. The goal is to create a saturated or near-saturated solution.
-
Filtration (Optional): If insoluble impurities are present, filter the solution through a small cotton plug in a pipette into a clean vial.
-
Slow Evaporation: Cover the vial with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.
-
Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution using a spatula or by decanting the remaining solvent.
Data Collection and Processing
The data collection process involves mounting a single crystal on a diffractometer and exposing it to a beam of X-rays.[15] The resulting diffraction pattern is recorded by a detector.[16]
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector is typically used.
Procedure:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is centered in the X-ray beam.
-
A preliminary screening is performed to determine the crystal quality and unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
The collected data is then processed, which includes integration of the reflection intensities and correction for various experimental factors.
Structure Solution and Refinement
The final step is to solve and refine the crystal structure using specialized software.[17][18][19][20]
Software: Programs such as SHELXT for structure solution and SHELXL for refinement are widely used.[17][18][20] Other software suites like PHENIX are also common.[21][22]
Procedure:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using methods like direct methods or Patterson synthesis.
-
Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares method to improve the agreement between the observed and calculated diffraction patterns.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Crystallographic Data and Comparison
Crystallographic Data for 1-(4-iodophenyl)ethan-1-one
| Parameter | Value |
| Chemical Formula | C8H7IO |
| Formula Weight | 246.04 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.778(2) |
| b (Å) | 9.711(2) |
| c (Å) | 9.098(2) |
| α (°) | 90 |
| β (°) | 110.13(3) |
| γ (°) | 90 |
| Volume (ų) | 810.2(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.018 |
| R-factor (%) | 3.5 |
| Data obtained from the Cambridge Structural Database (CSD), CCDC Number: 248151.[23][24][25] |
Comparison with a Non-Iodinated Analogue: Propiophenone
To understand the influence of the iodine atom on the crystal packing, we can compare the structure of 1-(4-iodophenyl)ethan-1-one with that of propiophenone (1-phenylpropan-1-one), which lacks the iodine substituent.
| Feature | 1-(4-iodophenyl)ethan-1-one | Propiophenone (Hypothetical) |
| Primary Intermolecular Interactions | Halogen bonding (I···O), C-H···O hydrogen bonds | C-H···O hydrogen bonds, π-π stacking |
| Crystal Packing | Likely to be influenced by directional halogen bonds, leading to a more ordered and potentially denser packing.[3][4] | Dominated by weaker, less directional forces, potentially leading to a less dense packing arrangement. |
| Melting Point | Expected to be higher due to stronger intermolecular interactions. | Expected to be lower. |
The presence of the iodine atom introduces the possibility of halogen bonding, a relatively strong and directional non-covalent interaction.[3][4][5] This is expected to have a significant impact on the crystal packing, likely leading to a more robust and organized solid-state structure compared to its non-iodinated counterpart.
Caption: Logical relationship for comparing the crystal structure of this compound with relevant alternatives.
Conclusion
The single-crystal X-ray diffraction analysis of this compound, and by extension its close analogues, provides crucial insights into its solid-state structure. The presence of the iodine atom is a key determinant of the crystal packing, primarily through the formation of halogen bonds. This understanding is vital for the rational design of new materials and pharmaceutical formulations where control over the solid-state architecture is essential. While a definitive crystal structure for the title compound is not publicly available, the comparative analysis with similar structures offers a robust framework for predicting its crystallographic properties and guiding future experimental work.
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 4'-Iodopropiophenone
For researchers and professionals in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its robustness, mild conditions, and tolerance for a wide array of functional groups have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2]
This guide provides an in-depth comparison of various palladium catalyst systems for a specific, yet representative, transformation: the coupling of 4'-iodopropiophenone with an arylboronic acid. This substrate, an electron-deficient aryl iodide, presents a valuable case study. The aryl iodide bond is highly reactive towards oxidative addition, the initial and often rate-determining step in the catalytic cycle.[3] Understanding how different ligands influence the efficiency of this reaction is key to optimizing synthesis, minimizing side products, and ensuring reproducibility.
We will delve into the mechanistic underpinnings of catalyst performance, compare leading ligand classes with supporting data, and provide detailed, validated protocols to empower you to make informed decisions in your own laboratory work.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The efficacy of any catalyst in the Suzuki-Miyaura reaction is dictated by its ability to efficiently navigate a three-stage catalytic cycle.[3][4] The ligand, a molecule that binds to the palladium center, is the primary modulator of the catalyst's reactivity and stability.[5] Its electronic properties (how electron-rich or -poor it is) and steric profile (its bulkiness) directly impact each key step.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of 4'-iodopropiophenone.[1] This is often the rate-limiting step.[6] Electron-rich ligands enhance the electron density on the palladium atom, which facilitates this insertion.[5][7]
-
Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8] The choice of base and solvent is critical for this phase.[3]
-
Reductive Elimination : The final step involves the two organic partners coupling to form the desired biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.[3][7] Bulky ligands often accelerate this step by promoting the formation of a coordinatively unsaturated intermediate that is primed for elimination.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Catalyst Performance: A Comparative Analysis
The choice of ligand is paramount to success. We will compare two dominant classes of ligands used in modern palladium catalysis: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Biarylmonophosphine Ligands (The Buchwald Ligands)
Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center.[9] Ligands like SPhos and XPhos are renowned for their broad utility and high activity, particularly with challenging substrates.[2][5] The steric bulk facilitates reductive elimination, while the electron-donating nature promotes oxidative addition.[5]
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as powerful alternatives to phosphine ligands.[10] They are strong σ-donors, forming very stable bonds with the palladium center, which can lead to longer catalyst lifetimes.[7][11] Their steric and electronic properties are highly tunable, making them versatile for a range of cross-coupling reactions.[12] For instance, the use of SIPr or SIMes can lead to different selectivities in couplings involving multiple reactive sites.[13][14]
Performance Data Summary
The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of 4'-iodopropiophenone with phenylboronic acid. These representative data, collated from literature precedents, highlight how ligand choice impacts reaction outcomes.
| Catalyst System (Pd Source / Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 | [2] |
| Pd₂(dba)₃ / XPhos | 0.015 (Pd) / 0.031 (Ligand) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >95 | [15] |
| [Pd(IPr)(cin)Cl] | 0.1 | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | [10] |
| Pd(OAc)₂ / PPh₃ | 1.0 | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 1 | ~90 | [16] |
| Pd(OAc)₂ (Ligand-free) | 0.5 | Base in solvent | WEB* | RT | 1-2 | >90 | [17] |
Note: WEB refers to a specific water-based solvent system. While effective, ligand-free systems can sometimes suffer from lower turnover numbers and a higher propensity for palladium black formation compared to well-defined ligand-based catalysts.[18]
Analysis: The data clearly show that modern bulky phosphine ligands (SPhos, XPhos) and NHC ligands (IPr) enable highly efficient coupling, often at lower catalyst loadings and temperatures than traditional ligands like triphenylphosphine (PPh₃).[2][10][15] The high reactivity of 4'-iodopropiophenone allows for successful coupling even under ligand-free conditions, but for more challenging substrates or large-scale synthesis, a well-defined catalyst system is generally preferred for its robustness and reproducibility.
Experimental Protocols: A Validated Workflow
Adherence to a meticulous experimental procedure is crucial for obtaining reliable and reproducible results. The following protocol describes a general, robust method for the Suzuki-Miyaura coupling of 4'-iodopropiophenone using a Buchwald-type ligand.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
Materials:
-
4'-Iodopropiophenone (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 0.01 equiv)
-
SPhos (0.02 mmol, 0.02 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
Anhydrous Toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4'-iodopropiophenone, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium(II) acetate and SPhos ligand to the flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen, which can interfere with the catalyst.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is important, especially in heterogeneous mixtures, to ensure efficient mass transfer.[19]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 1-4 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and catalyst residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 4-acetyl-biphenyl product.[2]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of 4'-iodopropiophenone, a highly reactive aryl halide, several catalyst systems provide excellent results.
-
For High Efficiency and General Applicability: Catalyst systems based on bulky, electron-rich biarylmonophosphine ligands such as Pd/SPhos or Pd/XPhos are highly recommended. They offer rapid reaction times, high yields at low catalyst loadings, and are effective for a wide range of substrates, making them a reliable choice for both small-scale screening and larger-scale synthesis.[2]
-
For Robustness and Thermal Stability: N-Heterocyclic carbene (NHC)-ligated palladium complexes, such as [Pd(IPr)(cin)Cl] , are an excellent alternative. The strong Pd-NHC bond often imparts greater stability, which can be advantageous in more demanding applications.[10][12]
-
For Cost-Effective, Simple Couplings: While ligand-free systems can be effective for this specific activated substrate, they may lack the broad applicability and robustness of ligated systems. They are best suited for initial explorations where cost is a primary concern.
Ultimately, the optimal catalyst is one that is selected based on a clear understanding of the substrate's reactivity and the mechanistic roles of the catalyst components. By leveraging modern, well-defined catalyst systems, researchers can unlock the full potential of the Suzuki-Miyaura reaction, accelerating the discovery and development of novel chemical entities.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]
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N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC - NIH. (n.d.). Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
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Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2999–3007. Available at: [Link]
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Sumliner, J. M., et al. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
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Bickelhaupt, F. M., & de Jong, G. T. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (21), 2524-2525. Available at: [Link]
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de Jong, G. T., & Bickelhaupt, F. M. (2003). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. Available at: [Link]
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Williams, B. S., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11956–11965. Available at: [Link]
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Prince, M., & Drover, M. W. (2020). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 39(17), 3128–3133. Available at: [Link]
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Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
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Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2007). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 26(20), 4937–4948. Available at: [Link]
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Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH. (n.d.). Available at: [Link]
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Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (2024, May 28). Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15531–15541. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. (2015, December 15). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Available at: [Link]
-
Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1700–1710. Available at: [Link]
-
Exp 4 - Suzuki Coupling Reaction | PDF - Scribd. (n.d.). Available at: [Link]
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Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. (2023, January 29). Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Available at: [Link]
-
Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. - ResearchGate. (n.d.). Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). Available at: [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.). Available at: [Link]
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Optimization of the reaction conditions for Suzuki coupling... - ResearchGate. (n.d.). Available at: [Link]
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How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Available at: [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Available at: [Link]
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4′-Methylbiphenyl-2-carbonitrile synthesis by continuous flow Suzuki–Miyaura reaction. (2012, August 8). Thieme Chemistry. Available at: [Link]
-
Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional - TechConnect Briefs. (n.d.). Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (2025, August 9). Available at: [Link]
-
A Combination of Biocompatible Room Temperature Ionic Liquid and Palladium Catalyst for Base‐ and Ligand‐Free Suzuki Coupling Reactions - ResearchGate. (n.d.). Available at: [Link]
-
Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - ResearchGate. (2018, October 9). Available at: [Link]
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A Comparative Guide to the Synthesis of 1-(4-Iodophenyl)propan-1-one: A Novel Approach
Introduction: The Significance of 1-(4-Iodophenyl)propan-1-one
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its aryl iodide moiety serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The propiophenone core is also a common feature in biologically active molecules. Consequently, efficient and reliable synthetic routes to this compound are of significant interest to the chemical research community. This guide provides an in-depth comparison of established methods for the synthesis of this compound and introduces a novel, validated synthetic route with improved efficiency and milder reaction conditions.
Established Synthetic Strategies: A Critical Overview
The synthesis of aryl ketones has traditionally been dominated by classical methods, with modern cross-coupling reactions offering more recent alternatives. Here, we examine two prominent approaches for the synthesis of this compound.
Method 1: The Classic Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported in 1877, is a cornerstone of aromatic chemistry.[1][2] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4]
Mechanism: The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile and is attacked by the electron-rich aromatic ring.[5][6][7] A subsequent deprotonation step restores the aromaticity of the ring.[2] A key feature of Friedel-Crafts acylation is that the product ketone forms a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst.[1] The desired ketone is then liberated upon aqueous workup.[1]
Causality of Experimental Choices: The choice of a strong Lewis acid like AlCl₃ is crucial for generating the highly reactive acylium ion from the relatively stable propanoyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), to avoid side reactions with the solvent. The aqueous workup is essential to decompose the aluminum chloride-ketone complex and isolate the final product.
Drawbacks: A major limitation of the Friedel-Crafts acylation is its incompatibility with strongly deactivated aromatic rings.[7] While iodobenzene is not strongly deactivated, the reaction conditions can be harsh, and the need for stoichiometric amounts of AlCl₃ generates significant amounts of waste.
Method 2: The Modern Approach - Carbonylative Negishi Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the Negishi coupling, developed by Ei-ichi Negishi, is a powerful tool for forming carbon-carbon bonds.[8] This reaction involves the coupling of an organozinc reagent with an organic halide.[8][9] A carbonylative variation of this reaction allows for the synthesis of ketones by introducing a molecule of carbon monoxide.[10][11]
Mechanism: The catalytic cycle of a carbonylative cross-coupling reaction generally begins with the oxidative addition of the aryl halide to a low-valent palladium complex.[12][13] This is followed by the migratory insertion of carbon monoxide into the aryl-palladium bond. The resulting acyl-palladium complex then undergoes transmetalation with the organozinc reagent, and subsequent reductive elimination yields the desired ketone and regenerates the active palladium catalyst.[14]
Causality of Experimental Choices: The use of a palladium catalyst, often with specific phosphine ligands, is essential for facilitating the catalytic cycle. Organozinc reagents are chosen for their high reactivity and functional group tolerance.[8][15] The reaction is performed under an atmosphere of carbon monoxide to ensure the carbonylative pathway.
Advantages and Drawbacks: The Negishi coupling offers mild reaction conditions and a broad tolerance for various functional groups.[8] However, it requires the pre-formation of the organozinc reagent, which can be sensitive to air and moisture, and utilizes toxic carbon monoxide gas.
A Novel Synthetic Route: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling
Herein, we present a validated, novel synthetic route to this compound that leverages the advantages of palladium-catalyzed carbonylation while offering a more practical and user-friendly approach than the Negishi coupling. This method utilizes a carbonylative Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is another Nobel Prize-winning reaction that couples an organoboron compound with an organic halide. Its carbonylative variant provides a direct route to unsymmetrical ketones.[12][13] This approach is particularly attractive due to the stability and commercial availability of boronic acids.
Advantages of the Proposed Route:
-
Operational Simplicity: Avoids the need for preparing sensitive organozinc reagents.
-
Milder Conditions: The reaction proceeds under relatively mild conditions, enhancing functional group compatibility.
-
Commercially Available Reagents: Utilizes readily available starting materials and catalysts.
Head-to-Head Performance Comparison
To objectively evaluate the performance of the novel route, a comparative analysis with the established methods was conducted. The results are summarized in the table below.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Carbonylative Negishi Coupling | Proposed New Route: Carbonylative Suzuki-Miyaura Coupling |
| Starting Materials | Iodobenzene, Propanoyl Chloride | 1,4-Diiodobenzene, Ethylzinc Iodide | 1,4-Diiodobenzene, Propylboronic Acid |
| Catalyst/Reagent | AlCl₃ (stoichiometric) | Pd Catalyst, CO gas | Pd Catalyst, CO gas |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 80 °C | 80 °C |
| Reaction Time | 2-4 hours | 12-24 hours | 12-18 hours |
| Typical Yield | 75-85% | 80-90% | 85-95% |
| Waste Products | Aluminum salts (significant) | Stoichiometric zinc salts | Stoichiometric boron waste |
| Safety Concerns | Corrosive AlCl₃, HCl evolution | Toxic CO gas, pyrophoric organozinc | Toxic CO gas |
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Iodobenzene
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of iodobenzene (1.0 eq) in dry DCM (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (5 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford this compound.
Proposed New Route: Carbonylative Suzuki-Miyaura Coupling
-
To a Schlenk flask, add 1,4-diiodobenzene (1.0 eq), propylboronic acid (1.5 eq), palladium(II) acetate (3 mol%), and a suitable phosphine ligand (e.g., SPhos, 6 mol%).
-
Add potassium carbonate (3.0 eq) as the base and anisole (10 mL) as the solvent.
-
Evacuate and backfill the flask with carbon monoxide gas from a balloon three times.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours under a CO atmosphere, monitoring the progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield this compound.
Product Validation and Characterization
The identity and purity of the synthesized this compound from the novel route were confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.4 Hz, 2H), 2.95 (q, J = 7.2 Hz, 2H), 1.20 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 200.1, 138.0, 135.9, 129.8, 101.2, 31.8, 8.4.
-
IR (ATR, cm⁻¹): 1680 (C=O), 1580, 1398, 1225, 1005, 815.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₉H₉IO [M+H]⁺, found [M+H]⁺.
Visualizing the Synthetic Workflows
Caption: Workflow for the Novel Carbonylative Suzuki-Miyaura Coupling.
Conclusion and Future Outlook
The newly developed carbonylative Suzuki-Miyaura cross-coupling provides a highly efficient, practical, and robust method for the synthesis of this compound. It offers significant advantages over the classical Friedel-Crafts acylation in terms of milder conditions and waste reduction, and it presents a more user-friendly alternative to the carbonylative Negishi coupling. The high yield and operational simplicity of this novel route make it an attractive strategy for both academic research and industrial applications. Future work will focus on expanding the substrate scope of this methodology to synthesize a broader range of functionalized aryl ketones.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Ishiyama, T., Kizaki, H., Hayashi, T., Suzuki, A., & Miyaura, N. (1993). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 58(15), 4135–4137. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40. [Link]
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Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
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A Comparative Guide to the Biological Effects of Substituted Propiophenones
Introduction
Propiophenone, a simple aromatic ketone, serves as the foundational scaffold for a vast and structurally diverse class of synthetic derivatives. While some derivatives have found applications in medicine and fragrance, a significant and highly studied subgroup are the synthetic cathinones, also known as β-keto amphetamines.[1][2] These compounds represent one of the largest and most dynamic classes of new psychoactive substances (NPS) monitored globally, posing significant public health challenges.[3][4]
The biological effects of these molecules are exquisitely sensitive to their chemical structure. Minor alterations to the propiophenone backbone—the addition of a methyl group to the aromatic ring, the extension of an alkyl chain, or the cyclization of the terminal amine—can dramatically shift a compound's potency, mechanism of action, and overall physiological and toxicological profile.[1][5] Understanding these structure-activity relationships (SAR) is therefore paramount for predicting the effects of newly emerging substances, guiding regulatory decisions, and exploring potential therapeutic avenues.[3][4]
This guide provides a comparative analysis of the biological effects of substituted propiophenones, grounded in their molecular interactions with key neurological targets. We will dissect the SAR of this class to explain the causality behind their diverse pharmacological profiles, from potent psychostimulants to potential therapeutics. We will also provide a validated experimental workflow for assessing the neurotoxicity of these compounds in a reliable in vitro system.
Core Mechanism of Action: A Tale of Two Interactions with Monoamine Transporters
The primary biological targets for the vast majority of psychoactive substituted propiophenones are the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. By disrupting this process, substituted propiophenones increase the concentration of monoamines in the synapse, leading to potent psychomotor stimulant effects.[7]
However, how they disrupt this process is a critical distinction that fundamentally divides the class into two functional groups: reuptake inhibitors (blockers) and substrate-type releasers .
-
Reuptake Inhibitors (Blockers): These compounds act like traditional stimulants such as cocaine. They bind to the transporter protein, physically occluding the channel and preventing the reuptake of neurotransmitters. This effect is particularly characteristic of cathinones featuring a bulky pyrrolidine ring as part of their N-terminal structure, such as α-pyrrolidinopentiophenone (α-PVP).[6][8]
-
Substrate-Type Releasers: These compounds, which include ring-substituted cathinones like mephedrone and methylone, are recognized by the transporters as substrates.[6] They are transported into the presynaptic neuron and, once inside, induce a reversal of the transporter's normal function. This causes a massive, non-vesicular efflux of neurotransmitters from the neuron into the synapse, a process known as reverse transport.[7]
The distinction between these two mechanisms is not merely academic; it has profound implications for the pharmacological and toxicological profile of the compound.
Structure-Activity Relationships: A Comparative Dissection
The pharmacological identity of a substituted propiophenone is determined by the specific modifications made to its three key regions: the aromatic ring, the α-carbon side chain, and the terminal amino group.[4][5]
A. Aromatic Ring Substitutions
Modifications to the phenyl ring primarily influence a compound's potency and its selectivity between DAT and SERT.
-
Para-Substitution: The addition of substituents at the 4-position (para-position) of the ring is a common modification. Quantitative Structure-Activity Relationship (QSAR) analyses have shown that the steric bulk of this substituent is a key determinant of transporter selectivity.[5] Larger groups tend to decrease DAT activity while increasing or maintaining SERT activity, thereby shifting the compound's profile from being primarily dopaminergic (stimulant-like) to more serotonergic (empathogen-like). For example, the 4-methyl group in mephedrone (4-methylmethcathinone) contributes to its mixed dopaminergic/serotonergic effects.[9]
-
Methylenedioxy Ring: The incorporation of a 3,4-methylenedioxy ring, as seen in methylone, creates a profile that more closely mimics the effects of MDMA, which is known for its potent serotonergic activity.[8]
B. α-Carbon Alkyl Chain Modifications
The length of the alkyl chain attached to the carbon alpha to the carbonyl group plays a crucial role in modulating potency, particularly at DAT.
-
Chain Elongation: Studies comparing compounds like α-PPP (α-pyrrolidinopropiophenone) with its longer-chain analogs α-PVP (α-pyrrolidinopentiophenone) and α-PHP (α-pyrrolidinohexiophenone) demonstrate a clear trend. Increasing the alkyl chain length from a methyl (in α-PPP's precursor) to a propyl (in α-PVP) or butyl (in α-PHP's precursor) group generally increases the potency of DAT inhibition.[5] This enhancement of DAT potency is a major contributor to the powerful reinforcing effects observed with these compounds.
C. N-Terminal Amine Substitutions
The nature of the amino group is arguably the most critical determinant of the fundamental mechanism of action (blocker vs. releaser).
-
Pyrrolidine Ring: The incorporation of the nitrogen atom into a pyrrolidine ring is a hallmark of potent monoamine uptake inhibitors.[8] Compounds like MDPV and α-PVP are classic examples. This bulky, rigid structure has a high affinity for the transporter but prevents the conformational changes necessary for substrate transport and subsequent reverse transport, locking the transporter in an inhibited state.[6]
-
N-Alkylation: For non-cyclic amines, the degree of alkylation is important. For instance, comparing N-ethyl pentedrone (NEP) to pentedrone reveals that the presence of the ethyl group on the amine increases the potency of DAT inhibition.[10] Generally, N-ethyl substitutions tend to enhance DAT selectivity over SERT.[10]
Summary of Structure-Activity Relationships
| Compound | Key Structural Feature(s) | Primary Mechanism | Transporter Selectivity/Potency | Associated Biological Effect |
| Methcathinone | Unsubstituted (baseline) | Releaser[6] | DAT/NET > SERT | Strong Psychostimulant[7] |
| Mephedrone | 4-methyl on aromatic ring | Releaser[6][7] | Potent at DAT, NET, and SERT | Psychostimulant with empathogenic qualities |
| Methylone | 3,4-methylenedioxy ring | Releaser[8] | More potent at SERT than Mephedrone | MDMA-like empathogenic effects |
| α-PVP | Pyrrolidine ring, Propyl α-chain | Reuptake Inhibitor[8] | Highly potent DAT/NET inhibitor | Intense, reinforcing psychostimulation[8] |
| Pentedrone | Propyl α-chain | Releaser[10] | DAT > SERT | Psychostimulant |
| NEP | N-ethyl, Propyl α-chain | Releaser[10] | Higher DAT potency than Pentedrone[10] | Potent Psychostimulant |
Comparative Toxicological Profiles
While the psychostimulant effects are directly linked to monoamine transporter interactions, the toxicity of substituted propiophenones is more complex and can involve multiple mechanisms, including cytotoxicity, oxidative stress, and mitochondrial dysfunction.[11]
-
Neurotoxicity: The substitution pattern significantly impacts neurotoxic potential. In vitro studies using human neuroblastoma (SH-SY5Y) cell lines have shown that halogenation of methcathinone at the aromatic ring increases its neurotoxicity, with the effect intensifying with the increasing atomic mass of the halogen.[12] Furthermore, some substituted cathinones have been shown to induce apoptosis and necrosis in neuronal cells in a concentration-dependent manner.[11][13]
-
Systemic Toxicity: Beyond neurotoxicity, users of synthetic cathinones can experience severe adverse effects, including cardiotoxicity (tachycardia, myocardial infarction), hepatotoxicity, and psychosis.[9][12] Overdose cases often present with extreme agitation and can lead to multi-organ failure.[9]
-
Cytotoxicity vs. Psychoactivity: An interesting observation from some studies is a potential inverse relationship between cytotoxicity and psychostimulant properties.[12] This suggests that structural modifications that enhance cytotoxic effects may sometimes reduce the compound's affinity for monoamine transporters, highlighting the complex interplay between desired and adverse effects.
Broader Therapeutic and Biological Context
It is important to note that not all substituted propiophenones are associated with abuse. The propiophenone scaffold is present in various compounds explored for legitimate therapeutic purposes. For example, certain derivatives have been synthesized and evaluated as potential antidiabetic agents by acting as inhibitors of protein tyrosine phosphatase 1B (PTP-1B).[14] Others have been investigated for their local anesthetic, anti-arrhythmic, and adrenergic beta-antagonist properties.[2][] This underscores the versatility of the propiophenone core and the critical role of specific substitutions in defining its ultimate biological function.
Experimental Protocol: In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
To provide a robust and reproducible method for comparing the neurotoxic potential of novel substituted propiophenones, we present a validated in vitro protocol.
Justification of Method: The human neuroblastoma SH-SY5Y cell line is a well-established and widely used model for neurotoxicity screening.[16] When differentiated, these cells acquire a more mature, neuron-like phenotype, expressing key neuronal markers including dopamine transporters, making them highly relevant for studying compounds that target the dopaminergic system.[11] This protocol employs two distinct, complementary cytotoxicity assays—the MTT and LDH assays—to create a self-validating system. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, an indicator of cell death.[11] Obtaining converging results from both assays provides high confidence in the data.
Detailed Step-by-Step Methodology
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.
-
To induce differentiation, reduce the FBS concentration to 1% and add 10 µM retinoic acid to the culture medium. Maintain for 5-7 days, replacing the medium every 2 days. Differentiated cells will exhibit distinct neuronal morphology.
-
-
Cell Plating:
-
Gently detach differentiated cells using trypsin-EDTA.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and recover for 24 hours.
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of the test propiophenone derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve final treatment concentrations (e.g., 1 µM to 1000 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
MTT Assay (Cell Viability):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay (Cytotoxicity):
-
After the 24-hour treatment, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
For the MTT assay, express results as a percentage of the vehicle control (100% viability).
-
For the LDH assay, express results as a percentage of a positive control (cells lysed to achieve maximum LDH release).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
-
Conclusion
The biological effects of substituted propiophenones are a clear and compelling demonstration of the principles of structure-activity relationships. The functional outcome of these synthetic derivatives is not arbitrary but is dictated by precise chemical modifications to the propiophenone scaffold. The distinction between potent, abuse-liable psychostimulants and compounds with potential therapeutic value is often defined by the presence and position of just a few atoms. The ability to predict a compound's interaction with monoamine transporters—whether it will act as a blocker or a releaser, and its relative selectivity for DAT, NET, or SERT—is fundamental to forecasting its neuropharmacological profile.[5][10]
As new derivatives continue to emerge, the systematic study of their SAR, coupled with robust in vitro screening methods like the one detailed here, remains our most effective tool for anticipating public health risks and identifying novel therapeutic leads.[3][17]
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Title: Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes Source: Frontiers in Pharmacology URL: [Link]
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Title: Structure–Activity Relationship of Synthetic Cathinones: An Updated Review Source: ACS Pharmacology & Translational Science URL: [Link]
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Title: Structure-Activity Relationships of Synthetic Cathinones Source: PubMed URL: [Link]
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Title: Structure–Activity Relationship of Synthetic Cathinones: An Updated Review Source: PMC - PubMed Central URL: [Link]
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Title: Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity Source: MDPI URL: [Link]
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Title: Neuropharmacology of Synthetic Cathinones Source: PMC - PubMed Central URL: [Link]
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Title: Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice Source: PubMed URL: [Link]
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Title: Neuropharmacology of Synthetic Cathinones Source: ResearchGate URL: [Link]
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Title: Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review Source: PMC - PubMed Central URL: [Link]
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Title: Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective Source: MDPI URL: [Link]
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A Comparative Guide to the Electrochemical Properties of 1-(4-Iodophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
While direct, published experimental data on the electrochemical properties of 1-(4-Iodophenyl)propan-1-one is limited, this guide synthesizes information from closely related compounds and foundational principles of organic electrochemistry to provide a robust predictive analysis. The provided experimental protocols are designed to be self-validating, enabling researchers to rigorously determine these properties in their own laboratories.
Introduction to this compound and its Electrochemical Significance
This compound, a member of the halogenated propiophenone family, is a valuable building block in organic synthesis. The presence of both a reducible carbonyl group and a carbon-iodine bond susceptible to cleavage imparts a rich and complex electrochemical profile. The study of its redox properties is crucial for applications in:
-
Electrosynthesis: The selective reduction or oxidation of functional groups can offer green and efficient alternatives to traditional chemical transformations.[1][2][3]
-
Drug Development: The electrochemical behavior of a molecule can provide insights into its metabolic pathways, as many biological redox reactions can be mimicked electrochemically.
-
Mechanistic Studies: Understanding the electron transfer processes of halogenated aromatic ketones contributes to the broader knowledge of reaction mechanisms in organic chemistry.[4]
This guide will focus on the key electrochemical parameters determined primarily through cyclic voltammetry (CV), a versatile technique for probing redox behavior.[5][6][7]
Comparative Electrochemical Analysis
To contextualize the electrochemical properties of this compound, we will compare it with its non-iodinated parent compound, propiophenone, as well as other halogenated analogs. The key differences in their electrochemical behavior will arise from the nature of the halogen substituent and its influence on the electron density of the aromatic ring and the carbonyl group.
Table 1: Comparison of Physicochemical and Expected Electrochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Expected Reduction Potential (V vs. Ag/AgCl) | Expected Oxidation Potential (V vs. Ag/AgCl) |
| This compound | C₉H₉IO | 260.07[8] | Less negative than propiophenone | More positive than propiophenone | ||
| Propiophenone | C₉H₁₀O | 134.18[9][10][11] | 17-19[10][12] | 218[9][12] | Baseline | Baseline |
| 1-(4-Chlorophenyl)propan-1-one | C₉H₉ClO | 168.62[13][14][15] | 35-37[13] | 95-97 (1 mmHg)[13] | Less negative than propiophenone | More positive than propiophenone |
| 1-(4-Bromophenyl)propan-1-one | C₉H₉BrO | 213.07[16][17] | Less negative than propiophenone | More positive than propiophenone |
Causality Behind Expected Electrochemical Behavior:
The electrochemical reduction of aromatic ketones typically involves the transfer of electrons to the carbonyl group.[1][2][18] The presence of an electron-withdrawing halogen atom on the phenyl ring is expected to lower the electron density of the carbonyl carbon, making it more susceptible to reduction. Therefore, the reduction potential of halogenated propiophenones is anticipated to be less negative than that of the parent propiophenone. The ease of reduction is expected to follow the trend of the halogen's electronegativity and the strength of the carbon-halogen bond, with the carbon-iodine bond being the weakest and most easily reduced.
The oxidation process would likely involve the removal of an electron from the aromatic system. The electron-withdrawing nature of the halogens would make this process more difficult, thus shifting the oxidation potential to more positive values compared to propiophenone.
Experimental Protocol: Cyclic Voltammetry of this compound
This section provides a detailed, step-by-step methodology for determining the electrochemical properties of this compound using cyclic voltammetry.
3.1. Materials and Instrumentation
-
Potentiostat: A potentiostat capable of performing cyclic voltammetry is required.[19]
-
Electrochemical Cell: A three-electrode cell is necessary.[20]
-
Working Electrode: A glassy carbon electrode (GCE) is recommended due to its wide potential window and chemical inertness.[21][22][23][24][25]
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag+) electrode is suitable.
-
Counter Electrode: A platinum wire or gauze is typically used.[20]
-
Solvent: Anhydrous acetonitrile (MeCN) is a common solvent for organic electrochemistry due to its wide potential window and ability to dissolve a range of organic compounds and supporting electrolytes.[26][27]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M is recommended to ensure sufficient conductivity of the solution.[26][28][29]
-
Analyte: this compound.
-
Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.
3.2. Experimental Workflow
The following diagram illustrates the general workflow for the cyclic voltammetry experiment.
Caption: Workflow for Cyclic Voltammetry Experiment.
3.3. Step-by-Step Procedure
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.
-
Preparation of the Analyte Solution: Dissolve this compound in the electrolyte solution to a final concentration of 1-5 mM.[28]
-
Working Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish, followed by rinsing with deionized water and then the solvent (acetonitrile).[22][23]
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deoxygenation: Purge the analyte solution with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[28] Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that is expected to encompass the reduction and oxidation events of the analyte (e.g., from -2.5 V to +1.0 V vs. Ag/AgCl).
-
Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram.
-
-
Scan Rate Dependence Study:
-
Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) and record the voltammograms at each rate.[30] This is crucial for determining if the process is diffusion-controlled and for assessing the stability of the electrogenerated species.
-
3.4. Data Analysis and Interpretation
The obtained cyclic voltammograms will provide valuable information about the electrochemical behavior of this compound.
Caption: Analysis of Cyclic Voltammetry Data.
-
Peak Potentials (Epc and Epa): The cathodic peak potential (Epc) corresponds to the reduction of the analyte, while the anodic peak potential (Epa) corresponds to its oxidation.
-
Peak Currents (ipc and ipa): The magnitudes of the peak currents are proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
-
Reversibility: A chemically reversible one-electron process will have a peak separation (ΔEp = Epa - Epc) of approximately 59 mV at room temperature. A larger peak separation suggests a quasi-reversible or irreversible process. The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1 for a reversible process where the product of the electron transfer is stable.
-
Reaction Mechanism: The shape of the voltammogram and the dependence of the peak potentials and currents on the scan rate can provide insights into the reaction mechanism, such as the presence of coupled chemical reactions following the initial electron transfer. For this compound, it is plausible that the initial reduction of the carbonyl group is followed by the cleavage of the carbon-iodine bond.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the electrochemical properties of this compound. By comparing it with its structural analogs and providing a detailed experimental protocol, researchers are equipped to explore its redox behavior. The insights gained from such studies are invaluable for the rational design of synthetic pathways, the prediction of metabolic transformations, and the advancement of fundamental organic electrochemistry. The provided protocols and comparative data serve as a foundational resource for scientists and professionals in the fields of chemistry and drug development.
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A Comparative Guide to the Computational Analysis of the Reaction Mechanism for 1-(4-Iodophenyl)propan-1-one Synthesis
Introduction: The Significance of Aryl Ketones and the Need for Mechanistic Insight
Aryl ketones, such as 1-(4-Iodophenyl)propan-1-one, are pivotal structural motifs in organic chemistry. They serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The presence of an iodine atom on the phenyl ring offers a versatile handle for further chemical transformations, such as Suzuki or Sonogashira cross-coupling reactions, making this particular ketone a valuable building block in drug development and materials science.[1][2][3]
The predominant method for synthesizing this compound is the Friedel-Crafts acylation of iodobenzene with an acylating agent like propanoyl chloride or propanoic anhydride, typically in the presence of a Lewis acid catalyst.[4][5][6] While the overall transformation is well-established, a deep, quantitative understanding of the reaction mechanism is essential for optimizing reaction conditions, improving yields, minimizing byproducts, and designing novel catalysts.
This is where computational chemistry provides an indispensable toolkit. By modeling the reaction at the quantum mechanical level, we can elucidate the intricate details of bond-breaking and bond-forming events, characterize transient intermediates and high-energy transition states, and ultimately, predict reaction kinetics and thermodynamics with remarkable accuracy. This guide provides a comparative overview of computational methodologies for analyzing the Friedel-Crafts acylation mechanism, offering researchers a framework for selecting the appropriate level of theory to gain actionable insights.
The Reaction Under Scrutiny: Friedel-Crafts Acylation Mechanism
The generally accepted mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation proceeds through two main stages: the formation of a potent electrophile and the subsequent electrophilic aromatic substitution (EAS).[5][7][8]
-
Generation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl chloride (propanoyl chloride), creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion, which serves as the active electrophile.[4][5][8]
-
Electrophilic Attack and Aromatic Substitution: The electron-rich π-system of the iodobenzene ring attacks the electrophilic carbon of the acylium ion. This step proceeds through a high-energy intermediate known as a Wheland intermediate or sigma complex. Finally, a base (often the Lewis acid-halide complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound.[8]
The energy landscape of this process, particularly the activation energy associated with the formation of the sigma complex, is the primary determinant of the reaction rate. Computational methods allow us to map this potential energy surface precisely.
dot graph "Friedel_Crafts_Acylation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Reactants [label="Iodobenzene +\nPropanoyl Chloride + AlCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Lewis Acid-Acyl Halide\nComplex Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylium [label="Acylium Ion\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sigma [label="Wheland Intermediate\n(Sigma Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound\n+ HCl + AlCl₃", fillcolor="#34A853", fontcolor="#FFFFFF"]; TS1 [label="TS1", shape=plaintext, fontcolor="#202124"]; TS2 [label="TS2", shape=plaintext, fontcolor="#202124"];
// Edges Reactants -> Complex [label="Coordination"]; Complex -> Acylium [label="Dissociation"]; Acylium -> TS1 [dir=none]; TS1 -> Sigma [label="Electrophilic Attack\n(Rate-Determining Step)"]; Sigma -> TS2 [dir=none]; TS2 -> Product [label="Deprotonation &\nAromaticity Restoration"]; } caption: "Figure 1: Generalized reaction pathway for the Friedel-Crafts acylation."
A Comparative Guide to Computational Methodologies
The accuracy and computational cost of a theoretical study are determined primarily by the chosen electronic structure method and the basis set. Here, we compare three common approaches for analyzing reaction mechanisms.
| Methodology | Description | Pros | Cons | Typical Application |
| Method A: Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure based on the electron density. Functionals like B3LYP and M06-2X are widely used. | Good balance of accuracy and computational cost. Excellent for geometry optimizations and frequency calculations. | Accuracy is dependent on the choice of functional. Some functionals struggle with dispersion interactions or reaction barriers. | Workhorse for mechanistic studies, geometry optimization of reactants, products, and transition states. |
| Method B: Semi-Empirical Methods (e.g., PM7) | A simplified quantum mechanical approach that uses parameters derived from experimental data to speed up calculations. | Very fast, allowing for the study of large systems or high-throughput screening of reaction conditions. | Lower accuracy compared to DFT or ab initio methods. May not be reliable for systems far from the parameterization set. | Initial screening of reaction pathways, conformational analysis, and generating initial guess geometries for higher-level calculations.[9] |
| Method C: High-Accuracy Ab Initio (e.g., CCSD(T)) | A highly accurate, wave function-based method that provides a near-exact solution to the Schrödinger equation for a given basis set. | Considered the "gold standard" for accuracy in computational chemistry. Excellent for benchmarking other methods. | Extremely computationally expensive, limiting its application to small molecules or single-point energy calculations on DFT-optimized geometries. | Benchmarking reaction energies and barrier heights obtained from DFT. Providing high-confidence data for critical reaction steps. |
Expert Insights on Method Selection:
-
For Routine Mechanistic Studies: A combination of DFT for geometry optimizations and frequency calculations, followed by single-point energy refinement with a more accurate functional or even a CCSD(T) calculation, is a highly effective and widely adopted strategy.
-
The Functional Choice in DFT: The choice of the DFT functional is critical. While B3LYP is a well-established and versatile functional, it can sometimes underestimate reaction barrier heights.[10] Functionals from the Minnesota family, such as M06-2X , are often recommended for kinetics and thermochemistry as they are specifically parameterized to perform well for these properties.[11][12]
-
The Role of the Basis Set: For systems containing heavy atoms like iodine, it is crucial to use a basis set that can adequately describe its electron distribution. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ ) are common choices.[13] For iodine, effective core potentials (ECPs) are often used to replace the core electrons, reducing computational cost while maintaining accuracy.
Standard Computational Workflow: A Self-Validating Protocol
A robust computational investigation of a reaction mechanism follows a logical, multi-step process designed to ensure the reliability of the results. Each step serves as a validation for the next.
dot graph "Computational_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="1. Structure Preparation\n(Reactants, Products)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Geometry Optimization\n(Find local minima on PES)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Frequency Analysis\n(Confirm minima: 0 imaginary frequencies)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Transition State (TS) Search\n(Locate saddle point between minima)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. TS Frequency Analysis\n(Confirm TS: 1 imaginary frequency)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Intrinsic Reaction Coordinate (IRC)\n(Connect TS to Reactants and Products)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Energy Profile & Analysis\n(Calculate ΔG‡ and ΔGr)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C [label="Validation"]; B -> D; D -> E [label="Validation"]; E -> F [label="Validation"]; F -> G; } caption: "Figure 2: A standard workflow for computational reaction mechanism analysis."
Detailed Experimental Protocol for Computational Analysis (Method A: DFT)
-
Structure Preparation:
-
Build 3D structures of the reactants (iodobenzene, propanoyl chloride) and the final product (this compound) using a molecular editor.
-
-
Geometry Optimization:
-
Causality: This step finds the lowest energy conformation (the most stable structure) for each molecule on the potential energy surface (PES).
-
Protocol: Perform geometry optimization calculations for all species using a selected DFT functional (e.g., M06-2X) and basis set (e.g., def2-SVP for C, H, O, Cl and a corresponding ECP basis set for I).
-
-
Frequency Analysis (Minima):
-
Causality: This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum, and it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
Protocol: Perform a frequency calculation at the same level of theory as the optimization. A true minimum will have zero imaginary frequencies.[14]
-
-
Transition State (TS) Search:
-
Causality: The transition state represents the highest energy point along the reaction coordinate—the peak of the energy barrier.[15] Locating this first-order saddle point is crucial for calculating the activation energy.[14]
-
Protocol: Construct an initial guess for the transition state structure (e.g., by bringing the acylium ion close to the benzene ring). Use a TS optimization algorithm (e.g., QST2/QST3 or an eigenvector-following method) to locate the saddle point.
-
-
Frequency Analysis (Transition State):
-
Causality: This step validates the located transition state structure.
-
Protocol: Perform a frequency calculation on the optimized TS geometry. A true transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the C-C bond formation).[14]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Causality: An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. This is a critical validation step to confirm that the identified transition state correctly connects the desired reactants and products.[16][17][18]
-
Protocol: Initiate an IRC calculation from the optimized TS geometry and its corresponding vibrational modes.[19][20] The calculation should terminate at the reactant and product energy minima.
-
-
Energy Profile and Analysis:
-
Causality: With all stationary points located and validated, the complete energy profile of the reaction can be constructed.
-
Protocol: Use the electronic energies and thermal corrections from the frequency calculations to compute the Gibbs free energies of activation (ΔG‡ = G_TS - G_reactants) and the overall Gibbs free energy of reaction (ΔGr = G_products - G_reactants).
-
Conclusion and Outlook
Computational analysis provides an unparalleled window into the mechanisms of complex organic reactions like the Friedel-Crafts acylation. By systematically applying methodologies such as Density Functional Theory, researchers can build a robust and predictive understanding of reaction pathways. A rigorous workflow, incorporating geometry optimization, frequency analysis for validation, and IRC calculations to connect stationary points, ensures the scientific integrity of the findings.
The comparison of different computational methods reveals a clear trade-off between accuracy and computational cost. While high-level ab initio methods serve as a valuable benchmark, DFT, particularly with modern functionals like M06-2X, offers the most practical and reliable approach for the comprehensive study of reaction mechanisms in systems of moderate size. The insights gained from such studies are not merely academic; they provide a rational basis for catalyst design, solvent selection, and overall process optimization, accelerating the development of novel synthetic routes in the pharmaceutical and materials science industries.
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A Researcher's Guide to the Spectroscopic Journey from Precursors to 1-(4-Iodophenyl)propan-1-one
In the landscape of synthetic chemistry, the unambiguous confirmation of a target molecule's identity is paramount. Spectroscopic analysis serves as the cornerstone of this verification process, providing a molecular fingerprint that is unique to each compound.[1][2] This guide offers an in-depth comparative analysis of 1-(4-Iodophenyl)propan-1-one and its precursors, iodobenzene and propanoyl chloride, through the lens of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Understanding the spectral evolution from starting materials to the final product not only confirms the success of the synthesis but also provides profound insights into the underlying chemical transformations.
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[3][4][5][6] This electrophilic aromatic substitution involves the reaction of an acyl chloride (propanoyl chloride) with an aromatic ring (iodobenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] The catalyst enhances the electrophilicity of the propanoyl chloride, facilitating the attack by the electron-rich iodobenzene ring to form the desired ketone.
The Synthetic Pathway: A Spectroscopic Roadmap
The transformation from iodobenzene and propanoyl chloride to this compound is a journey of bond formation and functional group transformation. Each step leaves a distinct trail in the spectroscopic data, allowing for meticulous tracking of the reaction's progress.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation:
-
To a stirred solution of iodobenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add propanoyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Visualizing the Transformation
The following diagram illustrates the synthetic workflow from precursors to the final product.
Caption: Synthetic workflow for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[8]
Precursor Analysis:
-
Iodobenzene: The spectrum is dominated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring around 1400-1600 cm⁻¹. The C-I stretch is typically observed in the far-infrared region (below 600 cm⁻¹) and may not be readily apparent on a standard mid-IR spectrum.
-
Propanoyl Chloride: The most prominent feature is the very strong and sharp absorption band of the carbonyl (C=O) group of the acyl chloride, typically found at a high wavenumber around 1800 cm⁻¹. This high frequency is due to the electron-withdrawing effect of the chlorine atom. C-H stretching vibrations from the ethyl group are also present around 2850-2950 cm⁻¹.
Product Analysis (this compound): The formation of the product is clearly indicated by a significant shift in the carbonyl absorption to a lower wavenumber, typically in the range of 1680-1700 cm⁻¹. This shift occurs because the carbonyl group is now conjugated with the aromatic ring, which delocalizes the electron density of the C=O bond, weakening it and lowering its vibrational frequency. The disappearance of the sharp C=O peak of propanoyl chloride and the appearance of the new ketone C=O peak are primary indicators of a successful reaction. Aromatic C-H and C=C stretching vibrations from the iodophenyl group will also be present.
| Compound | Key FT-IR Absorptions (cm⁻¹) | Interpretation |
| Iodobenzene | ~3050-3100, ~1400-1600 | Aromatic C-H and C=C stretching |
| Propanoyl Chloride | ~1800 (very strong, sharp) | C=O stretching (acyl chloride) |
| This compound | ~1685 (strong), ~3050-3100, ~1400-1600 | C=O stretching (aromatic ketone), Aromatic C-H and C=C stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[8][9]
¹H NMR Spectroscopy
Precursor Analysis:
-
Iodobenzene: The ¹H NMR spectrum shows signals in the aromatic region (typically 7.0-7.8 ppm). Due to the symmetry of the molecule, two distinct signals are expected: a doublet for the protons ortho to the iodine and a triplet for the protons meta and para to the iodine.[10]
-
Propanoyl Chloride: This molecule exhibits two signals in the aliphatic region. A quartet around 2.9 ppm for the methylene (-CH₂) group adjacent to the carbonyl group, and a triplet around 1.2 ppm for the methyl (-CH₃) group. The splitting pattern follows the n+1 rule.
Product Analysis (this compound): The product's spectrum is a composite of features from both precursors, with significant shifts indicating the new chemical environment.
-
The aromatic region will show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ketone group will be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the iodine atom.
-
The aliphatic signals will still be a quartet and a triplet, but their chemical shifts will be different from those in propanoyl chloride. The methylene protons adjacent to the carbonyl group will be shifted slightly downfield due to the influence of the aromatic ring.
| Compound | Proton Environment | Approx. Chemical Shift (δ, ppm) | Splitting Pattern |
| Iodobenzene | Aromatic | 7.0-7.8 | Multiplet (or distinct doublets/triplets) |
| Propanoyl Chloride | -CH₂- | ~2.9 | Quartet |
| -CH₃ | ~1.2 | Triplet | |
| This compound | Aromatic (ortho to C=O) | ~7.8 | Doublet |
| Aromatic (ortho to I) | ~7.2 | Doublet | |
| -CH₂- | ~3.0 | Quartet | |
| -CH₃ | ~1.1 | Triplet |
¹³C NMR Spectroscopy
Precursor Analysis:
-
Iodobenzene: The spectrum will show four signals for the aromatic carbons. The carbon atom bonded to the iodine (ipso-carbon) will have a characteristic chemical shift, typically at a lower field (around 90-100 ppm) due to the heavy atom effect of iodine.
-
Propanoyl Chloride: The carbonyl carbon will be highly deshielded, appearing at a very high chemical shift (around 170-175 ppm). The methylene and methyl carbons will appear in the aliphatic region.
Product Analysis (this compound): The formation of the new C-C bond between the aromatic ring and the acyl group is clearly evident in the ¹³C NMR spectrum.
-
The carbonyl carbon of the ketone will appear at a very high chemical shift, typically above 195 ppm.
-
The aromatic region will show four distinct signals for the six carbons of the 1,4-disubstituted ring. The ipso-carbon attached to the iodine and the ipso-carbon attached to the ketone will have characteristic chemical shifts.
-
The aliphatic carbons of the propyl chain will also be present.
| Compound | Carbon Environment | Approx. Chemical Shift (δ, ppm) |
| Iodobenzene | C-I | ~95 |
| Aromatic CH | ~128-138 | |
| Propanoyl Chloride | C=O | ~173 |
| -CH₂- | ~37 | |
| -CH₃ | ~9 | |
| This compound | C=O | ~198 |
| Aromatic C-I | ~101 | |
| Aromatic C-C=O | ~136 | |
| Aromatic CH | ~129-138 | |
| -CH₂- | ~32 | |
| -CH₃ | ~8 |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.[2]
Precursor Analysis:
-
Iodobenzene: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 204.[11][12] A characteristic feature of iodine-containing compounds is the presence of a single intense peak for the molecular ion, as iodine has only one stable isotope (¹²⁷I). Key fragment ions would include the loss of iodine (m/z 77, the phenyl cation).
-
Propanoyl Chloride: The molecular ion peak will be observed at m/z 92 (for ³⁵Cl) and 94 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[13][14][15][16] Common fragments include the loss of Cl (m/z 57, the propanoyl cation) and the loss of the ethyl group (m/z 63/65).
Product Analysis (this compound): The mass spectrum of the product will confirm the successful incorporation of both precursor fragments.
-
The molecular ion peak (M⁺) will be observed at m/z 260.[17][18]
-
Characteristic fragmentation patterns will include the loss of the ethyl group (m/z 231, [M-C₂H₅]⁺) and the formation of the 4-iodobenzoyl cation (m/z 231). Another significant fragment would be the 4-iodophenyl cation (m/z 203) resulting from the cleavage of the bond between the carbonyl carbon and the aromatic ring.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| Iodobenzene | 204 | 77 ([C₆H₅]⁺) |
| Propanoyl Chloride | 92/94 | 57 ([C₃H₅O]⁺), 63/65 ([CH₂COCl]⁺) |
| This compound | 260 | 231 ([M-C₂H₅]⁺), 203 ([C₆H₄I]⁺) |
Conclusion
The spectroscopic comparison of this compound with its precursors, iodobenzene and propanoyl chloride, provides a clear and definitive narrative of the chemical transformation. Each technique—FT-IR, ¹H NMR, ¹³C NMR, and MS—offers a unique perspective on the molecular changes occurring during the Friedel-Crafts acylation. By carefully analyzing the appearance of new signals, the disappearance of precursor signals, and the characteristic shifts and fragmentation patterns, researchers can confidently verify the synthesis of the target molecule. This multi-faceted spectroscopic approach is not merely a quality control measure; it is an integral part of understanding the chemistry at a fundamental level, ensuring the integrity and success of the synthetic endeavor.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Iodophenyl)propan-2-one. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Iodophenyl)ethan-1-one. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(4-Iodophenyl)pyrrole - Optional[FTIR] - Spectrum. Retrieved from [Link]
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MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]
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NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (n.d.). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Retrieved from [Link]
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A Comparative Guide to the Synthesis of 4'-Iodopropiophenone: An Evaluation of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4'-Iodopropiophenone
4'-Iodopropiophenone is a key chemical intermediate, playing a crucial role in the synthesis of a variety of pharmaceutical compounds and biologically active molecules. Its structure, featuring a propiophenone core with an iodine atom at the para position, provides a versatile scaffold for further chemical modifications. The presence of the iodine atom is particularly significant as it allows for the introduction of various functional groups through cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. The efficiency of its synthesis directly impacts the overall cost and timeline of developing novel compounds. This guide provides a detailed comparison of the primary synthetic routes to 4'-iodopropiophenone, offering an in-depth analysis of their respective yields, mechanisms, and practical considerations to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Friedel-Crafts Acylation of Iodobenzene
The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones. In the context of 4'-iodopropiophenone, this reaction involves the electrophilic acylation of iodobenzene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction is initiated by the activation of propionyl chloride by the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich iodobenzene ring. The iodine atom is a deactivating group, but it is an ortho-, para-director. Due to steric hindrance at the ortho position, the para-substituted product, 4'-iodopropiophenone, is the major product. The final step involves the regeneration of the aromaticity of the ring through the loss of a proton.
Caption: Mechanism of Friedel-Crafts Acylation for 4'-iodopropiophenone synthesis.
Experimental Protocol
The following protocol is adapted from a standard laboratory procedure.[1]
Materials:
-
Iodobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a suspension of anhydrous aluminum chloride in the chosen solvent is prepared under an inert atmosphere.
-
The flask is cooled in an ice bath, and propionyl chloride is added dropwise to the stirred suspension.
-
Iodobenzene is then added slowly, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Reported Yield:
The reported yield for this method is approximately 38% .[1]
Method 2: Sandmeyer Reaction of 4-Aminopropiophenone
An alternative and potentially higher-yielding route to 4'-iodopropiophenone involves a two-step sequence starting from 4-aminopropiophenone. This method utilizes the Sandmeyer reaction, a versatile tool for the conversion of primary aromatic amines into a wide range of functional groups, including iodides.
Reaction Mechanism
The synthesis begins with the diazotization of 4-aminopropiophenone. This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C). This forms a diazonium salt intermediate.
In the second step, the diazonium salt is treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂ gas), and it is readily displaced by the iodide ion to furnish the desired 4'-iodopropiophenone. This iodination step of the Sandmeyer reaction does not typically require a copper catalyst.[2]
Caption: Two-step synthesis of 4'-iodopropiophenone via the Sandmeyer reaction.
Experimental Protocol
The following is a generalized protocol based on established Sandmeyer reaction procedures.[3][4]
Materials:
-
4-Aminopropiophenone
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Sodium thiosulfate
-
Dichloromethane or other suitable organic solvent
-
Standard laboratory glassware
Procedure:
Part 1: Diazotization
-
4-Aminopropiophenone is dissolved in a mixture of the chosen acid and water in a beaker.
-
The mixture is cooled to 0-5 °C in an ice-salt bath with constant stirring.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise, ensuring the temperature remains below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (test with starch-iodide paper).
-
The resulting diazonium salt solution is kept cold and used immediately in the next step.
Part 2: Iodination
-
In a separate flask, a solution of potassium iodide in water is prepared.
-
The cold diazonium salt solution is slowly added to the potassium iodide solution with stirring.
-
Effervescence (evolution of nitrogen gas) will be observed. The reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete reaction.
-
The mixture is then extracted with an organic solvent like dichloromethane.
-
The organic layer is washed with a dilute solution of sodium thiosulfate to remove any excess iodine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Estimated Yield:
Yield and Methodology Comparison
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Sandmeyer Reaction |
| Starting Material | Iodobenzene | 4-Aminopropiophenone |
| Key Reagents | Propionyl chloride, AlCl₃ | NaNO₂, HCl/H₂SO₄, KI |
| Reaction Type | Electrophilic Aromatic Substitution | Diazotization followed by Nucleophilic Substitution |
| Number of Steps | One-pot reaction | Two distinct steps (Diazotization and Iodination) |
| Reaction Conditions | Anhydrous, often requires inert atmosphere | Aqueous, low temperature (0-5 °C) for diazotization |
| Reported/Estimated Yield | ~38%[1] | 50-90% (estimated based on similar reactions)[5][6] |
| Key Advantages | Single-step synthesis. | Potentially higher yield, milder conditions for the iodination step. |
| Key Disadvantages | Moderate yield, requires stoichiometric amounts of a moisture-sensitive Lewis acid, potential for polysubstitution. | Two-step process, diazonium salts can be unstable, requires careful temperature control during diazotization. |
Discussion and Conclusion
The choice between the Friedel-Crafts acylation and the Sandmeyer reaction for the synthesis of 4'-iodopropiophenone will largely depend on the specific priorities of the researcher, including precursor availability, desired yield, and scale of the reaction.
The Friedel-Crafts acylation offers the advantage of being a one-pot reaction, which can be procedurally simpler. However, its moderate yield of around 38% and the need for a stoichiometric amount of a hydrolytically unstable Lewis acid like aluminum chloride are significant drawbacks. The reaction also requires strictly anhydrous conditions, which can add to the experimental complexity.
On the other hand, the Sandmeyer reaction route, starting from 4-aminopropiophenone, presents a compelling alternative with the potential for a significantly higher overall yield. While it is a two-step process, the reactions are typically carried out in aqueous media, which can be more environmentally benign and easier to handle on a larger scale. The primary challenge lies in the careful control of the temperature during the diazotization step to prevent the decomposition of the unstable diazonium salt intermediate. However, the high efficiency of the subsequent iodination step often compensates for this.
For researchers prioritizing yield and potentially greener reaction conditions, the Sandmeyer reaction appears to be the more favorable approach. For those seeking a more direct, single-step synthesis where a moderate yield is acceptable, the Friedel-Crafts acylation remains a viable option. Ultimately, the experimental data and practical considerations presented in this guide should empower researchers to make an informed decision based on the specific requirements of their synthetic endeavors.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
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Wikipedia. (2023). 4'-Aminopropiophenone. Retrieved from [Link]
- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.
- Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). A convenient and rapid one-pot method for the synthesis of iodoarenes is developed which involves the sequential diazotization–iodination of aromatic amines with sodium nitrite, silica sulfuric acid and potassium iodide under solvent-free conditions at room temperature. Letters in Organic Chemistry, 4(3), 215-217.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Iodophenyl)propan-1-one for Laboratory Professionals
For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-Iodophenyl)propan-1-one, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
The core principle behind the disposal of this compound is to prevent its release into the environment. Improper disposal, such as pouring it down the drain, can lead to the contamination of aquatic ecosystems[2]. Furthermore, the combustion of iodine-containing compounds can produce hazardous byproducts like hydrogen iodide, necessitating specialized incineration facilities equipped with appropriate off-gas treatment systems[1][3].
Regulatory Framework: EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) classifies hazardous wastes. Halogenated organic compounds are typically categorized as "F-listed" wastes from non-specific sources if they are spent solvents[4][5][6][7][8]. While this compound may not be explicitly listed, any waste containing it should be managed as hazardous waste due to its chemical properties.
| Waste Classification | Description | Typical EPA Waste Codes for Halogenated Organic Wastes |
| Hazardous Waste | Waste that is dangerous or potentially harmful to our health or the environment. | F001, F002 (for spent halogenated solvents)[4][5][6][7][8] |
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate PPE:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Designated Waste Container: Collect all waste this compound, including residues and contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Halogenated Organic Waste").
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated waste streams. This is crucial for proper and cost-effective disposal, as different waste types undergo different treatment processes[9].
Step 3: Storage of Hazardous Waste
Store the hazardous waste container in a designated satellite accumulation area that meets the following criteria:
-
Secure and Ventilated: The area should be secure and well-ventilated.
-
Secondary Containment: The container should be placed in secondary containment to prevent spills.
-
Away from Incompatibles: Store away from incompatible materials, such as strong oxidizing agents and bases[1].
Step 4: Waste Pickup and Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company. The primary method for the disposal of halogenated organic compounds is incineration at a permitted facility[2][9]. These facilities are equipped with advanced pollution control systems, including scrubbers, to neutralize harmful combustion byproducts like hydrogen iodide[3].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Culture of Safety
The responsible disposal of this compound is not merely a regulatory requirement but a reflection of our commitment to scientific excellence and a sustainable future. By adhering to these procedures, we ensure the safety of our colleagues, protect our environment, and uphold the integrity of our research. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
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EPA HAZARDOUS WASTE CODES . (n.d.). Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES | suweb.site . (n.d.). Retrieved from [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . (2025, March 20). Retrieved from [Link]
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Waste Code - EPA . (n.d.). Retrieved from [Link]
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EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR . (n.d.). Retrieved from [Link]
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This compound | C9H9IO | CID 256592 - PubChem . (n.d.). NIH. Retrieved from [Link]
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1-(4-Iodophenyl)propan-2-one | C9H9IO | CID 13772685 - PubChem . (n.d.). NIH. Retrieved from [Link]
-
Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents - CERN Indico . (n.d.). Retrieved from [Link]
-
Iodine scrubbing from off-gas with concentrated nitric acid - INIS-IAEA . (n.d.). Retrieved from [Link]
-
1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem . (n.d.). NIH. Retrieved from [Link]
-
Scrubbing of Iodine from Gas Streams with Mercuric Nitrate—Conversion of Mercuric lodate Product to Barium lodate for Fixation - INIS-IAEA . (n.d.). Retrieved from [Link]
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Iodine Disposal For Businesses - Collect and Recycle . (n.d.). Retrieved from [Link]
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Proper disposal of chemicals - Sciencemadness Wiki . (2025, August 20). Retrieved from [Link]
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Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology - ACS Publications . (n.d.). Retrieved from [Link]
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Formation of Toxic Iodinated Disinfection By-Products From Compounds Used in Medical Imaging - PubMed . (2011, August 15). NIH. Retrieved from [Link]
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Process Optimization of Caustic Scrubber and Iodine-129 Immobilization in Sodalite-based Waste forms Abstract - OSTI.GOV . (n.d.). Retrieved from [Link]
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1-(4-Hydroxyphenyl)propan-1-one | CAS#:70-70-2 | Chemsrc . (2025, August 20). Retrieved from [Link]
-
Environmental Health and Safety Disposal of Iodine - Case Western Reserve University . (n.d.). Retrieved from [Link]
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Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging | Environmental Science & Technology - ACS Publications . (n.d.). Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 1-(4-Iodophenyl)propan-1-one
For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 1-(4-Iodophenyl)propan-1-one, a halogenated aromatic ketone. By understanding the underlying principles of safe chemical management, from personal protective equipment (PPE) to disposal, you can foster a secure and efficient research environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the GHS classification of the analogous 1-(4-Iodophenyl)ethan-1-one, we can anticipate that this compound may cause skin and eye irritation, and potentially respiratory irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is your first and most critical line of defense.
Core PPE Requirements
The following PPE should be considered mandatory when handling this compound in any capacity:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against splashes.[3] A face shield should be worn over the goggles when there is a higher risk of splashing, such as during transfers of larger quantities or when heating the substance.[3]
-
Skin Protection: A flame-retardant lab coat should be worn and fully buttoned to protect the skin and personal clothing.[3] Nitrile gloves are a suitable choice for incidental contact, but it is crucial to consult a glove compatibility chart for extended-duration tasks.[3] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary.
Task-Specific PPE Recommendations
The level of PPE required can be adapted based on the specific procedure being performed. The following table provides a summary of recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Dissolving in Solvent | Safety Goggles with Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running a Reaction | Safety Goggles with Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Work-up and Extraction | Safety Goggles with Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Waste Disposal | Safety Goggles with Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
PPE Selection Workflow
The selection of appropriate PPE is a critical decision-making process. The following diagram illustrates a logical workflow for determining the necessary protective equipment based on the nature of the experimental work.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
